2-Methoxy-4-(trifluoromethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKZYZZCYQWRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409033 | |
| Record name | 2-methoxy-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158727-56-1 | |
| Record name | 2-methoxy-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 158727-56-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxy-4-(trifluoromethyl)aniline chemical properties
An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine of significant interest to researchers in medicinal chemistry and organic synthesis. The document elucidates the compound's core chemical and physical properties, molecular structure, and spectroscopic characteristics. A detailed discussion on its chemical reactivity is presented, grounded in the electronic interplay of its methoxy, amine, and trifluoromethyl functional groups. Furthermore, this guide outlines a representative synthetic protocol, explores its critical applications as a building block in drug discovery, and provides essential safety and handling information. The content is structured to deliver both foundational knowledge and practical insights for scientists and drug development professionals.
Compound Identification and Core Properties
This compound is a substituted aniline that serves as a valuable intermediate in the synthesis of complex organic molecules. Its identity and fundamental physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 158727-56-1 | [1][2] |
| Molecular Formula | C₈H₈F₃NO | [1][3] |
| Molecular Weight | 191.15 g/mol | [1][3] |
| Physical Form | Liquid | |
| InChIKey | LWKZYZZCYQWRTJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=C(C=CC(=C1)C(F)(F)F)N | [1] |
| Lipophilicity (XLogP3) | 2.3 | [1] |
| Purity | Typically supplied at ≥97% or ≥98% | [4] |
Molecular Structure and Spectroscopic Profile
The unique functionality of this compound arises directly from its molecular architecture, which features an aniline scaffold substituted with three distinct functional groups.
Caption: Molecular structure of this compound.
Spectroscopic Verification
Structural confirmation of this compound relies on standard spectroscopic techniques. While actual spectra are dependent on acquisition conditions, the expected characteristics are as follows:
-
¹H NMR: The spectrum should feature distinct signals corresponding to the amine (-NH₂) protons, three aromatic protons on the benzene ring with characteristic splitting patterns, and a singlet for the three methoxy (-OCH₃) protons.
-
¹³C NMR: The spectrum will show eight distinct carbon signals: six for the aromatic ring (two of which are substituted), one for the methoxy carbon, and one for the trifluoromethyl carbon, which will likely appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A strong singlet is expected, corresponding to the three equivalent fluorine atoms of the -CF₃ group.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z ≈ 191.15, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching for the primary amine, C-H stretching for the aromatic and methyl groups, C-O stretching for the ether linkage, and strong C-F stretching bands characteristic of the trifluoromethyl group.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the electronic interplay of its three key functional groups.
-
Amine (-NH₂) and Methoxy (-OCH₃) Groups: Both are electron-donating groups that activate the aromatic ring towards electrophilic aromatic substitution. They act as ortho, para-directors, increasing the electron density at positions C3, C5, and C6.
-
Trifluoromethyl (-CF₃) Group: This is a powerful electron-withdrawing group due to the high electronegativity of fluorine.[5][6] It deactivates the aromatic ring towards electrophilic attack and is a meta-director.
The net effect is a nuanced reactivity profile. The strong activating effects of the amine and methoxy groups dominate, making the molecule susceptible to electrophilic attack, primarily at the C5 position, which is para to the methoxy group and ortho to the amine. The nucleophilic amine group itself is a primary site for reactions such as acylation, alkylation, and diazotization.[5] The electron-withdrawing nature of the -CF₃ group enhances the acidity of the N-H protons compared to non-fluorinated anilines.
Representative Synthesis Workflow
A common and efficient method for synthesizing substituted anilines is the reduction of the corresponding nitroaromatic compound. This approach provides high yields and is widely used in industrial and laboratory settings.[7]
Sources
- 1. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 158727-56-1 [chemicalbook.com]
- 3. fishersci.nl [fishersci.nl]
- 4. 2-Methoxy-4-(trifluoromethoxy)aniline, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)aniline (CAS: 158727-56-1)
This compound is a specialized aromatic amine that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a trifluoromethyl group, a methoxy group, and a reactive aniline moiety, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. The strategic incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern drug design, as it can profoundly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development.
The trifluoromethyl group is a bioisostere for chlorine and methyl groups, meaning it can replace these groups in a molecule without significantly altering its shape, yet it can dramatically improve its electronic and pharmacokinetic properties.[4] The strong electron-withdrawing nature of the -CF3 group and the high metabolic stability of the carbon-fluorine bond are key to its utility in medicinal chemistry.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.
| Property | Value | Source |
| CAS Number | 158727-56-1 | [5][6] |
| Molecular Formula | C8H8F3NO | [5][7] |
| Molecular Weight | 191.15 g/mol | [5][7] |
| IUPAC Name | This compound | [7] |
| Physical Form | Liquid | |
| Storage Temperature | Room temperature, under an inert atmosphere, and in a dark place. | [8] |
Synthesis of this compound
While specific, detailed industrial synthesis routes for this compound are often proprietary, a plausible and common laboratory-scale synthesis involves the reduction of a corresponding nitroaromatic precursor. A general method for preparing trifluoromethylated anilines is through the hydrogenation of a nitro-substituted benzotrifluoride.[9]
Proposed Synthetic Pathway: A Two-Step Approach
A logical synthetic route would start from a commercially available substituted benzene, followed by nitration and then reduction.
Step 1: Nitration of 3-(Trifluoromethyl)anisole
The first step would involve the nitration of 3-(trifluoromethyl)anisole. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This directing effect will primarily yield 4-nitro-3-(trifluoromethyl)anisole.
-
Protocol:
-
To a stirred solution of 3-(trifluoromethyl)anisole in concentrated sulfuric acid, cooled to 0-5 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-nitro-3-(trifluoromethyl)anisole.
-
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group to an amine. A common and effective method is catalytic hydrogenation.
-
Protocol:
-
Dissolve the crude 4-nitro-3-(trifluoromethyl)anisole in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature overnight.[9]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[9]
-
Concentrate the filtrate under reduced pressure to obtain this compound.[9] The product can be further purified by column chromatography if necessary.
-
Synthesis Workflow Diagram
Caption: A proposed two-step synthesis of this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block for creating more complex molecules with potential therapeutic applications. The aniline functional group is a versatile handle for a variety of chemical transformations.
-
Amide Formation: The primary amine can readily react with carboxylic acids or their derivatives to form amides, a common functional group in many pharmaceutical compounds.[10]
-
Diazotization: The amine can undergo diazotization to form a diazonium salt, which is a highly reactive intermediate for introducing other functional groups onto the aromatic ring through reactions like the Sandmeyer reaction.[10]
-
Synthesis of Heterocycles: This aniline derivative can be used in the synthesis of various bicyclic heterocycles, such as quinolines, benzotriazoles, and benzimidazoles, which are known to exhibit a wide range of biological activities, including antitumor and antiviral properties.[11]
Drug Discovery Workflow
Caption: Use of this compound in a drug discovery workflow.
Spectroscopic Data and Structural Elucidation
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
| Spectroscopy | Expected Signals |
| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm. - A broad singlet for the amine (-NH₂) protons, which can vary in chemical shift depending on the solvent and concentration. - A set of signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be indicative of their relative positions. |
| ¹³C NMR | - A signal for the methoxy carbon around 55-60 ppm. - A quartet for the trifluoromethyl carbon (due to coupling with fluorine) around 120-130 ppm. - Several signals in the aromatic region (110-150 ppm) for the six carbons of the benzene ring. |
| IR Spectroscopy | - Two N-H stretching bands for the primary amine in the range of 3300-3500 cm⁻¹.[12] - C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹. - Strong C-F stretching bands in the region of 1100-1300 cm⁻¹. - C-O stretching for the methoxy group around 1000-1300 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 191.15. |
Safety, Handling, and Storage
Proper handling and storage of this compound are imperative for laboratory safety.
GHS Hazard Information
| Pictogram | Hazard Statements |
| H302: Harmful if swallowed.[7] H315: Causes skin irritation.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13] |
Safe Handling and Storage
-
Handling:
-
Storage:
First-Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[13][17]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[14]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[14]
Conclusion
This compound stands out as a strategically important chemical intermediate. Its unique combination of functional groups, particularly the influential trifluoromethyl moiety, provides a powerful tool for medicinal chemists and researchers. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for leveraging its full potential in the development of novel pharmaceuticals and other advanced materials.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Trifluoromethyl group - Wikipedia. Wikipedia. [Link]
- Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. Autech Industry Co.,Limited. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. PubMed. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. [https://www.researchgate.net/publication/236166060_An_Expedient_Synthesis_of_246-Tris trifluoromethylaniline]([Link] trifluoromethylaniline)
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- This compound | C8H8F3NO. PubChem. [Link]
- SAFETY D
- Safety D
- Process for the preparation of 2-trifluoromethoxy-aniline.
- Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. Ningbo Inno Pharmchem Co., Ltd. [Link]
- 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO. PubChem. [Link]
- The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthetic method of 2, 3, 4-trifluoroaniline.
- 4-Methoxy-2-(trifluoromethyl)aniline | CAS#:53903-49-4. Chemsrc. [Link]
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- 2-[(4-Methoxyphenyl)ethynyl]aniline. SpectraBase. [Link]
- Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Scholars Research Library. [Link]
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. calpaclab.com [calpaclab.com]
- 6. arctomsci.com [arctomsci.com]
- 7. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 158727-56-1 [chemicalbook.com]
- 9. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. ossila.com [ossila.com]
- 12. youtube.com [youtube.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. angenechemical.com [angenechemical.com]
- 17. fishersci.com [fishersci.com]
A Technical Guide to 2-Methoxy-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications in Modern Chemistry
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical intermediate, 2-Methoxy-4-(trifluoromethyl)aniline. We will explore its fundamental physicochemical properties, delve into a validated synthesis protocol, and discuss its critical applications, particularly in the realms of medicinal and materials chemistry. The strategic incorporation of the trifluoromethyl group (-CF3) into molecular scaffolds is a cornerstone of modern drug design, and understanding the utility of building blocks like this is paramount for innovation.[1]
Core Physicochemical Properties
This compound is a substituted aniline derivative, notable for the presence of both a methoxy ether group and an electron-withdrawing trifluoromethyl group on the benzene ring. These functional groups synergistically influence the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable synthon.[1][2]
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H8F3NO | [3] |
| Molecular Weight | 191.15 g/mol | [3][4][5][6] |
| IUPAC Name | This compound | [3] |
| CAS Number | 158727-56-1 | [3][7] |
| Synonyms | 2-methoxy-4-(trifluoromethyl)phenylamine | [3] |
| Physical Form | Liquid | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [7] |
Molecular Structure Visualization
The structural arrangement of this compound is key to its chemical behavior. The ortho-methoxy group and para-trifluoromethyl group relative to the amine dictate its role in subsequent chemical transformations.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Nitration of 1-Methoxy-3-(trifluoromethyl)benzene
-
Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0°C in an ice bath.
-
Reagent Addition: Slowly add 1-Methoxy-3-(trifluoromethyl)benzene to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Nitration: Add a mixture of concentrated nitric acid (HNO₃) and sulfuric acid dropwise from the dropping funnel. The causality here is critical: the sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The temperature must be strictly controlled to prevent over-nitration and side reactions.
-
Reaction Monitoring: Stir the mixture at 0-5°C for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction and precipitate the product.
-
Isolation: Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene.
Step 2: Catalytic Hydrogenation to this compound
-
Catalyst Slurry: In a hydrogenation vessel, add the nitro-intermediate from Step 1 and a suitable solvent such as methanol or ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%). The Pd/C catalyst is chosen for its high efficiency and selectivity in reducing aromatic nitro groups without affecting other functional groups. [8]2. Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to a pressure of approximately 5 bar. [9]Stir the mixture vigorously at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is generally complete within a few hours. [8]4. Catalyst Removal: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. This step is a self-validating control; complete removal of the pyrophoric palladium catalyst is essential for safety and product purity.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Key Applications in Research and Development
The unique structure of this compound makes it a versatile precursor for a range of high-value molecules.
-
Pharmaceutical Synthesis : This compound is a key building block for synthesizing complex heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs). [6]Its derivatives have been investigated for strong antitumor and antiviral activities. [6]The aniline functional group serves as a nucleophilic handle for building larger, more complex molecular architectures.
-
Agrochemicals : In the agrochemical industry, trifluoromethylated anilines are used as intermediates in the production of modern herbicides, fungicides, and insecticides. [10]The properties that make them effective in pharmaceuticals, such as metabolic stability and membrane permeability, are also advantageous for creating potent and persistent crop protection agents. [11]* Material Science : The compound serves as a monomer or an additive in the synthesis of advanced polymers and coatings. [10][11]The fluorine content can enhance thermal stability, chemical resistance, and modify the surface properties of materials.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. [3]|
Recommended Handling Precautions:
-
Always handle this chemical in a well-ventilated area or a chemical fume hood. [12]* Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [12][13]* Avoid all personal contact, including inhalation and contact with skin and eyes. [13][14]* Wash hands thoroughly after handling. [12]* Store containers tightly sealed in a dry, cool place away from incompatible materials. [14]* Ensure that eyewash stations and safety showers are readily accessible in the work area. [12]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, combined with the strategic influence of its functional groups, provide chemists with a reliable and versatile building block for constructing novel molecules with enhanced functions. From developing next-generation pharmaceuticals to engineering advanced materials, a thorough understanding of this compound's synthesis, properties, and safe handling is crucial for any research and development professional.
References
- PubChem. This compound | C8H8F3NO | CID 5161541.
- Sunway Pharm Ltd. 2-Methoxy-4-(trifluoromethoxy)aniline - CAS:131395-23-8. [Link]
- Angene Chemical.
- Chemsrc. 4-Methoxy-2-(trifluoromethyl)aniline | CAS#:53903-49-4. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. [Link]
- PubChem. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637.
- Google Patents.
- NINGBO INNO PHARMCHEM CO.,LTD. Advantages of 2-Methoxy-5-(trifluoromethyl)
- Ciappina, P., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1018. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.nl [fishersci.nl]
- 5. 4-Methoxy-2-(trifluoromethyl)aniline | CAS#:53903-49-4 | Chemsrc [chemsrc.com]
- 6. ossila.com [ossila.com]
- 7. This compound | 158727-56-1 [chemicalbook.com]
- 8. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 9. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to 2-Methoxy-4-(trifluoromethyl)aniline: A Privileged Scaffold in Modern Drug Discovery
This guide provides an in-depth technical overview of 2-Methoxy-4-(trifluoromethyl)aniline, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, and characterization, with a particular focus on its strategic application in the design of targeted therapeutics. This document is intended to be a practical resource, bridging fundamental chemistry with real-world applications in the pharmaceutical sciences.
Introduction: The Strategic Importance of Fluorine and Methoxy Moieties in Drug Design
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of a drug candidate. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a molecule's pharmacokinetics and pharmacodynamics. When coupled with a methoxy (-OCH3) group, which can act as a hydrogen bond acceptor and influence molecular conformation, the resulting aniline scaffold becomes a powerful tool for fine-tuning drug-like properties.
This compound, with its strategically positioned functional groups, serves as a versatile precursor for a wide range of bioactive molecules. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group on the aniline ring modulates the nucleophilicity of the amine, offering a handle for diverse chemical transformations.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the behavior of its derivatives.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C8H8F3NO | |
| Molecular Weight | 191.15 g/mol | |
| Appearance | Not specified, likely a solid or liquid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents | - |
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy:
-
Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals. The proton ortho to the amino group and meta to the trifluoromethyl group is expected to be the most upfield. The proton meta to the amino group and ortho to the trifluoromethyl group will be further downfield. The proton para to the amino group and meta to the methoxy group will also have a characteristic chemical shift. Coupling between these protons will result in doublet and doublet of doublets splitting patterns.
-
Amino Protons (-NH2): A broad singlet is expected, with a chemical shift that is highly dependent on the solvent and concentration due to hydrogen bonding.
-
Methoxy Protons (-OCH3): A sharp singlet is anticipated at approximately 3.8-4.0 ppm.
13C NMR Spectroscopy:
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the methoxy and amino groups will also have characteristic chemical shifts.
-
Methoxy Carbon (-OCH3): A single peak is expected around 55-60 ppm.
-
Trifluoromethyl Carbon (-CF3): A quartet is expected in the region of 120-130 ppm with a large coupling constant (1JCF).
Synthesis of this compound
A common and effective method for the synthesis of anilines is the reduction of the corresponding nitro compound. This approach is widely used in industrial and laboratory settings due to the availability of starting materials and the high efficiency of the reduction step.
Proposed Synthetic Pathway
The synthesis of this compound can be logically achieved through a two-step process starting from 1-methoxy-3-(trifluoromethyl)benzene.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed)
This protocol is based on well-established procedures for the nitration of substituted benzenes and the subsequent reduction of the nitro group.
Step 1: Nitration of 1-Methoxy-3-(trifluoromethyl)benzene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Addition of Starting Material: Add 1-Methoxy-3-(trifluoromethyl)benzene dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene, will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water until neutral, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Step 2: Reduction of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene
-
Reaction Setup: In a round-bottom flask, dissolve 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) under a hydrogen atmosphere. This is a clean and efficient method.
-
Metal/Acid Reduction: Iron powder in the presence of hydrochloric acid or acetic acid.
-
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up:
-
For catalytic hydrogenation, filter off the catalyst.
-
For metal/acid reduction, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound scaffold is particularly prevalent in the development of small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aniline nitrogen of this building block provides a key interaction point within the ATP-binding pocket of many kinases, often forming a critical hydrogen bond with the hinge region of the enzyme.
Figure 2: General workflow for the development of kinase inhibitors using the this compound scaffold.
Case Study: Anilinopyrimidine-Based Kinase Inhibitors
Derivatives of this compound have been explored as potent inhibitors of various kinases. For instance, in the development of anilinopyrimidine-based inhibitors, the trifluoromethyl group at the 4-position can occupy a hydrophobic pocket in the kinase active site, thereby enhancing binding affinity. The methoxy group at the 2-position can influence the conformation of the molecule, promoting an optimal binding pose. Furthermore, it can serve as a metabolic blocker, preventing unwanted oxidation of the aromatic ring and improving the drug's half-life.
The general structure-activity relationship (SAR) for such inhibitors often reveals that:
-
The aniline nitrogen is essential for hinge binding.
-
The trifluoromethyl group contributes to potency and selectivity by interacting with specific hydrophobic residues.
-
The methoxy group can improve metabolic stability and fine-tune the electronic properties of the aniline ring.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Hazard Statements: Based on data for related compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of a methoxy and a trifluoromethyl group on an aniline scaffold provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. A solid understanding of its synthesis, characterization, and reactivity is crucial for its effective application in the development of novel therapeutics, particularly in the area of kinase inhibitors. As the demand for targeted and effective medicines continues to grow, the importance of such "privileged" scaffolds in the drug discovery pipeline is set to increase.
References
- PubChem. This compound.
- MDPI. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. [Link]
- MDPI.
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
- Soton ePrints.
- Journal of Biomedical Research & Environmental Sciences.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-4-(trifluoromethyl)aniline, a critical fluorinated building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental chemical structure, physicochemical properties, established synthetic protocols, and key applications, particularly within the realm of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who utilize advanced chemical intermediates. The guide emphasizes the causality behind its utility, grounding all technical information in authoritative sources to ensure scientific integrity.
Introduction: The Strategic Importance of Fluorinated Anilines
In contemporary drug design, the incorporation of fluorine atoms or fluorine-containing moieties into molecular scaffolds is a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, thereby improving its potential as a therapeutic agent.[1]
This compound (CAS No. 158727-56-1) has emerged as a valuable intermediate precisely because it combines the influential -CF3 group with an aniline framework. The presence of the amine (-NH2) and methoxy (-OCH3) groups provides versatile handles for subsequent chemical modifications, making it a foundational component for constructing complex heterocyclic systems and active pharmaceutical ingredients (APIs).[3] This guide will explore the core attributes that make this compound a strategic asset in synthetic chemistry.
Chemical Identity and Structure
A precise understanding of a molecule's structure is fundamental to its application. This compound is a substituted aniline characterized by a methoxy group ortho to the amine and a trifluoromethyl group para to the amine.
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 158727-56-1 | [4][5] |
| Molecular Formula | C8H8F3NO | [4][5][6] |
| Molecular Weight | 191.15 g/mol | [4][7] |
| SMILES String | COC1=C(C=CC(=C1)C(F)(F)F)N | [4] |
The spatial and electronic arrangement of these functional groups dictates the molecule's reactivity and utility.
Physicochemical Properties and Electronic Effects
The molecule's properties are a direct consequence of its functional groups. The electron-withdrawing nature of the trifluoromethyl group decreases the basicity of the aniline nitrogen, while the electron-donating methoxy group partially counteracts this effect and directs electrophilic substitution.
| Property | Value | Source |
| XLogP3 | 2.3 | [4][7] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
The Hansch π value of a -CF3 group is +0.88, indicating its significant contribution to the lipophilicity of the molecule.[1] This enhanced lipophilicity is a desirable trait in drug candidates as it can improve membrane permeability and tissue distribution.
Synthesis Protocol
The synthesis of substituted anilines often involves the reduction of a corresponding nitroaromatic compound. This is a robust and widely adopted method in industrial and laboratory settings. A common pathway to this compound involves the catalytic hydrogenation of a suitable precursor.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is based on the reduction of a nitro precursor, a common and effective method for aniline synthesis.[8]
Objective: To synthesize 2-Methoxy-5-(trifluoromethyl)aniline from 4-Methoxy-3-nitrobenzotrifluoride. Note: This is a representative synthesis for a positional isomer, illustrating the general methodology.
Materials:
-
4-Methoxy-3-nitrobenzotrifluoride
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen (H2) gas supply
-
Celite or diatomaceous earth
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-methoxy-3-nitrobenzotrifluoride in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. This process typically runs overnight.[8]
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8] Wash the pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting residue under high vacuum to yield the final product, 2-methoxy-5-(trifluoromethyl)aniline, typically as an off-white solid.[8]
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile synthon. Its functional groups serve as anchor points for building more elaborate molecular architectures.
-
Precursor for Heterocycles: The compound is frequently used to synthesize substituted bicyclic heterocycles like quinolines, benzimidazoles, and benzotriazoles.[3] These scaffolds are prevalent in many FDA-approved drugs and are of high interest in medicinal chemistry.
-
Pharmaceutical Intermediates: As a fluorinated aniline, it is a key intermediate in the development of APIs for various therapeutic areas, including oncology and virology.[3][9] The trifluoromethyl group often imparts favorable properties that lead to improved drug candidates.[1][2]
-
Agrochemical Synthesis: Similar to pharmaceuticals, the synthesis of advanced agrochemicals, such as fungicides and herbicides, often utilizes fluorinated intermediates to enhance potency and environmental stability.[10]
Safety and Handling
As with any chemical reagent, proper handling of this compound is paramount to ensure laboratory safety.
-
GHS Hazard Classification: According to aggregated GHS data, this compound is classified as Acute Toxicity 4 (Oral), meaning it is harmful if swallowed.[4]
-
Precautionary Statements:
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]
-
First Aid:
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its structure, thoughtfully combining a reactive aniline moiety with the powerful electronic and steric influence of methoxy and trifluoromethyl groups, makes it an indispensable building block in the synthesis of high-value molecules. From pharmaceuticals to advanced materials, the applications of this intermediate are extensive and continue to grow, underscoring the critical role of fluorination in modern chemistry.
References
- Title: 2-Methoxy-4-(trifluoromethyl)
- Title: this compound (C8H8F3NO) Source: PubChemLite URL:[Link]
- Title: 2-Methyl-4-(trifluoromethyl)aniline - Safety Data Sheet Source: Angene Chemical URL:[Link]
- Source: Google Patents (EP0820981A1)
- Title: 2-Methoxy-5-(trifluoromethyl)
- Source: Google Patents (CN104961638A)
- Title: this compound hydrochloride 1g Source: Dana Bioscience URL:[Link]
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL:[Link]
- Title: One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na Source: The Royal Society of Chemistry URL:[Link]
- Title: 2-Methoxy-4-(o-methoxyphenylazo)aniline Source: NIST WebBook URL:[Link]
- Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Focus on 2-Hydroxy-4-(trifluoromethyl)aniline Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL:[Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 158727-56-1 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C8H8F3NO) [pubchemlite.lcsb.uni.lu]
- 7. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 9. 4-(Trifluoromethoxy)aniline Online | 4-(Trifluoromethoxy)aniline Manufacturer and Suppliers [scimplify.com]
- 10. nbinno.com [nbinno.com]
- 11. angenechemical.com [angenechemical.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.nl [fishersci.nl]
- 14. echemi.com [echemi.com]
A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4-(trifluoromethyl)aniline
Introduction
2-Methoxy-4-(trifluoromethyl)aniline is a substituted aniline derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The precise arrangement of the methoxy, amino, and trifluoromethyl groups on the aromatic ring dictates its chemical reactivity and potential biological activity. Therefore, unambiguous structural confirmation and purity assessment are critical for its application in research and development.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating the data from these orthogonal methods, we can achieve a comprehensive and validated structural elucidation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for decision-making.
Molecular Structure and Spectroscopic Correlation
The structure of this compound (Molecular Formula: C₈H₈F₃NO, Molecular Weight: 191.15 g/mol ) is presented below.[2] The numbering convention used in this guide for NMR assignments is shown in the diagram. The interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the potent electron-withdrawing trifluoromethyl (-CF₃) group creates a unique electronic environment that is reflected in its spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule.[3][4]
Predicted ¹H NMR Data
The proton NMR spectrum reveals the disposition of hydrogen atoms. The aromatic region is particularly informative, showing distinct signals for the three protons on the benzene ring, whose chemical shifts are influenced by the surrounding substituents. Protons on carbons directly attached to an aromatic ring typically appear in the 6.5-8.0 ppm range.[5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H₆ | ~6.9 | d | J ≈ 8.5 | 1H |
| H₅ | ~7.1 | dd | J ≈ 8.5, 2.0 | 1H |
| H₃ | ~7.2 | d | J ≈ 2.0 | 1H |
| -NH₂ | ~4.0 | br s | - | 2H |
| -OCH₃ | ~3.9 | s | - | 3H |
Causality and Interpretation:
-
Aromatic Protons (H₃, H₅, H₆): The electron-donating -NH₂ and -OCH₃ groups shield adjacent protons, shifting them upfield, while the electron-withdrawing -CF₃ group deshields them, shifting them downfield. H₆ is ortho to the strongly donating -NH₂ group, placing it at the highest field (lowest ppm). H₃ is para to the -NH₂ group and ortho to the -CF₃ group, likely placing it at the lowest field (highest ppm). H₅ will be influenced by all three groups.
-
Amine Protons (-NH₂): The chemical shift of the amine protons is variable and concentration-dependent. They typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.
-
Methoxy Protons (-OCH₃): These protons appear as a sharp singlet, as they have no adjacent protons to couple with.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides a count of unique carbon environments. Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[5][6] The carbon attached to the highly electronegative fluorine atoms will show a characteristic quartet splitting pattern due to ¹³C-¹⁹F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupling) |
| C=C (Aromatic) | 110-150 | - |
| -CF₃ | ~124 | q (J ≈ 272 Hz) |
| -OCH₃ | ~56 | - |
Experimental Protocol: NMR Spectroscopy
This protocol describes a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
Data Acquisition (¹H NMR):
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to ~0-220 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the ¹H signals to determine the relative proton ratios.
-
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
Predicted IR Data
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its primary amine, aromatic, methoxy, and trifluoromethyl functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) |
| ~1620 | N-H Bending (Scissoring) | Primary Amine |
| 1600, 1500 | C=C Aromatic Ring Stretch | Aromatic Ring |
| 1300 - 1200 | C-N Stretch | Aromatic Amine |
| 1250 - 1020 | C-O Stretch | Aryl Ether |
| 1350 - 1100 | C-F Stretch (strong) | Trifluoromethyl (-CF₃) |
Causality and Interpretation:
-
N-H Stretching: As a primary amine, the molecule is expected to show two distinct, sharp peaks in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[8][9] This is a key diagnostic feature distinguishing it from secondary or tertiary amines.
-
C-F Stretching: The C-F bonds in the trifluoromethyl group will produce very strong and characteristic absorption bands in the fingerprint region (1350-1100 cm⁻¹), often dominating this part of the spectrum.
-
C-O Stretching: The stretching of the aryl-O bond of the methoxy group will result in a strong peak around 1250-1020 cm⁻¹.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added and averaged to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[11] For this molecule, Electron Ionization (EI) is a suitable technique.
Predicted Mass Spectrometry Data
The EI mass spectrum will show the molecular ion (M•⁺) and several fragment ions resulting from the cleavage of weaker bonds.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 191 | [C₈H₈F₃NO]•⁺ | - |
| 176 | [C₇H₅F₃NO]•⁺ | •CH₃ |
| 162 | [C₈H₇F₃N]•⁺ | •OH |
| 148 | [C₇H₅F₃N]•⁺ | •CH₃, •CO |
| 122 | [C₈H₈NO]⁺ | •CF₃ |
Causality and Interpretation:
-
Molecular Ion (m/z 191): The peak at m/z 191 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 191.15 g/mol .[2]
-
Loss of Methyl Radical (m/z 176): A common and facile fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) from the ether linkage.
-
Loss of Trifluoromethyl Radical (m/z 122): Cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group results in the loss of a •CF₃ radical (69 Da). The stability of the resulting aryl cation makes this a plausible pathway.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion. This high-energy species then undergoes a series of bond cleavages to form more stable fragment ions.
Caption: Proposed EI fragmentation pathway for the title compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the analyte in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Injector: Use a split/splitless injector at a temperature of ~250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at the standard 70 eV.[11]
-
Mass Analyzer: Set the analyzer (e.g., a quadrupole) to scan a mass range of m/z 40-400 to ensure detection of all relevant ions.
-
Ion Source Temperature: Maintain the source at ~230°C.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:
-
MS confirms the molecular weight (191 Da) and the presence of methoxy and trifluoromethyl groups through characteristic fragmentation.
-
IR validates the presence of key functional groups: the dual N-H stretch confirms a primary amine, while strong C-F and C-O bands confirm the trifluoromethyl and methoxy groups.
-
NMR provides the final, definitive proof of structure. ¹H NMR confirms the 3:2:3 ratio of methoxy, amine, and aromatic protons and their connectivity through splitting patterns, while ¹³C NMR confirms the number of unique carbon environments.
Together, these three spectroscopic methods provide a self-validating and comprehensive dataset that unambiguously confirms the molecular structure of this compound, ensuring its identity and quality for any downstream application.
References
- Vertex AI Search, Grounding API Redirect. (n.d.). Supporting Information.
- Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.
- Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Illinois State University. (n.d.). Infrared Spectroscopy.
- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
- PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline.
- BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- PubChemLite. (n.d.). This compound (C8H8F3NO).
- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline(461-82-5) 13C NMR spectrum.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway.
- ChemicalBook. (2025, July 14). This compound.
- ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline(349-65-5) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). This compound.
- MPG.PuRe. (n.d.). Supporting Information.
- Semos. (2025, July 31). Substituted aniline: Significance and symbolism.
Sources
- 1. Substituted aniline: Significance and symbolism [wisdomlib.org]
- 2. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Interpreting IR Spectra [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Solubility and stability of 2-Methoxy-4-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Solubility and Stability of 2-Methoxy-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of the methoxy (-OCH3) and trifluoromethyl (-CF3) groups on the aniline ring imparts unique physicochemical properties that influence its reactivity, metabolic stability, and bioavailability when incorporated into larger molecules.[1][3] The trifluoromethyl group, a strong electron-withdrawing moiety, significantly impacts the electronic distribution of the aromatic ring, affecting the reactivity of the amine group.[1]
A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery and development. This data is critical for optimizing reaction conditions, developing robust purification and crystallization processes, creating suitable formulations for in vivo studies, and predicting the compound's behavior in biological systems.[4]
This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound based on its molecular structure and data from analogous compounds. Crucially, it offers detailed, field-proven experimental protocols to enable researchers to generate precise and reliable data, ensuring the integrity and reproducibility of their work.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties form the basis for understanding its solubility and stability behavior.
| Property | Value | Source |
| Molecular Formula | C8H8F3NO | PubChem[5] |
| Molecular Weight | 191.15 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 158727-56-1 | ChemicalBook[6] |
| Calculated LogP | 2.3 | PubChem[5] |
| Appearance | Crystalline powder | Inferred from analogous compounds[7][8] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties.[9] While specific quantitative solubility data for this compound is not extensively published, its solubility can be predicted based on its structural features. The presence of a polar amino group suggests potential solubility in polar organic solvents, while the aromatic ring and the lipophilic trifluoromethyl group indicate solubility in non-polar and moderately polar solvents.[4]
Predicted Solubility
-
Aqueous Solubility: Due to the hydrophobic nature of the trifluoromethyl group and the benzene ring, low aqueous solubility is anticipated. The basicity of the aniline group will lead to pH-dependent aqueous solubility, with higher solubility at lower pH due to the formation of the more soluble protonated form.
-
Organic Solvent Solubility: Good solubility is expected in a range of common organic solvents.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The amino and methoxy groups can form hydrogen bonds, suggesting good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted due to dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is expected, driven by the aromatic ring and trifluoromethyl group.
-
Experimental Protocol for Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[9][10][11] The following protocol outlines a direct UV assay for determining the kinetic solubility of this compound.[9][12]
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-compatible)
-
UV-Vis microplate reader
-
Filtration apparatus (e.g., MultiScreen® Solubility filter plates)
-
Pipettes and tips
-
Incubator/shaker
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate.
-
Addition of Buffer: Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (e.g., ≤ 2%) to minimize its effect on solubility.[11]
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours) with gentle shaking.[12][13]
-
Filtration: After incubation, filter the solutions to remove any precipitated compound.[9]
-
UV Absorbance Measurement: Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's maximum absorbance wavelength (λmax).
-
Data Analysis: Construct a calibration curve using standards of known concentrations of the compound in the assay buffer containing the same percentage of DMSO. Calculate the solubility as the highest concentration at which the compound remains in solution.
Causality Behind Experimental Choices:
-
DMSO Stock Solution: Using a concentrated DMSO stock allows for the rapid assessment of solubility in an aqueous environment, mimicking conditions in early-stage biological assays.[11][13]
-
PBS at pH 7.4: This buffer is chosen to simulate physiological pH, providing relevant data for drug development.[11]
-
Filtration Step: This is a critical step to separate the undissolved solid from the saturated solution, ensuring that only the soluble fraction is quantified.[9]
Visualization of Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Stability Profile
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[14][15] Stability testing is a crucial component of drug development and is guided by the International Council for Harmonisation (ICH) guidelines.[14][15][16][17][18]
Predicted Stability and Degradation Pathways
Aniline derivatives can be susceptible to degradation under various conditions.[19]
-
Oxidative Degradation: The aniline nitrogen can be oxidized to form nitroso or nitro derivatives, often leading to discoloration (e.g., turning yellow or brown).[19] This is a common degradation pathway for anilines.
-
Hydrolytic Degradation: The stability of the trifluoromethyl group in trifluoromethyl-anilines can be pH-dependent. While generally stable, under harsh acidic or basic conditions, hydrolysis could potentially occur, although the C-F bond is very strong.[20][21]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in aromatic amines.[19] The specific photolytic degradation pathway would need to be determined experimentally.
Experimental Protocol for Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify likely degradation products and to establish the intrinsic stability of the molecule.[15] This data is essential for developing stability-indicating analytical methods.
Objective: To evaluate the intrinsic stability of this compound under various stress conditions as per ICH guidelines.
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC or UHPLC system with a UV or PDA detector
-
LC-MS/MS system for identification of degradation products
-
pH meter
-
Calibrated oven
-
ICH-compliant photostability chamber
Procedure:
-
Preparation of Sample Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 10°C increments above the accelerated testing temperature) in a calibrated oven.[15]
-
Photodegradation: Expose the sample (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[22][23] A control sample should be protected from light (e.g., wrapped in aluminum foil) to serve as a dark control.[15][22]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis:
-
Quantify the amount of remaining this compound.
-
Calculate the percentage of degradation.
-
Analyze the chromatograms for the appearance of new peaks corresponding to degradation products.
-
If significant degradation is observed, use LC-MS/MS to identify the structure of the degradation products.[24]
-
Causality Behind Experimental Choices:
-
ICH Guidelines: The stress conditions are based on ICH guidelines (Q1A and Q1B) to ensure that the stability data generated is suitable for regulatory submissions.[14][15][17]
-
Stability-Indicating Method: The use of a validated HPLC method that can separate the parent compound from its degradation products is crucial for accurate quantification and assessment of stability.
-
LC-MS/MS for Identification: This technique provides structural information about the degradation products, which is vital for understanding the degradation pathways.[24]
Visualization of Forced Degradation Workflow:
Caption: Workflow for Forced Degradation Studies.
Conclusion
While specific published data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. By understanding its physicochemical properties and employing the detailed experimental protocols provided, researchers and drug development professionals can generate the high-quality, reliable data necessary for advancing their research and development programs. The protocols for kinetic solubility and forced degradation are designed to be self-validating and aligned with industry standards, ensuring the scientific integrity of the results. This foundational knowledge is essential for unlocking the full potential of this compound as a valuable synthon in the creation of novel chemical entities.
References
- BenchChem. (n.d.). Technical Support Center: N-propyl-3-(trifluoromethyl)aniline and its Derivatives.
- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- RAPS. (2025). ICH releases overhauled stability guideline for consultation.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- El-Kassem, M. A., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH.
- Cartel International. (n.d.). 4-(trifluoro Methoxy) Aniline.
- Benchchem. (n.d.). degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
- PubChem. (n.d.). This compound.
- ChemicalBook. (2025). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Focus on 2-Hydroxy-4-(trifluoromethyl)aniline.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Ossila. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)aniline in Organic Solvents.
- Zhang, L., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers.
- PMDA. (n.d.). photostability testing of new drug substances and products.
- ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 158727-56-1 [chemicalbook.com]
- 7. 4-(trifluoro Methoxy) Aniline at 1000.00 INR in Ankleshwar, Gujarat | Cartel International [tradeindia.com]
- 8. 2-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-65-5 [m.chemicalbook.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 15. snscourseware.org [snscourseware.org]
- 16. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. ema.europa.eu [ema.europa.eu]
- 23. pmda.go.jp [pmda.go.jp]
- 24. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Methoxy-4-(trifluoromethyl)aniline: Safety, Handling, and Emergency Protocols
This guide provides an in-depth analysis of 2-Methoxy-4-(trifluoromethyl)aniline (CAS No. 158727-56-1), a key intermediate in pharmaceutical and agrochemical research. Designed for chemists, researchers, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety protocols, ensuring a framework of self-validating laboratory practices. The information herein is synthesized from authoritative chemical safety databases and supplier documentation to provide a reliable and comprehensive resource.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the bedrock of its safe handling. This compound is an aniline derivative, a class of compounds that requires careful handling due to potential toxicity. Its physical state and molecular characteristics dictate appropriate storage and containment strategies.
| Property | Value | Source |
| CAS Number | 158727-56-1 | [1][2][3] |
| Molecular Formula | C₈H₈F₃NO | [1][2][4] |
| Molecular Weight | 191.15 g/mol | [1][2][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Amino-3-methoxybenzotrifluoride, 2-methoxy-4-(trifluoromethyl)phenylamine | [1] |
| Physical Form | Liquid | [5] |
| Storage Temperature | Room temperature, inert atmosphere, protected from light | [5] |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound is classified with a primary acute oral toxicity warning. However, prudent laboratory practice dictates that related hazards associated with similar aniline compounds, such as skin and eye irritation, should also be anticipated and mitigated.
| Hazard Class | GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 (Potential) | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | Category 2 (Potential) | H319: Causes serious eye irritation | Warning |
Note: Skin and eye irritation classifications are based on data from structurally similar compounds and represent a conservative, safety-first approach to handling.[6][7][8]
Summary of Health Hazards:
-
Primary Hazard: The most clearly defined risk is acute toxicity if ingested.[1][5] The mechanism is common to many aniline derivatives, which can interfere with oxygen transport in the blood.
-
Potential Hazards: While not universally listed for this specific CAS number, skin and eye irritation are common for this chemical class.[6][8] The trifluoromethyl group can enhance skin permeability, making dermal contact a significant potential route of exposure.
Laboratory Handling and Storage Protocols
The causality behind handling protocols is rooted in preventing exposure via the primary routes: ingestion, inhalation, and dermal contact.
Engineering Controls: The First Line of Defense
The primary objective is to contain the chemical and its vapors.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[9] This is non-negotiable and serves to prevent inhalation of any aerosolized material or vapors.
-
Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[6]
-
Proximity to Safety Equipment: Workstations must be in close proximity to an operational eyewash station and safety shower.[10][11]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment, including appropriate glassware, spill containment materials, and waste containers.
-
Personal Protective Equipment (PPE) Donning: Don all required PPE as detailed in Section 4. Gloves must be inspected for integrity before use.[2][7]
-
Chemical Transfer: When transferring the liquid, use a pipette or a glass funnel to minimize splashing. Avoid pouring directly from a large container to a small one. Work slowly and deliberately.
-
Post-Handling: After use, ensure the container is tightly sealed.[10] Decontaminate the work surface within the fume hood.
-
PPE Doffing: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste stream.[2] Wash hands thoroughly with soap and water.[12]
Storage Requirements
Proper storage is essential for maintaining chemical integrity and preventing accidental release.
-
Container: Store in the original, tightly closed container.[10]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[6][10]
-
Environment: The compound should be stored under an inert atmosphere and protected from light, as specified by suppliers.[5] This prevents slow degradation through oxidation or photochemical reactions.
-
Incompatibilities: Store away from strong oxidizing agents and incompatible materials.
Exposure Controls and Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection is based on the identified hazards of acute toxicity and potential skin/eye irritation.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended for bulk transfers. | Protects against accidental splashes to the eyes, which are a primary route for chemical exposure and irritation.[2][13] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. A lab coat is mandatory. | Prevents dermal contact. Aniline derivatives can be absorbed through the skin, leading to systemic toxicity.[6][10] |
| Respiratory Protection | Not typically required when used within a functional chemical fume hood. | A fume hood provides adequate respiratory protection from vapors.[10] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Emergency Procedures: First Aid and Spill Response
A clear, pre-planned emergency response is critical to mitigating the consequences of an accidental exposure or release.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[2][10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[10][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][15]
Accidental Release (Spill) Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a small spill, absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or earth.[14][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.
Emergency Response Workflow
The following diagram outlines the logical flow of actions in the event of an emergency involving this compound.
Caption: Workflow for emergency response to spills or personnel exposure.
Disposal Considerations
Chemical waste disposal is strictly regulated. All waste containing this compound must be treated as hazardous.
-
Waste Streams: Maintain separate, clearly labeled, and sealed containers for liquid waste and contaminated solid waste (e.g., gloves, absorbent material).
-
Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[8] Do not dispose of this chemical down the drain or with general laboratory trash. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
- This compound | C8H8F3NO | CID 5161541.
- Material Safety Data Sheet - 2-Nitro-4-(trifluoromethoxy)aniline, 97%. Cole-Parmer. [Link]
- MSDS of this compound. Capot Chemical. [Link]
- Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. Angene Chemical. [Link]
- Safety data sheet according to 1907/2006/EC, Article 31. CPAchem Ltd. [Link]
- 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637.
Sources
- 1. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. This compound | 158727-56-1 [chemicalbook.com]
- 4. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 158727-56-1 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. angenechemical.com [angenechemical.com]
- 8. cpachem.com [cpachem.com]
- 9. matrixscientific.com [matrixscientific.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.nl [fishersci.nl]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl group (-CF3) and a methoxy group (-OCH3) onto the aniline scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule, while the methoxy group can influence solubility and provide a site for further chemical modification.[1] This guide provides a comprehensive overview of the synonyms, chemical properties, a plausible synthetic route, and the applications of this versatile chemical intermediate.
Synonyms and Identifiers
For clarity and comprehensive database searching, a list of known synonyms and identifiers for this compound is provided below.
| Identifier Type | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 158727-56-1[2] |
| Molecular Formula | C8H8F3NO[2] |
| Molecular Weight | 191.15 g/mol [2] |
| InChI Key | LWKZYZZCYQWRTJ-UHFFFAOYSA-N[2] |
| Common Synonyms | 4-Amino-3-methoxybenzotrifluoride[2] |
| 2-Methoxy-4-(trifluoromethyl)phenylamine[2] | |
| Benzenamine, 2-methoxy-4-(trifluoromethyl)-[2] | |
| 2-Amino-5-(trifluoromethyl)anisole[2] |
Physicochemical and Safety Data
The key physicochemical properties of this compound are summarized in the following table. This data is essential for designing reaction conditions and for safe handling and storage.
| Property | Value | Source |
| Appearance | Liquid | Sigma-Aldrich |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Storage Temperature | Room temperature, under inert atmosphere, protected from light | Sigma-Aldrich |
Safety Information:
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Synthesis of this compound
A common and effective method for the synthesis of anilines is the catalytic reduction of the corresponding nitro compound. In the case of this compound, the precursor would be 1-methoxy-2-nitro-4-(trifluoromethyl)benzene.
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a generalized procedure based on established methods for the reduction of nitroarenes.[3][4][5] Optimization may be required for specific laboratory conditions.
Materials:
-
1-methoxy-2-nitro-4-(trifluoromethyl)benzene
-
Palladium on carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-methoxy-2-nitro-4-(trifluoromethyl)benzene (1 equivalent) in methanol.
-
Catalyst Addition: Under a stream of inert gas, carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).
-
Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen). Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol or ethyl acetate to ensure all the product is collected.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals. The aniline functional group is a versatile handle for a variety of chemical transformations.
Figure 2. Potential synthetic transformations of this compound.
While specific drug candidates synthesized directly from this compound are not widely reported in publicly available literature, its structural motifs are present in various patented compounds, suggesting its use in proprietary drug discovery programs. The general class of trifluoromethylated anilines is crucial in the synthesis of a range of therapeutic agents, including kinase inhibitors and modulators of other biological targets.[6] The unique substitution pattern of this compound makes it an attractive starting material for generating libraries of novel compounds for high-throughput screening.
Spectroscopic Data
Detailed, publicly available experimental NMR and IR spectra for this compound are limited. However, based on the structure, the following characteristic signals would be expected:
¹H NMR:
-
Aromatic protons in the range of 6.5-7.5 ppm.
-
A singlet for the methoxy group protons around 3.8-4.0 ppm.
-
A broad singlet for the amine protons, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR:
-
Aromatic carbons, including a quartet for the carbon attached to the -CF3 group due to C-F coupling.
-
A signal for the methoxy carbon around 55-60 ppm.
IR Spectroscopy:
-
N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-H stretching vibrations of the aromatic ring and the methoxy group around 2850-3100 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
Strong C-F stretching vibrations, typically in the 1000-1350 cm⁻¹ range.
Researchers requiring definitive spectroscopic data are advised to acquire it experimentally upon synthesis or purchase of the compound.
Conclusion
This compound is a chemical intermediate of significant interest due to the valuable properties imparted by its fluoro and methoxy substituents. Its synthesis, primarily through the reduction of the corresponding nitro compound, is achievable through standard organic chemistry techniques. While its direct application in commercialized products is not extensively documented in the public domain, its structural features make it a highly valuable building block for the discovery and development of new chemical entities in the pharmaceutical and agrochemical sectors. This guide provides a foundational understanding of this compound for researchers and professionals in the field.
References
- PubChem. This compound. [Link]
- Google Patents.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis. [Link]
- Google Patents.
- Google Patents. EP0984920B1 - Novel method for preparing 2-trifluoro-methoxy-aniline.
- Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]
- Journal of Biomedical Research & Environmental Sciences.
- Scholars Research Library. Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Advantages of 2-Methoxy-5-(trifluoromethyl)
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jelsciences.com [jelsciences.com]
Introduction: The Strategic Role of the Trifluoromethyl Group in Aniline Scaffolds
An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl-Containing Anilines
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1] The aniline framework, a versatile and common motif in drug discovery, serves as an excellent backbone for such modifications. Among the most impactful functional groups utilized is the trifluoromethyl (-CF3) group.[2] Its incorporation into an aniline ring is not a trivial substitution but a deliberate design choice rooted in a deep understanding of physicochemical principles.
The -CF3 group is a unique bioisostere for methyl or chloro groups, but it imparts a profoundly different set of properties.[3] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly alters the electronic landscape of the aniline ring.[3][4] This electronic perturbation can enhance binding affinities with biological targets through modified hydrogen bonding and electrostatic interactions.[4] Furthermore, the -CF3 group substantially increases the lipophilicity (Hansch π value of +0.88) and metabolic stability of parent compounds.[4][5] By blocking sites prone to metabolic oxidation, it can increase a drug's half-life and bioavailability, critical factors in developing viable therapeutic agents.[4][6] This guide provides an in-depth exploration of the diverse biological activities of trifluoromethyl-containing anilines, the mechanisms underpinning these activities, and the experimental methodologies used for their evaluation.
Anticancer Activity: Inducing Programmed Cell Death
Trifluoromethylaniline derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against a range of cancer cell lines.[7][8] Their primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway that is frequently dysregulated in cancer cells.[8][9]
Mechanism of Action: The Apoptotic Cascade
Many cytotoxic agents featuring the trifluoromethyl-aniline scaffold trigger the intrinsic (mitochondrial) pathway of apoptosis. This process is often initiated by an increase in intracellular reactive oxygen species (ROS).[10] The resulting oxidative stress leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome, which recruits and activates pro-caspase-9. Activated caspase-9 subsequently activates the executioner caspase, caspase-3, which orchestrates the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the morphological hallmarks of apoptosis.[9][10]
Caption: Proposed apoptotic pathway induced by trifluoromethylaniline derivatives.[7]
Quantitative Analysis of Cytotoxicity
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (Compound 7c) | DU-145 (Prostate) | 0.49 |
| Benzothiazole Aniline-Platinum(II) Complex (L1Pt) | HepG2 (Liver) | Selective inhibitory activity, superior to cisplatin[11] |
| Asiatic Acid Derivative with Aniline Moiety (Compound 5b) | HepG2 (Liver) | Potent inhibition, induced apoptosis[10] |
| Ruthenium(II) complex with CF3-substituted phosphine (Complex 5) | MDA-MB-231 (Breast) | >19-fold more cytotoxic upon blue light irradiation[12] |
Note: The data is compiled from various studies and direct comparison should be made with caution due to differing experimental conditions.[9][11][13]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability, which is predicated on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][14]
-
Cell Seeding: Plate cancer cells (e.g., HepG2, DU-145) in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl-aniline test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for 48–72 hours.
-
MTT Addition: Following incubation, remove the compound-containing medium. Add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours in the dark. The rationale here is to allow viable cells to convert the MTT into formazan.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 500 and 600 nm.[9][13] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve, from which the IC50 value can be calculated.[9]
Antimicrobial Activity: Combating Bacterial Pathogens
The unique properties of trifluoromethyl-containing anilines also lend themselves to the development of novel antimicrobial agents, particularly against drug-resistant bacteria.[15][16] These compounds have demonstrated efficacy against both planktonic cells and biofilms, which are notoriously difficult to eradicate.[17][18]
Mechanism of Action: Bacterial Membrane Disruption
Several studies have shown that trifluoromethyl-anilines exert their antibacterial effect by compromising the integrity of the bacterial cell membrane.[17][18] The lipophilicity conferred by the -CF3 group facilitates the compound's insertion into the lipid bilayer of the bacterial membrane. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This mechanism is particularly advantageous as it is less likely to induce resistance compared to agents that target specific enzymes.
Caption: Mechanism of bactericidal activity via membrane disruption.
Quantitative Analysis of Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible bacterial growth.
| Compound Name | Bacterial Strain | MIC (µg/mL) |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 |
| Pyrazole Derivative (Compound 13) | MRSA | 3.12 |
| Pyrazole Derivative (Compound 18) | S. epidermidis | 1.56 |
| Pyrazole Derivative (Compound 2) | S. aureus | 1 - 2 |
Data sourced from references[17],[18],[15], and[16].
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Prepare Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the trifluoromethyl-aniline compound in a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18–24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a plate reader. The choice of a standardized inoculum is critical for reproducibility and comparability of results across different experiments and labs.
Synthesis and Evaluation Workflow
The development of novel trifluoromethyl-containing anilines follows a logical progression from chemical synthesis to biological evaluation.
General Synthesis Strategy
The synthesis of these compounds often involves multi-step processes. A common approach for creating derivatives is the reductive amination of a suitable aldehyde with various trifluoromethyl-substituted anilines.[16] Other methods include nucleophilic aromatic substitution on fluorinated precursors or transition metal-catalyzed reactions.[19][20]
Caption: General workflow for synthesis and biological evaluation.
Conclusion and Future Perspectives
Trifluoromethyl-containing anilines represent a cornerstone in the design of modern therapeutic agents. The strategic incorporation of the -CF3 group confers potent biological activities, ranging from anticancer to antimicrobial, by modulating key physicochemical properties like lipophilicity, metabolic stability, and electronic character.[4][6] The mechanistic insights, such as apoptosis induction and bacterial membrane disruption, provide a rational basis for their continued development.
Future research will likely focus on refining the structure-activity relationships to enhance potency and selectivity while minimizing toxicity.[5] The development of novel, more efficient synthetic methodologies will also be crucial to expand the chemical diversity of this compound class.[20] As our understanding of disease pathology deepens, the unique properties of trifluoromethyl-anilines will undoubtedly be leveraged to design next-generation therapeutics targeting a wide array of human diseases.
References
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL:[Link]
- Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL:[Link]
- Title: Trifluoromethyl group - Wikipedia Source: Wikipedia URL:[Link]
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL:[Link]
- Title: Design and biological activity of trifluoromethyl containing drugs Source: Wechem URL:[Link]
- Title: Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species Source: PubMed URL:[Link]
- Title: Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species Source: PMC - PubMed Central URL:[Link]
- Title: Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Title: In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline Source: International Journal of Environmental Sciences URL:[Link]
- Title: Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) Source: MDPI URL:[Link]
- Title: Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives Source: Chemical Communic
- Title: One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na Source: The Royal Society of Chemistry URL:[Link]
- Title: Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview Source: YouTube URL:[Link]
- Title: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria Source: PMC - PubMed Central URL:[Link]
- Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Title: Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development Source: IFTM University URL:[Link]
- Title: Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents Source: PubMed URL:[Link]
- Title: Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents Source: NIH URL:[Link]
- Title: Development of a bench-scale pharmaceutical synthesis Source: DORAS URL:[Link]
- Title: Exploring the Versatility of Trifluoromethylaniline Derivatives in Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex Source: Chemical Science (RSC Publishing) URL:[Link]
- Title: 3,5-Bis(trifluoromethyl)aniline in Pharmaceutical Synthesis: A Strategic Intermediate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. theaspd.com [theaspd.com]
- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
2-Methoxy-4-(trifluoromethyl)aniline as a building block in organic synthesis
In the agrochemical industry, this building block is used in the synthesis of modern herbicides, fungicides, and insecticides. [10]The trifluoromethyl group often enhances the biological efficacy and environmental stability of the final product. The title compound provides a reliable scaffold for developing new crop protection agents that are more potent and selective. [12]
Conclusion
This compound is more than just another fluorinated intermediate; it is a strategic tool for molecular design. Its pre-installed methoxy and trifluoromethyl groups, combined with a versatile amino handle, provide a robust platform for constructing complex and high-value molecules. The ability to control reactivity at both the amine and the aromatic ring allows for a wide range of synthetic manipulations, leading to the efficient production of novel pharmaceuticals, agrochemicals, and advanced materials. As the demand for sophisticated fluorinated compounds continues to grow, the importance of building blocks like this compound in the chemist's toolbox will only increase.
References
- MSDS of this compound. Capot Chemical. [Link]
- This compound | C8H8F3NO | CID 5161541. PubChem. [Link]
- Safety data sheet according to 1907/2006/EC, Article 31. CPAchem. [Link]
- The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Process for the preparation of 2-trifluoromethoxy-aniline.
- Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. Angene Chemical. [Link]
- Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637. PubChem. [Link]
- High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. TUODA (HEBEI) MEDICAL TECHNOLOGY CO., LTD. [Link]
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.nl [fishersci.nl]
- 6. cpachem.com [cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to 2-Methoxy-4-(trifluoromethyl)aniline: Sourcing, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-4-(trifluoromethyl)aniline (CAS No. 158727-56-1), a fluorinated aniline derivative of significant interest in medicinal chemistry and materials science. This document details the landscape of commercial suppliers, delves into the strategic considerations for its synthesis, and explores its applications as a critical building block in the development of novel chemical entities. Emphasis is placed on the practical aspects of sourcing, including a comparative analysis of supplier specifications. Furthermore, a plausible synthetic route is outlined, grounded in established chemical principles, to provide researchers with a foundational understanding for its preparation. The guide also covers essential analytical characterization, with a focus on interpreting its spectroscopic data, and discusses the broader impact of the trifluoromethyl moiety on molecular properties in drug discovery.
Introduction: The Strategic Value of Fluorinated Anilines
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter the pKa of nearby functional groups, often leading to improved biological activity and bioavailability of drug candidates.[1] this compound, a member of this important class of compounds, presents a unique substitution pattern on the aniline scaffold, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide serves as a practical resource for researchers looking to leverage the properties of this versatile building block.
Commercial Sourcing of this compound (CAS 158727-56-1)
For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is paramount. This compound is available from a range of commercial suppliers, catering to both research and bulk-scale needs.
A comparative summary of prominent suppliers is provided below:
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | AMBH97F05DA1 | ≥98% | Gram to Kilogram |
| AK Scientific, Inc. | 7973AA | ≥95% | Gram to Kilogram |
| Ambeed | AMBH97F05DA1 | ≥98% | Gram to Kilogram |
| BLDpharm | BD189831 | Custom Synthesis | Inquire |
| ChemicalBook | CB9734185 | Inquire | Gram to Kilogram |
Sourcing Considerations:
-
Purity: For applications in drug discovery and development, a purity of ≥98% is generally recommended to avoid the introduction of unwanted impurities into subsequent synthetic steps.
-
Availability: While many suppliers list the compound, it is advisable to confirm stock levels and lead times, particularly for larger quantities.
-
Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing the purity and analytical methods used for characterization. A Safety Data Sheet (SDS) is also essential for safe handling.
Synthetic Pathways: A Plausible Approach
While specific, detailed synthetic protocols for this compound are not abundantly available in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. A common strategy for the synthesis of substituted anilines involves the reduction of a corresponding nitroaromatic precursor.
A likely two-step synthesis is outlined below:
Step 1: Nitration of 3-(Trifluoromethyl)anisole
The synthesis would commence with the nitration of 3-(trifluoromethyl)anisole. This electrophilic aromatic substitution reaction would likely yield a mixture of isomers. The directing effects of the methoxy (-OCH3) and trifluoromethyl (-CF3) groups are crucial in determining the regioselectivity of the nitration. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Therefore, the desired 2-nitro-4-(trifluoromethyl)anisole would be a significant product.
Step 2: Reduction of 2-Nitro-4-(trifluoromethyl)anisole
The nitro group of the synthesized intermediate is then reduced to an amine to yield the final product, this compound. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.
Experimental Protocol: A Representative Synthesis
Reaction Scheme:
A plausible synthetic route to this compound.
Materials:
-
3-(Trifluoromethyl)anisole
-
Nitric acid (HNO3)
-
Sulfuric acid (H2SO4)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H2)
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
Standard laboratory glassware and safety equipment
Procedure:
-
Nitration: To a cooled solution of 3-(trifluoromethyl)anisole in sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature (typically 0-5 °C). After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS). The reaction mixture is then carefully poured onto ice, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude 2-nitro-4-(trifluoromethyl)anisole, which may require purification by column chromatography.
-
Reduction: The purified 2-nitro-4-(trifluoromethyl)anisole is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (typically 5-10 mol%) is added. The mixture is then subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric or elevated pressure until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford this compound.
Self-Validation: The progress of each step should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete conversion of the starting material. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Characterization: A Spectroscopic Profile
Thorough analytical characterization is essential to confirm the identity and purity of this compound.
¹H NMR Spectroscopy (Predicted):
While an experimental spectrum is the gold standard, a predicted ¹H NMR spectrum in CDCl₃ would exhibit the following key signals:
-
Aromatic Protons: Three distinct signals in the aromatic region (approximately δ 6.5-7.5 ppm). The proton ortho to the amino group would likely appear as a doublet, the proton between the methoxy and trifluoromethyl groups as a doublet of doublets, and the proton para to the amino group as a doublet.
-
Methoxy Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.
-
Amine Protons: A broad singlet at approximately δ 3.5-4.5 ppm, integrating to two protons. The chemical shift of this signal is highly dependent on solvent and concentration.
Further Characterization:
-
¹³C NMR Spectroscopy: Will show eight distinct carbon signals, including the characteristic quartet for the trifluoromethyl carbon.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 191.06.
-
Infrared (IR) Spectroscopy: Will show characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and C-O stretching for the methoxy group (around 1000-1300 cm⁻¹).
Applications in Drug Discovery and Agrochemicals
The unique electronic properties conferred by the methoxy and trifluoromethyl substituents make this compound a valuable building block in the synthesis of bioactive molecules.
-
Medicinal Chemistry: The aniline moiety serves as a versatile handle for the introduction of various pharmacophoric groups through reactions such as acylation, alkylation, and diazotization. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of the resulting drug candidates.[1] This scaffold is particularly relevant in the design of kinase inhibitors, GPCR modulators, and other targeted therapies.
-
Agrochemicals: Trifluoromethyl-substituted anilines are key components in many modern herbicides, fungicides, and insecticides. The trifluoromethyl group can increase the efficacy and selectivity of these agents. This compound can serve as a precursor for the synthesis of novel crop protection agents with improved performance and environmental profiles.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in both pharmaceutical and agrochemical research. This guide has provided a comprehensive overview of its commercial availability, a plausible synthetic strategy, and its key applications. By understanding the sourcing landscape and the chemical principles underlying its synthesis and reactivity, researchers can effectively incorporate this valuable building block into their discovery and development programs, paving the way for the creation of novel and impactful chemical entities.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
- Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10–27. [Link]
Sources
An In-Depth Technical Guide to the Purity and Assay of 2-Methoxy-4-(trifluoromethyl)aniline: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in a Versatile Building Block
2-Methoxy-4-(trifluoromethyl)aniline is a key fluorinated building block in modern medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As an intermediate, the purity of this compound is paramount; the presence of impurities can lead to unforeseen side reactions, impact the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce toxic by-products. This guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of this critical reagent, grounded in established scientific principles and regulatory expectations.
Understanding the Impurity Profile: A Synthesis-Based Approach
A thorough understanding of the synthetic route to this compound is fundamental to predicting its potential impurity profile. A common and logical pathway involves the catalytic reduction of a nitro-precursor.
Figure 1. A diagram illustrating the likely synthetic route to this compound and the potential impurities arising from this process.
Based on this likely synthesis, the following impurities should be considered during purity analysis:
| Impurity Class | Specific Examples | Origin |
| Starting Materials | 1-Methoxy-2-nitro-5-(trifluoromethyl)benzene | Incomplete reaction |
| Intermediates | Nitroso and azoxy compounds | Incomplete reduction |
| Isomers | Positional isomers of the starting material or final product | Impurities in starting materials or non-selective synthesis |
| Process-Related | Residual solvents (e.g., methanol, ethanol), heavy metals (e.g., Palladium) | Reaction and purification steps |
Purity Determination: A Multi-faceted Approach
No single analytical technique is sufficient to fully characterize the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC with UV detection is a cornerstone technique for separating and quantifying impurities in organic molecules. A reverse-phase method is typically suitable for a moderately polar compound like this compound.
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
| Time (minutes) | % Mobile Phase B |
| 0.0 | 30 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 30 |
| 30.0 | 30 |
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the main component).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
-
Data Analysis and System Suitability:
-
Purity is typically reported as area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
System suitability should be established according to USP General Chapter <621>[1][2][3][4] and ICH Q2(R1) guidelines[5][6][7], including parameters like theoretical plates, tailing factor, and reproducibility of injections.
-
Figure 2. Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents and volatile by-products from the synthesis.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
-
Sample Preparation:
-
Prepare a solution of the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent, assuming similar response factors for structurally related compounds.
-
Assay Determination: Quantifying the Active Moiety
The assay determines the exact amount of the desired compound in the material. This is a critical parameter for ensuring accurate stoichiometry in subsequent reactions.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
-
Instrumentation and Parameters:
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is preferable for better signal dispersion).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation between scans.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The internal standard should have a known purity and protons that resonate in a clear region of the spectrum.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum.
-
Carefully integrate the signals corresponding to the analyte and the internal standard.
-
-
Calculation of Purity: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Figure 3. Workflow for qNMR assay determination.
Potentiometric Titration
For an aniline derivative, a non-aqueous acid-base titration can be an effective and accurate method for assay determination. The basicity of the aniline nitrogen allows for its titration with a strong acid in a non-aqueous solvent.
-
Instrumentation:
-
Autotitrator with a pH electrode suitable for non-aqueous media.
-
-
Reagents:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
-
Procedure:
-
Accurately weigh a suitable amount of this compound and dissolve it in glacial acetic acid.
-
Titrate the solution with 0.1 N perchloric acid, monitoring the potential change.
-
The endpoint is determined from the inflection point of the titration curve.
-
-
Calculation: The assay is calculated based on the volume of titrant consumed and the stoichiometry of the reaction (1:1 for a primary amine).
Summary of Analytical Methods and Acceptance Criteria
| Analytical Method | Purpose | Typical Acceptance Criteria (for R&D) |
| HPLC-UV | Purity (impurity profile) | Purity ≥ 98.0% (area %); Individual unknown impurity ≤ 0.2% |
| GC-MS | Volatile impurities and residual solvents | Conforms to internal limits based on process knowledge |
| ¹H-qNMR | Assay (absolute purity) | 98.0% - 102.0% (w/w) |
| Potentiometric Titration | Assay | 98.0% - 102.0% |
Conclusion: Ensuring Quality and Reproducibility
The purity and assay of this compound are critical quality attributes that directly impact its performance in research and drug development. A comprehensive analytical strategy, employing orthogonal techniques such as HPLC for purity, and qNMR or titration for assay, is essential for a complete characterization of this important building block. The methodologies outlined in this guide, when properly validated, provide a robust framework for ensuring the quality, consistency, and reliability of this compound, thereby contributing to the integrity and success of downstream applications.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. 2022. [Link]
- U.S. Pharmacopeia.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
- Cushman, M. et al. Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
- Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014. [Link]
- Pauli, G. F., et al. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed. 2014. [Link]
- PubChem. This compound. [Link]
- AxisPharm.
- Lee, S., & Ahn, S.
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. What is potentiometric titration? | AxisPharm [axispharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Figure 2 from Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)aniline Hydrochloride: Properties and Uses
This guide provides a comprehensive technical overview of 2-Methoxy-4-(trifluoromethyl)aniline hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, and critical applications, grounding all information in established scientific literature.
Introduction: The Strategic Importance of a Fluorinated Aniline
This compound hydrochloride belongs to a class of fluorinated aromatic amines that have become indispensable in drug discovery. The strategic placement of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups on the aniline scaffold imparts a unique combination of physicochemical properties that are highly advantageous for developing novel therapeutics.
The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic distribution.[1][2] This modification can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and alter the pKa of the aniline nitrogen, thereby modulating its interaction with biological targets.[2][3] The ortho-methoxy group further refines the molecule's conformational and electronic characteristics, making it a versatile synthon for creating complex molecular architectures.[4] This guide will explore these facets in detail, providing both foundational knowledge and practical insights.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis and application. The properties of the free base, this compound, are well-documented and provide a baseline for understanding the hydrochloride salt.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 175278-17-8 (for hydrochloride); 158727-56-1 (for free base) | [5] |
| Molecular Formula | C₈H₉ClF₃NO (Hydrochloride) / C₈H₈F₃NO (Free Base) | [5] |
| Molecular Weight | 227.61 g/mol (Hydrochloride) / 191.15 g/mol (Free Base) | [5] |
| Appearance | Crystalline powder | [3] |
| XLogP3 | 2.3 (for free base) | [5] |
Note: Properties such as melting and boiling points can vary based on purity and experimental conditions. The data presented is for the free base unless otherwise specified.
The hydrochloride salt form is often preferred in laboratory settings and for specific synthetic applications due to its enhanced stability and handling characteristics compared to the free aniline base.
Synthesis and Reaction Chemistry
The synthesis of trifluoromethylated anilines typically involves the catalytic reduction of a corresponding nitroaromatic precursor. This common and efficient method provides high yields of the desired aniline.
General Synthetic Protocol: Catalytic Hydrogenation
A widely adopted method for preparing methoxy-(trifluoromethyl)anilines is the palladium-catalyzed hydrogenation of the corresponding nitro compound.[6]
Step-by-step Methodology:
-
Reaction Setup: A solution of the starting material, 1-methoxy-2-nitro-4-(trifluoromethyl)benzene, is prepared in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: A catalytic amount (typically 5-10 mol%) of palladium on activated carbon (Pd/C) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.[6]
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Salt Formation (Optional): To prepare the hydrochloride salt, the crude free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The resulting precipitate is collected by filtration and dried.
// Nodes Start [label="1-Methoxy-2-nitro-\n4-(trifluoromethyl)benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="H₂, Pd/C\nMethanol", fillcolor="#FFFFFF", fontcolor="#202124"]; Product_FB [label="this compound\n(Free Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents_HCl [label="HCl (in ether)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product_HCl [label="this compound HCl\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Product_FB [label=" Catalytic\n Hydrogenation "]; Reagents -> Product_FB [style=invis]; Product_FB -> Product_HCl [label=" Salt\n Formation "]; Reagents_HCl -> Product_HCl [style=invis]; } }
Caption: Catalytic hydrogenation for aniline synthesis.
Applications in Drug Discovery and Development
The true value of this compound hydrochloride lies in its application as a versatile building block for synthesizing biologically active molecules, particularly kinase inhibitors.[7][8] The aniline moiety serves as a key pharmacophore that can form critical hydrogen bonds within the ATP-binding site of various kinases.
Case Study: A Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a substituted aniline ring that interacts with the hinge region of the kinase domain. The specific substitutions on the aniline dictate the inhibitor's potency and selectivity.[9][10] The 2-methoxy group can act as an isosteric replacement for other functional groups, helping to optimize kinome-wide selectivity and maintain potent inhibition of the target kinase.[4]
For example, anilinoquinolines and anilinopyrazines have been identified as potent inhibitors of kinases like Cyclin G Associated Kinase (GAK) and Casein Kinase 2 (CSNK2A).[4][9] The synthesis of such inhibitors often involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction where the aniline nitrogen displaces a leaving group on the core heterocyclic scaffold.
// Nodes Aniline [label="this compound HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heterocycle [label="Core Heterocycle\n(e.g., Chloro-Quinoline)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Pd-catalyzed\nCross-Coupling", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Anilino-Quinoline\nKinase Inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aniline -> Coupling; Heterocycle -> Coupling; Coupling -> Inhibitor; }
Caption: Synthesis of an anilino-based kinase inhibitor.
The trifluoromethyl group in this context is crucial. Its electron-withdrawing nature can increase the acidity of the N-H proton, potentially strengthening hydrogen bonds with the kinase hinge. Furthermore, its lipophilicity contributes to the overall binding affinity within the often hydrophobic ATP pocket.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound hydrochloride is essential.
-
Hazard Classification: This compound is typically classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] The free base may be harmful if swallowed (H302).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[11][12]
Conclusion
This compound hydrochloride is more than just a chemical intermediate; it is a strategically designed building block that leverages the principles of medicinal chemistry. The interplay between its methoxy and trifluoromethyl substituents provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, particularly in the competitive field of kinase inhibitor development. Its straightforward synthesis and versatile reactivity ensure its continued importance in the pursuit of novel and effective therapeutics.
References
- Safety D
- SAFETY D
- 2-Hydroxy-4-(trifluoromethyl)
- This compound | C8H8F3NO | CID 5161541 - PubChem.[Link]
- This compound hydrochloride 1g - Dana Bioscience.[Link]
- Focus on 2-Hydroxy-4-(trifluoromethyl)aniline - NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associ
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - NIH.[Link]
- Synthesis of 2-[1-(3-Trifluoromethylphenyl)-5-pyrazolyl] amino-2-imidazoline hydrochloride. (URL not available)
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.[Link]
- Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.[Link]
- Advantages of 2-Methoxy-5-(trifluoromethyl)
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. aobchem.com [aobchem.com]
Methodological & Application
Experimental protocol for using 2-Methoxy-4-(trifluoromethyl)aniline
An Application Guide for the Strategic Use of 2-Methoxy-4-(trifluoromethyl)aniline in Synthetic Chemistry
Introduction: A Versatile Fluorinated Building Block
This compound is a key intermediate in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1][2] Its structure uniquely combines three influential functional groups on an aromatic scaffold: an activating, ortho-para directing methoxy group (-OCH3), a nucleophilic amino group (-NH2) amenable to a wide range of transformations, and a powerful electron-withdrawing trifluoromethyl group (-CF3).
The trifluoromethyl group is of particular importance in drug development. It significantly enhances a molecule's lipophilicity, which can improve membrane permeability and bioavailability.[3] Furthermore, the high metabolic stability of the C-F bond often protects the molecule from oxidative metabolism, extending its half-life in vivo.[3] This guide provides a detailed overview of the compound's properties, safety protocols, and its application in cornerstone synthetic reactions.
Compound Profile and Physicochemical Data
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 158727-56-1 | [4][5] |
| Molecular Formula | C₈H₈F₃NO | [4][6] |
| Molecular Weight | 191.15 g/mol | [4][6] |
| Appearance | Liquid | [7] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [7] |
Safety and Handling Protocols
As with all aniline derivatives, this compound requires careful handling to minimize exposure. The following information is aggregated from safety data sheets (SDS).[4][5][8]
GHS Hazard Classification:
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [4][7] |
| H315 | Causes skin irritation | [9][10] |
| H319 | Causes serious eye irritation | [9][10] |
Handling Procedures & Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Eye Protection: Wear chemical safety goggles or a face shield as described in European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[8][10]
-
First Aid (General): In case of exposure, consult a physician and show them the safety data sheet.[5]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water.[5][10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5][9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[6][8]
-
Core Synthetic Applications: A Gateway to Molecular Complexity
The reactivity of the aniline amine group makes this compound an excellent substrate for cross-coupling reactions, which are fundamental to modern C-N and C-C bond formation. The following sections detail protocols for two of the most powerful and widely used transformations: Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling.
Application Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust method for forming carbon-nitrogen bonds.[11][12] The reaction couples an amine with an aryl halide or triflate. The electron-rich nature of the aniline nitrogen, slightly tempered by the trifluoromethyl group, makes it an effective nucleophile in the catalytic cycle.
Causality: The choice of a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine) is critical. It promotes the rate-limiting reductive elimination step, where the C-N bond is formed and the active Pd(0) catalyst is regenerated.[11] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the aniline, forming the palladium amido intermediate.[11]
Detailed Experimental Protocol:
Reaction: Coupling of this compound with 4-bromotoluene.
Reagents & Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 191.15 | 191 mg | 1.0 | 1.0 |
| 4-Bromotoluene | 171.04 | 205 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| XPhos | 476.65 | 48 mg | 0.10 | 0.10 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 10 mL | - | - |
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the toluene, followed by 4-bromotoluene and this compound via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature and quench with 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired diarylamine.
Application Protocol 2: Synthesis and Use of a Halogenated Derivative for Suzuki-Miyaura Coupling
While the aniline itself is not a direct partner in Suzuki coupling, it can be readily converted to an aryl halide via a Sandmeyer reaction. This two-step sequence transforms the amino group into a versatile handle for C-C bond formation.
Step A: Diazotization and Sandmeyer Bromination
Causality: The reaction proceeds by converting the aniline to a diazonium salt with nitrous acid (generated in situ from NaNO₂ and HBr). The diazonium salt is an excellent leaving group (N₂) and is subsequently displaced by a bromide ion, catalyzed by copper(I) bromide. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium intermediate.
Detailed Experimental Protocol:
Reaction: Conversion of this compound to 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene.
Reagents & Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 191.15 | 1.91 g | 10.0 | 1.0 |
| Hydrobromic Acid (HBr, 48% aq.) | 80.91 | 5.0 mL | ~44 | 4.4 |
| Sodium Nitrite (NaNO₂) | 69.00 | 760 mg | 11.0 | 1.1 |
| Copper(I) Bromide (CuBr) | 143.45 | 1.58 g | 11.0 | 1.1 |
| Water | - | 25 mL | - | - |
Step-by-Step Methodology:
-
Diazotization: In a 100 mL round-bottom flask, cool a stirred solution of this compound in 48% HBr to 0 °C using an ice-salt bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite in 5 mL of water dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, dissolve the copper(I) bromide in 10 mL of 48% HBr. Add the cold diazonium salt solution portion-wise to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: After the addition is complete, warm the mixture to 60 °C for 1 hour to ensure full decomposition of the diazonium salt.
-
Workup and Purification: Cool the mixture to room temperature and extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with 1 M NaOH and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. The crude aryl bromide can be purified by vacuum distillation or column chromatography.
Step B: Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki reaction creates a C-C bond between an organoboron species (like a boronic acid) and an aryl halide.[13] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate complex (formed from the boronic acid and base), and reductive elimination to form the biaryl product and regenerate the catalyst.[14]
Detailed Experimental Protocol:
Reaction: Coupling of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene with Phenylboronic Acid.
Reagents & Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene | 255.04 | 255 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Methodology:
-
Setup: In a flask, combine 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene, phenylboronic acid, and potassium carbonate.
-
Solvent & Catalyst: Add the 1,4-dioxane and water. Bubble argon through the solution for 15 minutes to degas.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst and equip the flask with a reflux condenser.
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere for 12 hours.
-
Workup: After cooling, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting biaryl product by flash column chromatography.
References
- EvitaChem. (n.d.). 5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline.
- Capot Chemical. (2013). MSDS of this compound.
- PubChem. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Methyl-4-(trifluoromethoxy)aniline.
- ChemicalBook. (2025). This compound.
- CPAchem Ltd. (2022). Safety data sheet - 4-(Trifluoromethyl)aniline.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methoxy-5-(trifluoromethoxy)aniline.
- Sigma-Aldrich. (n.d.). This compound.
- Angene Chemical. (2024). Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Focus on 2-Hydroxy-4-(trifluoromethyl)aniline.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples.
- ChemHelpASAP. (2020). Suzuki cross-coupling reaction.
Sources
- 1. Buy 5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline (EVT-13716310) [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.nl [fishersci.nl]
- 7. This compound | 158727-56-1 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. cpachem.com [cpachem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 2-Methoxy-4-(trifluoromethyl)aniline in the Synthesis of Heterocyclic Compounds
Introduction
2-Methoxy-4-(trifluoromethyl)aniline is a versatile and highly valuable building block in modern organic and medicinal chemistry. The presence of both a methoxy and a trifluoromethyl group on the aniline scaffold imparts unique electronic and steric properties, making it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct reactivity pattern that can be exploited to construct complex molecular architectures.[1][2] This guide provides in-depth technical insights and field-proven protocols for the application of this compound in the synthesis of key heterocyclic systems, with a focus on quinolines and benzimidazoles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][3]
The trifluoromethyl group is particularly noteworthy for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[2] These properties are crucial in drug design and development. Consequently, this compound serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][4]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₃NO | [5] |
| Molecular Weight | 191.15 g/mol | [5] |
| CAS Number | 158727-56-1 | [5] |
| Appearance | Off-white solid | [6] |
| Melting Point | 106 - 107 °C | [7] |
Safety Considerations
This compound and its derivatives should be handled with appropriate safety precautions. It is classified as an irritant and may be harmful if swallowed or in contact with skin.[8][9] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10]
Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The Friedländer annulation is a classic and effective method for synthesizing quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[11]
Conceptual Workflow for Friedländer Annulation
The following diagram illustrates the general workflow for the synthesis of quinoline derivatives from this compound.
Figure 1: General workflow for quinoline synthesis.
Protocol: Synthesis of a 2-Aryl-6-methoxy-8-(trifluoromethyl)quinoline
This protocol details a representative synthesis of a quinoline derivative using a modified Friedländer approach.
Materials:
-
2-Amino-3-methoxy-5-(trifluoromethyl)benzaldehyde (derived from this compound)
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) and acetophenone (1.2 eq) in ethanol.
-
Catalyst Addition: Add powdered potassium hydroxide (2.0 eq) to the solution. The addition of a base is crucial for deprotonating the α-methylene carbon of the acetophenone, facilitating the initial aldol-type condensation.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 1N HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-aryl-6-methoxy-8-(trifluoromethyl)quinoline.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Benzimidazoles
Benzimidazoles are another critical class of heterocyclic compounds with widespread applications in medicine and materials science.[12] A common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[12][13]
Conceptual Pathway for Benzimidazole Synthesis
The synthesis of benzimidazoles from this compound typically requires an initial nitration and subsequent reduction to form the necessary o-phenylenediamine precursor.
Figure 2: General pathway for benzimidazole synthesis.
Protocol: Synthesis of 5-Methoxy-7-(trifluoromethyl)-1H-benzo[d]imidazole
This protocol outlines the synthesis of a benzimidazole derivative starting from the corresponding o-phenylenediamine.
Materials:
-
3-Methoxy-5-(trifluoromethyl)benzene-1,2-diamine (derived from this compound)
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, add 3-methoxy-5-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) and formic acid (5.0 eq).
-
Reaction: Heat the mixture at 100 °C for 2-3 hours. The formic acid serves as both the reagent and the solvent in this Phillips-type condensation.
-
Work-up: Cool the reaction mixture to room temperature and carefully add it to ice-cold water.
-
Neutralization: Basify the mixture with a 10% NaOH solution until a precipitate forms.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure 5-methoxy-7-(trifluoromethyl)-1H-benzo[d]imidazole.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Agrochemicals
The heterocyclic compounds synthesized from this compound are of significant interest in various fields.
-
Medicinal Chemistry: Trifluoromethylated quinolines and benzimidazoles are key components in a range of therapeutic agents, including kinase inhibitors for cancer therapy and antiparasitic drugs.[14] The trifluoromethyl group often enhances the drug's efficacy and pharmacokinetic profile.[2]
-
Agrochemicals: These heterocyclic scaffolds are also prevalent in modern pesticides and herbicides.[1][15] The unique substitution pattern can lead to compounds with high potency and selectivity, which are desirable traits for crop protection agents.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide variety of medicinally and agriculturally relevant heterocyclic compounds. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and scientists to explore the rich chemistry of this valuable starting material. The strategic incorporation of the methoxy and trifluoromethyl groups provides a reliable handle for constructing complex molecules with tailored properties, paving the way for the discovery of novel bioactive agents.
References
- Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- This compound. PubChem. [Link]
- Synthesis of 2-trifluoromethylated quinolines
- General syntheses of benzimidazoles from aniline derivatives.
- Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
- Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Research Square. [Link]
- Synthesis and Antiparasitic Activity of 2-(trifluoromethyl)
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
- Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]
- Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. Angene Chemical. [Link]
- One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Progress in Chemical and Biochemical Research. [Link]
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines.
- (a)
- Safety data sheet - 4-(Trifluoromethyl)aniline. CPAchem. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.nl [fishersci.nl]
- 10. angenechemical.com [angenechemical.com]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
Application Notes: The Strategic Role of 2-Methoxy-4-(trifluoromethyl)aniline in Modern Agrochemical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Anilines in Agrochemical Design
The strategic incorporation of fluorine atoms into bioactive molecules has revolutionized the agrochemical industry. The trifluoromethyl (–CF₃) group, in particular, is a cornerstone of modern pesticide design due to its profound effects on a molecule's physicochemical and biological properties. It can enhance metabolic stability, increase lipophilicity for better membrane penetration, and alter electronic properties to improve binding affinity with target enzymes.
2-Methoxy-4-(trifluoromethyl)aniline is a highly valuable and specialized building block that leverages these benefits. Its structure combines the potent electronic influence of the –CF₃ group with the directing effects of the methoxy and amine functionalities. This unique arrangement makes it an ideal precursor for constructing complex heterocyclic scaffolds, which are prevalent in the most effective contemporary herbicides. This guide provides an in-depth exploration of its primary application in the synthesis of the commercial herbicide Pyroxsulam, detailing the chemical logic, synthetic pathways, and detailed experimental protocols.
Core Application: A Key Precursor to the Herbicide Pyroxsulam
The most significant and well-documented application of this compound is its role as a foundational starting material in the synthesis of Pyroxsulam . Pyroxsulam is a potent, broad-spectrum triazolopyrimidine sulfonamide herbicide that controls key grass and broadleaf weeds in cereal crops like wheat.[1][2] It functions by inhibiting the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids.[3]
The core of Pyroxsulam's structure is a 2-methoxy-4-(trifluoromethyl)pyridine ring, which is directly derived from this compound.[4] The specific substitution pattern on this pyridine ring is critical for the herbicide's high efficacy and, importantly, its selectivity, allowing it to be used in sensitive crops like wheat without causing significant injury.[4]
The overall synthetic strategy involves a multi-step process, which is visualized below.
Synthetic Protocols and Mechanistic Rationale
The transformation from aniline to the final herbicide involves several key chemical steps. Below are the detailed protocols for the critical ring-forming and final coupling reactions.
Step A: Formation of the Pyridine Ring (Representative Protocol)
The conversion of an aniline to a pyridine or quinoline ring is a classic transformation in heterocyclic chemistry. The Doebner-von Miller reaction , which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions, provides a logical and well-established framework for this synthesis.[1][5]
Causality: This reaction is chosen for its ability to construct the pyridine core directly from the aniline. The reaction proceeds through a sequence of Michael addition, cyclization, and oxidation to yield the aromatic heterocycle.[2] The α,β-unsaturated aldehyde or ketone serves as the three-carbon source required to complete the six-membered ring.
Representative Protocol: Doebner-von Miller Pyridine Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or a mixture of water and hydrochloric acid. Add a Lewis acid or Brønsted acid catalyst (e.g., concentrated HCl, SnCl₄, or iodine, 1.1 - 1.5 eq).[5]
-
Reagent Addition: Slowly add an α,β-unsaturated aldehyde, such as acrolein or crotonaldehyde (1.5 - 2.0 eq), to the stirred mixture. Note: This reaction is often exothermic and addition should be controlled.
-
Oxidizing Agent: An oxidizing agent, such as nitrobenzene or arsenic acid, is often included to facilitate the final aromatization step, although in some cases an excess of the unsaturated carbonyl compound can serve this role.[1]
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation:
-
After cooling to room temperature, basify the reaction mixture with an aqueous solution of sodium hydroxide (NaOH) to neutralize the acid and precipitate any inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product via column chromatography on silica gel to yield the target intermediate, 2-methoxy-4-(trifluoromethyl)pyridine.
Step B: Sulfochlorination
Following the formation of the pyridine ring, the next key step is the introduction of a sulfonyl chloride group at the 3-position. This is typically achieved through ortho-lithiation followed by quenching with sulfur dioxide and subsequent chlorination, or via direct sulfochlorination. This step activates the pyridine ring for the final coupling reaction.[6]
Step C: Final Coupling to Synthesize Pyroxsulam
The final step is the formation of the sulfonamide bond. This is a nucleophilic substitution reaction where the amine group of the triazolopyrimidine moiety attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
Causality: This reaction is highly efficient and specific. The use of an organic base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A catalyst like 4-dimethylaminopyridine (DMAP) is employed to accelerate the reaction by forming a highly reactive sulfonylpyridinium intermediate.[7]
Specific Protocol: Synthesis of Pyroxsulam via Sulfonamide Coupling [7]
-
Reaction Setup: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.0 eq) and 2-amino-5,7-dimethoxy[1][7][8]triazolo[1,5-a]pyrimidine (1.0-1.3 eq) in dichloromethane (DCM).[7]
-
Base and Catalyst Addition: To the stirred solution, add triethylamine (1.0-1.3 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).[7]
-
Reaction Conditions: Maintain the reaction temperature at 20-25 °C and stir until High-Performance Liquid Chromatography (HPLC) analysis indicates the consumption of the starting sulfonyl chloride.
-
Work-up:
-
Upon completion, wash the reaction mixture sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent from the solution.
-
Remove the solvent (DCM) under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., acetonitrile) to afford Pyroxsulam as a purified solid.[7]
-
Data Summary
The properties of the key starting material and the final product are summarized below for reference.
| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Role |
| Starting Material | This compound | C₈H₈F₃NO | 191.15 | Key Precursor |
| Final Product | N-(5,7-dimethoxy[1][7][8]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide | C₁₆H₁₄F₃N₇O₅S | 489.38 | Active Herbicide |
Conclusion
This compound serves as a quintessential example of a modern, high-value intermediate in agrochemical synthesis. Its utility is expertly demonstrated in the industrial production of the herbicide Pyroxsulam, where it functions as the critical precursor for the biologically active 2-methoxy-4-(trifluoromethyl)pyridine core. The synthetic pathways, while requiring precise control, rely on established and scalable chemical principles such as cyclocondensation and nucleophilic substitution. Understanding the role and synthesis of such fluorinated building blocks is paramount for researchers and professionals dedicated to developing the next generation of effective and selective crop protection agents.
References
- CN108892671B - Preparation method of pyroxsulam.
- Doebner-von Miller reaction - Wikipedia. [Link]
- Process Development for the Sulfonamide Herbicide Pyroxsulam - ResearchG
- 2-Methoxy-4-trifluoromethylpyridine | Properties, Uses, Safety D
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Public
- WO2020139734A1 - Preparation of sulfonamide herbicide process intermediates - Google P
- CN103724353A - Improved synthesis method of penoxsulam - Google P
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
- What is the reaction mechanism of quinoline synthesis? - Blog - BIOSYNCE. [Link]
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. [Link]
- Evaluation of the new active Pyroxsulam in the product Crusader Herbicide - Australian Pesticides and Veterinary Medicines Authority. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. biosynce.com [biosynce.com]
- 7. One moment, please... [iipseries.org]
- 8. 2-Methoxy-4-trifluoromethylpyridine | Properties, Uses, Safety Data & Supplier Info - China Chemical Manufacturer [pipzine-chem.com]
Application Notes and Protocols for the Use of 2-Methoxy-4-(trifluoromethyl)aniline in Pharmaceutical Intermediate Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-Methoxy-4-(trifluoromethyl)aniline in the synthesis of pharmaceutical intermediates. This guide delves into the compound's critical physicochemical properties, its reactivity, and its pivotal role as a building block, particularly in the synthesis of tyrosine kinase inhibitors. Detailed, field-proven protocols for key synthetic transformations, including N-acylation and Ullmann condensation, are presented with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
The incorporation of fluorine-containing moieties, such as the trifluoromethyl group (-CF3), into pharmaceutical candidates is a widely adopted strategy in modern drug design.[1][2] The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] this compound, a trifluoromethyl-substituted aniline, has emerged as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs), most notably in the class of tyrosine kinase inhibitors (TKIs).[3][4][5][6] Its unique electronic and steric properties, conferred by the methoxy and trifluoromethyl substituents, make it a versatile synthon for constructing complex molecular architectures.
This guide will provide an in-depth exploration of the practical applications of this compound, with a focus on its use in the synthesis of intermediates for targeted cancer therapies.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 158727-56-1 | [7][8] |
| Molecular Formula | C8H8F3NO | [7][8] |
| Molecular Weight | 191.15 g/mol | [7][8] |
| Appearance | Varies; can be a crystalline powder | [9] |
| Solubility | Insoluble in water, soluble in common organic solvents | [9] |
Safety and Handling:
This compound is classified as harmful if swallowed.[8] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[7][10][11][12][13]
Core Applications in Pharmaceutical Synthesis: A Case Study on Tyrosine Kinase Inhibitors
This compound is a key building block in the synthesis of several TKIs. One of the most prominent examples is its use in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET, approved for the treatment of certain types of cancer.[14]
The general synthetic strategy involves the coupling of the aniline moiety with a quinoline core, followed by the introduction of a side chain. The 2-methoxy and 4-trifluoromethyl substituents on the aniline ring play a crucial role in modulating the final compound's biological activity and pharmacokinetic profile.
Key Synthetic Transformations and Protocols
The nucleophilic nature of the amino group in this compound allows for a variety of synthetic transformations. The following sections detail protocols for two fundamental reactions: N-acylation and Ullmann condensation.
N-Acylation: Formation of Amide Bonds
N-acylation is a foundational reaction for introducing acyl groups to the aniline nitrogen. This can be a step in building a larger molecule or a method to protect the amine functionality.[15]
Protocol 1: General N-Acylation using an Acyl Chloride
This protocol describes a standard procedure for the N-acylation of this compound with an acyl chloride in the presence of a base.
Workflow Diagram:
Caption: General workflow for the N-acylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Pyridine or triethylamine (1.2 equiv)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equiv) and pyridine (1.2 equiv) in anhydrous THF.[9]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.[9]
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.[9]
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the acyl chloride.
-
Base: Pyridine or triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Low Temperature Addition: Adding the acyl chloride at 0°C helps to control the exothermic reaction and minimize side product formation.
-
Aqueous Work-up: The washing steps are designed to remove the base, any remaining starting materials, and salts, leading to a purer crude product.
Ullmann Condensation: Formation of Diaryl Ethers
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-oxygen bond between an aryl halide and an alcohol or phenol.[16][17] This reaction is instrumental in constructing the diaryl ether linkage present in many pharmaceutical compounds.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol outlines a general procedure for the Ullmann condensation of this compound with an aryl halide.
Workflow Diagram:
Caption: General workflow for the Ullmann Condensation involving this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-iodotoluene) (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Schlenk tube or other suitable reaction vessel
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Celite
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the aryl halide (1.2 equiv), CuI (10 mol%), and K2CO3 (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Filtration: Filter the organic layer through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Washing and Concentration: Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Rationale for Experimental Choices:
-
Copper(I) Catalyst: CuI is a common and effective catalyst for Ullmann condensations.
-
Base: The base is required to deprotonate the aniline, forming the nucleophilic species. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.
-
High-Boiling Solvent: A high-boiling polar aprotic solvent like DMF is typically used to ensure the reagents remain in solution at the required high reaction temperatures.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state.
Conclusion
This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its unique substitution pattern provides a handle for introducing fluorine into drug candidates, a strategy proven to enhance their therapeutic properties. The protocols detailed in this guide for N-acylation and Ullmann condensation provide a solid foundation for researchers to utilize this important synthon in their drug discovery and development efforts. The emphasis on the rationale behind experimental choices aims to empower scientists to not only follow these procedures but also to adapt and optimize them for their specific synthetic targets.
References
- EvitaChem. (n.d.). 5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline.
- Fisher Scientific. (2024, March 1). SAFETY DATA SHEET - 2-Methyl-4-(trifluoromethoxy)aniline.
- Capot Chemical. (2013, March 5). MSDS of this compound.
- ChemicalBook. (n.d.). Cabozantinib synthesis.
- PubChem. (n.d.). This compound.
- Laus, G., Schreiner, E., Nerdinger, S., Kahlenberg, V., Wurst, K., Vergeiner, S., & Schottenberger, H. (2016). New Synthesis of Antitumor Drug Cabozantinib. ResearchGate.
- Google Patents. (n.d.). CN109988108B - Preparation method of cabozantinib.
- Chem-Impex. (n.d.). 2-(Trifluoromethoxy)aniline.
- FAQ. (n.d.). What are the properties and applications of 2-Methoxy-5-(trifluoromethyl)aniline?.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Angene Chemical. (2024, December 1). Safety Data Sheet.
- ResearchGate. (2023, January). A New Synthesis of Cabozantinib.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
- Benchchem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
- National Institutes of Health. (n.d.). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma.
- ChemicalBook. (2025, July 14). This compound | 158727-56-1.
- Benchchem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
- ChemicalBook. (2025, April 25). 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics.
- (n.d.). High Purity 2-Methoxy-5-(trifluoromethyl)aniline: Synthesis, Applications, and Sourcing from Reliable Manufacturers.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Chemsrc. (2025, August 25). 4-Methoxy-2-(trifluoromethyl)aniline | CAS#:53903-49-4.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- National Institutes of Health. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia.
- ResearchGate. (2025, August 6). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline | Request PDF.
- Benchchem. (2025). Application Notes and Protocols for the Derivatization of 2-Methoxy-3,4,5-trimethylphenol.
- Benchchem. (2025, December). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.
- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
- PubMed. (2019, November 1). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors.
- PubMed. (n.d.). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines.
- MDPI. (2021, May 18). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. (2010, January 15). Enhancement of EGFR tyrosine kinase inhibition by C-C multiple bonds-containing anilinoquinazolines.
- (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone.
- ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancement of EGFR tyrosine kinase inhibition by C-C multiple bonds-containing anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.nl [fishersci.nl]
- 14. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Ullmann Reaction [organic-chemistry.org]
Application Note: Accelerating Discovery with Microwave-Assisted Synthesis Utilizing 2-Methoxy-4-(trifluoromethyl)aniline
Here is a detailed Application Note and Protocol on the topic.
Introduction: The Strategic Importance of Fluorinated Anilines & Microwave Synthesis
In modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, offers a powerful tool to modulate key physicochemical properties. When present on an aromatic ring, the -CF3 group enhances lipophilicity, improves metabolic stability by blocking potential sites of oxidation, and can significantly increase the binding affinity of a molecule to its biological target.[1][2] The 2-Methoxy-4-(trifluoromethyl)aniline scaffold is a prime example of a high-value building block, combining the electron-withdrawing nature of the -CF3 group with the electron-donating and hydrogen-bond-accepting capabilities of the methoxy group. This unique electronic and steric profile makes it a versatile precursor for a wide range of pharmaceuticals and agrochemicals, including herbicides and kinase inhibitors.[3][4]
Traditional synthetic methods often require long reaction times, high temperatures, and can lead to the formation of undesirable by-products. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[5] By using microwave irradiation to directly and efficiently heat the reaction mixture, MAOS offers several compelling advantages:
-
Drastically Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[6][7][8]
-
Increased Product Yields: Rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher yields.[9][10]
-
Enhanced Reaction Control: Precise temperature and pressure control allows for the exploration of new chemical space and the synthesis of previously inaccessible compounds.
-
Alignment with Green Chemistry: MAOS often requires less solvent and energy, reducing the environmental impact of chemical synthesis.[5][11]
This application note provides detailed protocols for leveraging microwave-assisted synthesis in key transformations involving this compound, focusing on palladium-catalyzed cross-coupling reactions and guanidine formation.
General Experimental Workflow for Microwave Synthesis
The successful execution of a microwave-assisted reaction relies on a consistent and safe workflow. The following diagram outlines the key steps from reaction setup to product isolation.
Caption: General workflow for a microwave-assisted synthesis experiment.
Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[12] This reaction is fundamental in drug discovery for synthesizing aryl amines. Microwave irradiation dramatically accelerates this transformation, reducing reaction times from many hours to mere minutes.[6][7]
Principle: This protocol details the coupling of this compound with an aryl bromide. The palladium catalyst, activated by a specialized phosphine ligand, facilitates the oxidative addition of the aryl bromide, followed by coordination of the aniline, deprotonation by a strong base, and reductive elimination to yield the desired N-aryl product.
Detailed Step-by-Step Protocol:
-
To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 191 mg).
-
Add the aryl bromide (e.g., 4-bromotoluene, 1.2 mmol, 205 mg).
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and the phosphine ligand XPhos (0.08 mmol, 38.1 mg).
-
Add the base, sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).
-
Add 3 mL of anhydrous toluene as the solvent.
-
Securely crimp the cap onto the vial.
-
Place the vial into the microwave reactor cavity.
-
Irradiate the mixture at 120 °C for 20 minutes with magnetic stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary & Comparison:
| Parameter | Microwave Protocol | Conventional Heating[7] |
| Catalyst | Pd₂(dba)₃ / XPhos | Pd₂(dba)₃ / XPhos |
| Base | NaOtBu | NaOtBu |
| Solvent | Toluene | Toluene |
| Temperature | 120 °C | 100-110 °C |
| Time | 20 minutes | 12-24 hours |
| Typical Yield | Good to Excellent | Good to Excellent |
Mechanistic Rationale:
The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It promotes the formation of a monoligated Pd(0) species, which readily undergoes oxidative addition with the aryl bromide. The strong, non-nucleophilic base (NaOtBu) is necessary to deprotonate the aniline nitrogen within the palladium coordination sphere, facilitating the final, product-forming reductive elimination step. Microwave heating provides the rapid and uniform energy input required to overcome the activation barriers of these steps efficiently.[6]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming carbon-carbon (C-C) bonds between aryl groups.[13] To utilize our aniline, it must first be converted into a suitable coupling partner, such as an aryl halide. This protocol assumes the starting material is 1-bromo-2-methoxy-4-(trifluoromethyl)benzene, a direct derivative of our title compound.
Principle: This reaction couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. Microwave irradiation significantly shortens the required reaction time, often from hours to just 15-20 minutes, while maintaining high yields.[14]
Detailed Step-by-Step Protocol:
-
To a 2-5 mL microwave reaction vial with a stir bar, add 1-bromo-2-methoxy-4-(trifluoromethyl)benzene (1.0 mmol, 255 mg).
-
Add the desired arylboronic acid (e.g., phenylboronic acid, 1.5 mmol, 183 mg).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).
-
Add the base, potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Add 4 mL of a 3:1 mixture of Dioxane:Water as the solvent.
-
Securely crimp the cap onto the vial.
-
Place the vial into the microwave reactor.
-
Irradiate the mixture at 150 °C for 15 minutes with stirring.
-
After cooling, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the biaryl product.
Data Summary:
| Parameter | Microwave Protocol |
| Substrates | Aryl Bromide, Arylboronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Dioxane / Water |
| Temperature | 150 °C |
| Time | 15 minutes |
| Typical Yield | High to Excellent |
Mechanistic Rationale:
The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) species. The base then activates the boronic acid to form a more nucleophilic boronate complex, which undergoes transmetalation with the palladium complex. The resulting diorganopalladium(II) species then undergoes reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst. The use of an aqueous solvent mixture is common and often beneficial for the transmetalation step.[13]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 3: Microwave-Assisted Guanidine Synthesis
Guanidines are important functional groups in medicinal chemistry due to their ability to form strong, charge-assisted hydrogen bonds with biological targets like kinases and proteases.[15] The synthesis of N-aryl guanidines can be achieved by reacting an aniline with a cyanamide source.
Principle: This protocol describes the reaction of this compound with cyanamide, accelerated by microwave heating. This approach avoids the need for harsh reagents and significantly reduces the multi-day reaction times often seen with conventional heating methods for this transformation.[16]
Detailed Step-by-Step Protocol:
-
In a 10 mL microwave reaction vial with a stir bar, dissolve this compound (1.0 mmol, 191 mg) and cyanamide (1.2 mmol, 50 mg) in 4 mL of water.
-
Optional Catalyst: Add a Lewis acid catalyst such as Scandium triflate (Sc(OTf)₃, 0.05 mmol, 24.6 mg) to potentially improve the rate and yield.[16]
-
Securely crimp the cap onto the vial.
-
Place the vial into the microwave reactor.
-
Irradiate the mixture at 140 °C for 30 minutes with stirring.
-
After the reaction, cool the vial to room temperature.
-
Wash the resulting aqueous mixture with chloroform or ethyl acetate to remove any unreacted starting aniline.
-
Concentrate the aqueous layer in vacuo to obtain the crude guanidinium salt product.
-
The product can be further purified by recrystallization or by filtering through a short plug of silica gel.
Data Summary & Comparison:
| Parameter | Microwave Protocol | Conventional Heating[16] |
| Reagents | Aniline, Cyanamide | Aniline, Cyanamide |
| Catalyst | Sc(OTf)₃ (optional) | Sc(OTf)₃ |
| Solvent | Water | Water |
| Temperature | 140 °C | 100 °C |
| Time | 30 minutes | 48 hours |
| Typical Yield | Moderate to Good | Good (80%) |
Rationale for Microwave Acceleration:
The direct addition of an amine to cyanamide has a significant activation energy barrier. High-temperature microwave heating provides the necessary energy to drive the reaction forward rapidly and efficiently. Water is an excellent solvent for microwave synthesis due to its high dielectric constant, allowing for rapid and uniform heating of the reaction mixture.
Safety Precautions
-
Microwave synthesis reactions are conducted in sealed vessels under pressure. Always use appropriate, manufacturer-certified microwave vials and caps.
-
Never exceed the recommended fill volume for the reaction vial (typically ~1/3 to 1/2 of the total volume) to allow for thermal expansion and vapor pressure.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and other reagents may be toxic or irritant. Handle all chemicals in a well-ventilated fume hood.
-
Ensure the microwave reactor's safety interlocks are functioning correctly before use.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.
- Kauno Technologijos Universitetas. (n.d.). Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds. KTU ePubl.
- ChemicalBook. (n.d.). N-(4-METHOXY-PHENYL)-GUANIDINE synthesis.
- Chem-Impex. (n.d.). 2-(Trifluoromethoxy)aniline.
- Bentham Science Publisher. (n.d.). Microwave-assisted Synthesis of Fluorinated Heterocycles.
- National Center for Biotechnology Information. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
- National Center for Biotechnology Information. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. PMC.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- National Center for Biotechnology Information. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
- Ossila. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline | CAS 393-15-7.
- National Center for Biotechnology Information. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- ResearchGate. (2006). (PDF) Microwave-assisted regiospecific synthesis of 2-trifluoromethyl-7- trihalomethylated pyrazolo[1,5-a]pyrimidines.
- National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- National Center for Biotechnology Information. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- Arkivoc. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds [epubl.ktu.edu]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted Synthesis of Fluorinated Heterocycles | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]
Application Note: Comprehensive Analytical Characterization of 2-Methoxy-4-(trifluoromethyl)aniline
Introduction
2-Methoxy-4-(trifluoromethyl)aniline is an important fluorinated aromatic amine that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, impart unique chemical properties that are leveraged in drug discovery and materials science. Accurate and robust analytical methods are crucial for the quality control, stability testing, and pharmacokinetic analysis of this compound and its derivatives.
This application note provides a comprehensive guide to the analytical characterization of this compound, offering detailed protocols for spectroscopic and chromatographic techniques. While specific, validated methods for this exact isomer are not widely published, the following protocols have been developed based on established methods for closely related isomers and similar chemical structures. It is imperative that these methods are validated in-house for their intended use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₃NO | PubChem[1] |
| Molecular Weight | 191.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 158727-56-1 | PubChem[1] |
| Appearance | Liquid (at room temperature) | Sigma-Aldrich[2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | Sigma-Aldrich[2] |
Safety and Handling
This compound is classified as harmful if swallowed.[1] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing vapors or mist.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Analytical Workflow
The comprehensive characterization of this compound involves a multi-faceted approach, combining spectroscopic and chromatographic techniques to confirm its identity, purity, and quantity.
Caption: Analytical workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following parameters are suggested for acquiring ¹H and ¹³C NMR spectra.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters (Typical):
-
Pulse Program: Standard single pulse.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Expected Spectral Features (Predicted):
-
¹H NMR:
-
A singlet for the methoxy (-OCH₃) protons.
-
Signals in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns will be indicative of their relative positions.
-
A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.
-
-
¹³C NMR:
-
A signal for the methoxy carbon.
-
A quartet for the trifluoromethyl (-CF₃) carbon due to coupling with fluorine.
-
Signals for the aromatic carbons, with chemical shifts influenced by the substituents.
-
-
¹⁹F NMR:
-
A singlet for the -CF₃ group.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small drop of the liquid sample directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan before running the sample.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3500-3300 | N-H stretching (amine) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic -OCH₃) |
| 1620-1580 | C=C stretching (aromatic ring) |
| 1350-1150 | C-F stretching (trifluoromethyl) |
| 1250-1000 | C-O stretching (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Conditions (Adapted from a method for related isomers):
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak at m/z 191, corresponding to the molecular weight of the compound.
-
Key Fragments: Fragmentation may involve the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or cleavage of the C-N bond.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of this compound and for its quantification in various matrices.
Protocol: Reversed-Phase HPLC (Adapted from general aniline analysis)
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A starting point could be 40:60 (Acetonitrile:Water) with a linear gradient to 90:10 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL for purity analysis. For quantification, prepare a series of calibration standards.
Gas Chromatography (GC)
GC is suitable for assessing the purity of volatile compounds like this compound and for detecting volatile impurities.
Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with an FID.
-
Chromatographic Conditions (Adapted from a method for trifluoromethoxy aniline isomers):
-
Column: A mid-polarity capillary column (e.g., AT-210), 30 m x 0.53 mm ID, 1.0 µm film thickness.[3]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[3]
-
Inlet Temperature: 200°C.[3]
-
Injection Volume: 1.0 µL with a 1:5 split ratio.[3]
-
Oven Temperature Program: Initial temperature of 50°C, ramp to 125°C at 3°C/min, hold for 5 minutes, then ramp to 230°C at 45°C/min, and hold for 5 minutes.[3]
-
Detector Temperature: 260°C.[3]
-
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 50 mg/mL.[3]
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures the unambiguous identification and accurate assessment of the purity of this important chemical intermediate. As with any analytical procedure, it is essential to perform method validation to ensure the accuracy, precision, and reliability of the results for the specific application.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Nageswari, A., Rao, P. S. P., Rao, B. G. S., Satyanarayana, B., Sridhar, C. H., Reddy, V. R., & Mukkanti, K. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry, an Indian Journal, 10(3), 179-184.
Sources
Application Notes and Protocols for the Electrophilic Derivatization of 2-Methoxy-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Scaffolding
2-Methoxy-4-(trifluoromethyl)aniline is a key structural motif in the landscape of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of a strongly activating amino group, a moderately activating methoxy group, and a potent electron-withdrawing trifluoromethyl group, make it a highly sought-after building block for the synthesis of novel therapeutic agents and functional materials. The strategic placement of these substituents on the aniline ring allows for precise control over the regioselectivity of electrophilic aromatic substitution reactions, enabling the targeted introduction of diverse functionalities. This guide provides an in-depth exploration of the reactivity of this compound with various electrophilic reagents, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Understanding the Reactivity: A Dance of Directing Groups
The outcome of electrophilic aromatic substitution on the this compound ring is dictated by the cumulative electronic and steric effects of its substituents. The potent ortho-, para-directing influence of the amino (-NH₂) and methoxy (-OCH₃) groups strongly activates the positions ortho and para to them. Conversely, the trifluoromethyl (-CF₃) group is a powerful deactivator and meta-director.
A confluence of these effects suggests that electrophilic attack will predominantly occur at the C5 position, which is para to the methoxy group and ortho to the highly activating amino group. The C3 and C6 positions are also potential sites of substitution, though to a lesser extent due to steric hindrance and the deactivating influence of the adjacent trifluoromethyl group.
I. Halogenation: Introducing Halogen Moieties with Precision
Halogenated derivatives of this compound are valuable intermediates for cross-coupling reactions and as pharmacophores in drug candidates.
A. Bromination
The introduction of a bromine atom onto the aromatic ring can be achieved with high regioselectivity using various brominating agents.
Protocol 1: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a mild and selective brominating agent, often favored for activated aromatic systems to prevent over-halogenation.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
In a three-neck round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of aniline).
-
Cool the solution to 0°C using an ice-salt bath with vigorous stirring.
-
In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of NBS).
-
Transfer the NBS solution to a dropping funnel and add it dropwise to the cooled aniline solution over at least 1 hour, ensuring the internal reaction temperature remains at or below 5°C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with brine (2x) to remove DMF and succinimide byproduct.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield 5-bromo-2-methoxy-4-(trifluoromethyl)aniline.
Table 1: Quantitative Data for Bromination
| Product | Expected Yield | Purity |
| 5-Bromo-2-methoxy-4-(trifluoromethyl)aniline | >85% | >98% |
B. Iodination
Iodinated anilines are particularly useful in cross-coupling reactions such as Suzuki and Sonogashira couplings.
Protocol 2: Iodination with N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This method provides a mild and regioselective route to iodinated anilines.[2]
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA), catalytic amount
-
Anhydrous acetonitrile (MeCN)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.05 eq).
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with saturated sodium thiosulfate solution.
-
Neutralize the mixture with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford 5-iodo-2-methoxy-4-(trifluoromethyl)aniline.
II. Nitration: Installation of a Versatile Nitro Group
The nitro group is a valuable functional group that can be readily reduced to an amine or used in various nucleophilic aromatic substitution reactions. Due to the highly activating nature of the aniline substrate, direct nitration can be aggressive. Protection of the amino group as an acetamide is often employed to moderate the reaction and improve selectivity.[3]
Protocol 3: Nitration via Acetamide Protection
Step A: Acetylation of this compound
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (catalytic) or Sodium acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and acetic anhydride (1.2 eq).
-
Add a catalytic amount of pyridine or sodium acetate.
-
Heat the mixture at 50-60°C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and stir until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry to obtain N-(2-methoxy-4-(trifluoromethyl)phenyl)acetamide.
Step B: Nitration of N-(2-methoxy-4-(trifluoromethyl)phenyl)acetamide
Materials:
-
N-(2-methoxy-4-(trifluoromethyl)phenyl)acetamide
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Erlenmeyer flask
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In an Erlenmeyer flask, dissolve the acetanilide from Step A in concentrated sulfuric acid at 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.[4]
-
Stir the reaction at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration and wash with cold water until the washings are neutral.
-
The primary product is expected to be N-(5-nitro-2-methoxy-4-(trifluoromethyl)phenyl)acetamide.
Step C: Hydrolysis of the Nitro-Acetamide
Materials:
-
N-(5-nitro-2-methoxy-4-(trifluoromethyl)phenyl)acetamide
-
Aqueous hydrochloric acid or sulfuric acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Suspend the nitro-acetamide in aqueous acid (e.g., 6M HCl).
-
Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 5-nitro-2-methoxy-4-(trifluoromethyl)aniline.
Table 2: Expected Products and Regioselectivity in Nitration
| Product | Position of Nitration | Expected Regioselectivity |
| 5-Nitro-2-methoxy-4-(trifluoromethyl)aniline | C5 | Major |
| 3-Nitro-2-methoxy-4-(trifluoromethyl)aniline | C3 | Minor |
III. Friedel-Crafts Reactions: Forging Carbon-Carbon Bonds
Friedel-Crafts reactions are fundamental for introducing alkyl and acyl groups to aromatic rings. However, the strong Lewis acids used can complex with the amino group, deactivating the ring.[5] Therefore, protection of the amino group is a prerequisite.
A. Friedel-Crafts Acylation
Acylation introduces a ketone functionality, which can serve as a handle for further transformations.
Protocol 4: Friedel-Crafts Acylation of Acetanilide Derivative
Materials:
-
N-(2-methoxy-4-(trifluoromethyl)phenyl)acetamide
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Addition funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the AlCl₃ suspension.
-
In a separate flask, dissolve the acetanilide derivative (1.0 eq) in anhydrous DCM.
-
Add the acetanilide solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by column chromatography. The major product is expected to be the C5-acylated derivative.
IV. Vilsmeier-Haack Formylation: A Gateway to Aldehydes
The Vilsmeier-Haack reaction is a mild method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[6] This reaction is particularly suitable for activated anilines.
Protocol 5: Vilsmeier-Haack Formylation
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF, keeping the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add this compound (1.0 eq) to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with an aqueous base (e.g., NaOH or Na₂CO₃) until the product precipitates.
-
Filter the solid, wash with water, and dry.
-
Purify the crude aldehyde by column chromatography or recrystallization. The major product is expected to be 5-formyl-2-methoxy-4-(trifluoromethyl)aniline.
Conclusion: A Platform for Innovation
The protocols outlined in this guide demonstrate the versatility of this compound as a synthetic intermediate. By understanding the principles of electrophilic aromatic substitution and carefully selecting reaction conditions, researchers can selectively introduce a wide range of functional groups onto this valuable scaffold. These derivatized anilines serve as crucial precursors for the development of novel pharmaceuticals, agrochemicals, and advanced materials, paving the way for future scientific and technological advancements.
References
- BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]
- Chemistry LibreTexts. (2019, June 5). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. [Link]
- Khan Academy.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Aromatic Nitration. (n.d.).
- Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
Sources
Application Notes and Protocols: Acylation Reactions of 2-Methoxy-4-(trifluoromethyl)aniline for Pharmaceutical Scaffolding
Abstract: This technical guide provides a detailed examination of the N-acylation of 2-methoxy-4-(trifluoromethyl)aniline, a key building block in modern medicinal chemistry. The strategic placement of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group creates a unique electronic environment that influences both reactivity and the physicochemical properties of its derivatives.[1][2] Acylated anilines, or anilides, are prevalent structural motifs in a vast array of pharmaceuticals, serving as stable and versatile scaffolds.[3] This document elucidates the underlying chemical principles, provides detailed, field-tested protocols for common acylation methods, and discusses the application of the resulting products in drug discovery programs.
Scientific Rationale and Mechanistic Overview
The acylation of anilines is a cornerstone reaction in organic synthesis, frequently employed to protect the amino group, modulate its reactivity, or to introduce an amide linkage that is fundamental to the final molecular architecture.[4][5] In the case of this compound, the reaction dynamics are governed by the interplay of its substituents.
-
The Amino Group (-NH₂): As the reaction center, the nitrogen's lone pair of electrons acts as the nucleophile, initiating the attack on the electrophilic acyl source. Its inherent basicity and high reactivity are central to the transformation.
-
The Methoxy Group (-OCH₃): Positioned ortho to the amine, the methoxy group is electron-donating through resonance, which can enhance the nucleophilicity of the nearby amino group.
-
The Trifluoromethyl Group (-CF₃): Located at the para position, the -CF₃ group is a potent electron-withdrawing group due to its strong inductive effect.[1][6] This effect deactivates the aromatic ring and reduces the basicity and nucleophilicity of the amino group compared to unsubstituted aniline. The presence of the -CF₃ group is highly desirable in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[7][8]
The net effect is a moderately reactive aniline derivative that readily undergoes N-acylation under controlled conditions, while the deactivated aromatic ring is less susceptible to competing electrophilic substitution reactions. The reaction proceeds via a nucleophilic acyl substitution mechanism, as depicted below.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Continuous Flow Synthesis of Aniline Derivatives
These application notes are designed for researchers, scientists, and drug development professionals interested in leveraging continuous flow synthesis for reactions involving aniline derivatives. This guide provides an in-depth exploration of the principles, practical considerations, and detailed protocols for implementing this transformative technology.
Introduction: The Imperative for Flow Chemistry in Aniline Synthesis
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of valuable molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes. However, traditional batch processing of aniline-based reactions often presents significant challenges. Many of these transformations, such as diazotization, are highly exothermic and involve thermally unstable intermediates, posing considerable safety risks at scale.[1][2]
Continuous flow chemistry offers a paradigm shift in how we approach these syntheses. By conducting reactions in a continuously moving stream within narrow channels or tubes, we can achieve superior control over reaction parameters. The high surface-area-to-volume ratio inherent in microreactors allows for exceptional heat and mass transfer, mitigating the risks of thermal runaways and improving reaction efficiency and selectivity.[2][3][4] This technology enables the safe in-situ generation and immediate consumption of hazardous intermediates, a critical advantage when working with reactive species like diazonium salts.[1][5][6]
This document will provide both the theoretical underpinnings and practical, field-proven protocols to empower researchers to confidently apply continuous flow technology to the synthesis of aniline derivatives.
Core Principles of Flow Chemistry for Aniline Derivative Synthesis
The transition from batch to flow chemistry necessitates an understanding of several key operational parameters that govern reaction outcomes. Precise control over these variables is what unlocks the significant advantages of this technology.
-
Residence Time: This is the average time a molecule spends within the reactor. It is the flow chemistry equivalent of reaction time in a batch process and is controlled by the reactor volume and the total flow rate of the reagents.
-
Stoichiometry: In a flow system, stoichiometry is determined by the relative flow rates and concentrations of the individual reagent streams. This allows for rapid screening and optimization of reaction conditions.
-
Temperature Control: The high heat transfer efficiency of flow reactors enables precise temperature management, which is crucial for controlling the selectivity of sensitive reactions like diazotization and preventing the decomposition of unstable intermediates.[1][3]
-
Mixing: Efficient mixing is vital for rapid and uniform reactions, especially in multiphasic systems. Flow reactors are designed to maximize mixing through various geometries, ensuring that reactants are brought into intimate contact.[3]
The ability to independently and precisely control these parameters allows for the creation of a highly optimized and reproducible synthetic environment.
Featured Application: Continuous Flow Diazotization and Subsequent Functionalization
Diazotization of anilines to form diazonium salts is a cornerstone of synthetic chemistry, opening a gateway to a wide variety of functional group transformations. However, the inherent instability and potential for explosive decomposition of diazonium salts make their handling in batch processes a significant safety concern.[1] Flow chemistry provides an elegant solution by enabling the on-demand generation and immediate consumption of these reactive intermediates.[5][7]
Experimental Workflow: A Modular Approach
The continuous flow synthesis is set up in a modular fashion, allowing for flexibility and the telescoping of multiple reaction steps. A typical workflow for a two-step synthesis involving diazotization and a subsequent reaction is depicted below.
Caption: Modular workflow for a two-step continuous flow synthesis.
Detailed Protocol: Continuous Synthesis of an Azo Dye
This protocol details the synthesis of an azo dye via the diazotization of aniline followed by coupling with a phenol derivative. This serves as a robust example that can be adapted for various aniline derivatives and coupling partners.
Materials and Reagents:
-
Aniline derivative (e.g., 4-nitroaniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol derivative (e.g., 2-naphthol)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Three high-precision syringe pumps or HPLC pumps
-
T-mixers
-
PFA or PTFE tubing for reactor coils
-
A cooling bath or cryostat for temperature control
-
A back pressure regulator
-
Collection vessel
Step-by-Step Methodology:
-
Reagent Preparation:
-
Stream A (Aniline): Prepare a solution of the aniline derivative (e.g., 0.2 M 4-nitroaniline) in aqueous hydrochloric acid (e.g., 0.6 M HCl). Ensure complete dissolution. For poorly soluble anilines, a co-solvent may be necessary, or a slurry can be used with caution to avoid clogging.[1]
-
Stream B (Nitrite): Prepare an aqueous solution of sodium nitrite (e.g., 0.22 M NaNO₂).
-
Stream C (Coupling Partner): Prepare a solution of the coupling partner (e.g., 0.2 M 2-naphthol) in aqueous sodium hydroxide (e.g., 0.4 M NaOH).
-
-
System Setup:
-
Assemble the flow reactor system as illustrated in the workflow diagram. The reactor coils can be made from chemically inert tubing (e.g., PFA) with an internal diameter of 0.5-1.0 mm.
-
Immerse the first reactor coil (R1) in a cooling bath set to the desired temperature (e.g., 0-5 °C) to control the exothermic diazotization and maintain the stability of the diazonium salt.[1][7]
-
The second reactor coil (R2) can be maintained at room temperature or heated as required for the coupling reaction.
-
-
Reaction Execution:
-
Set the flow rates of the pumps to achieve the desired stoichiometry and residence time. For example, to achieve a 1:1.1 ratio of aniline to nitrite, the flow rates of Stream A and Stream B could be set to 0.5 mL/min and 0.55 mL/min, respectively.
-
The flow rate for Stream C should be set according to the desired stoichiometry for the coupling reaction.
-
Begin by pumping the solvent through the system to ensure there are no leaks and the system is equilibrated.
-
Introduce the reagent streams into the system. The aniline and nitrite streams combine in the first T-mixer (M1) and enter the cooled reactor coil (R1) where the diazonium salt is formed.
-
The effluent from R1, containing the in-situ generated diazonium salt, is then mixed with the coupling partner stream (Stream C) in the second T-mixer (M2) and enters the second reactor coil (R2).
-
The product stream exits the second reactor and passes through a back pressure regulator (set to e.g., 5-10 bar) to prevent outgassing and ensure smooth flow.
-
-
Product Collection and Work-up:
-
Collect the reaction output in a suitable vessel.
-
The collected mixture can then be worked up using standard laboratory procedures, such as neutralization, extraction with an organic solvent, and purification by chromatography or recrystallization.
-
Optimization Parameters and Rationale
The following table summarizes key parameters and provides the rationale for their selection in a typical diazotization-coupling sequence.
| Parameter | Typical Range | Rationale |
| Temperature (Diazotization) | 0 - 10 °C | Low temperatures are critical to ensure the stability of the diazonium salt intermediate and prevent decomposition which can lead to side products and gas evolution.[1] |
| Temperature (Coupling) | 20 - 50 °C | This reaction is generally less temperature-sensitive than diazotization. Mild heating can increase the reaction rate. |
| Residence Time (Diazotization) | 1 - 5 minutes | Diazotization is typically a very fast reaction. A short residence time is sufficient for complete conversion and minimizes the time the unstable intermediate exists.[7] |
| Residence Time (Coupling) | 5 - 20 minutes | The optimal residence time will depend on the specific coupling partners and can be easily optimized by adjusting the flow rate or reactor volume. |
| Stoichiometry (NaNO₂:Aniline) | 1.1:1 - 1.3:1 | A slight excess of the nitrosating agent is often used to ensure complete consumption of the starting aniline.[7] |
| Concentration | 0.1 - 0.5 M | Higher concentrations can increase throughput but may also lead to solubility issues or clogging, especially with less soluble derivatives.[1] |
Multi-Step Synthesis: Telescoping Reactions in Flow
A significant advantage of continuous flow is the ability to "telescope" multiple synthetic steps without the need for intermediate isolation and purification.[4][8][9] This not only improves efficiency and reduces waste but also allows for the handling of unstable or hazardous intermediates in a closed system.
For example, a sequence could involve:
-
Nitro Reduction: Reduction of a nitroaromatic compound to the corresponding aniline.[10][11]
-
Diazotization: As described above.
-
Sandmeyer Reaction: Conversion of the diazonium salt to a halide or cyanide.
This approach requires careful consideration of solvent compatibility and potential reagent cross-reactivity between the different stages.
Caption: A telescoped three-step synthesis of an aryl halide from a nitroaromatic.
Safety, Troubleshooting, and Best Practices
-
Safety: While inherently safer than batch, flow chemistry is not without risks. Always use appropriate personal protective equipment. Ensure the system is pressure-tested before introducing reactive chemicals. The small reactor volumes significantly reduce the potential energy of any hazardous event.[2]
-
Clogging: This is a common issue, particularly when dealing with slurries or reactions that produce precipitates.[1] Mitigation strategies include using wider diameter tubing, optimizing solvent systems to maintain solubility, and employing anti-clogging reactor designs.
-
Phase Separation: For liquid-liquid reactions, ensure efficient mixing to maximize the interfacial area. For gas-liquid reactions (e.g., hydrogenations), specialized reactors like packed-bed or tube-in-tube reactors are often necessary.[8]
-
Material Compatibility: Ensure all components of the flow system (tubing, mixers, fittings) are chemically resistant to the reagents and solvents being used.
Conclusion
Continuous flow synthesis represents a transformative approach for the synthesis of aniline derivatives, offering unparalleled control, enhanced safety, and improved efficiency. By moving away from traditional batch methods, researchers can safely explore a wider range of reaction conditions and develop more robust and scalable synthetic routes. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this powerful technology in both academic and industrial settings.
References
- Zhang, P., et al. (2023). Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System. ACS Omega.
- Shukla, C. A., Kulkarni, A. A., & Ranade, V. V. (2016). Selectivity engineering of the diazotization reaction in a continuous flow reactor. Reaction Chemistry & Engineering, 1(4), 387-396.
- Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 924.
- Gemoets, H. P. L., et al. (2020). A field guide to flow chemistry for synthetic organic chemists. Chemical Society Reviews, 49(16), 5742-5756.
- Akwi, F. M., & Watts, P. (2018). The continuous flow synthesis of azos. Beilstein Journal of Organic Chemistry, 14, 2951-2976.
- Organic Chemistry Portal. (2013). Flow Chemistry.
- Wang, Z., et al. (2023). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. Organic Process Research & Development.
- D'Oca, M. G. M., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 19(11), 1471-1483.
- Thompson, M. P., et al. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Sustainable Chemistry & Engineering, 11(23), 8617-8624.
- Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. ResearchGate.
- Newton, S., et al. (2017). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Nature Communications, 8(1), 1-8.
- van der Heijden, A. E. D. M., et al. (2020). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering, 5(7), 1186-1197.
- Rižnar, K., & Knez, Ž. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Processes, 10(5), 893.
- Singh, R., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Cogent Engineering, 9(1), 2029792.
- Amar Equipment Pvt. Ltd. (2024). Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. Amar Equipment Blog.
- Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(5), 1250-1271.
- Ötvös, S. B., et al. (2021). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. Angewandte Chemie International Edition, 60(15), 8139-8145.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. amarequip.com [amarequip.com]
- 3. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Introduction: The Significance and Challenge of N-Methylaniline Synthesis
An Application Guide to Methodologies and Protocols for the N-Methylation of Aniline Derivatives
N-methylated aniline derivatives are foundational structural motifs in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and high-value specialty chemicals.[1][2][3][4][5] The introduction of a methyl group to the nitrogen atom of an aniline can profoundly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets—a phenomenon sometimes referred to as the "magic methyl effect".[3]
However, the synthesis of N-methylanilines presents a persistent challenge in organic chemistry. The primary difficulty lies in achieving selective mono-methylation. The product of the initial methylation, a secondary N-methylaniline, is often more nucleophilic than the starting primary aniline. This increased reactivity frequently leads to a second methylation event, resulting in the formation of undesired N,N-dimethylaniline byproducts and, in some cases, quaternary ammonium salts.[1][6][7] This lack of selectivity complicates purification and reduces the yield of the desired mono-methylated product.
This guide provides an in-depth analysis of key synthetic protocols for the N-methylation of anilines, designed for researchers and drug development professionals. We will explore the mechanistic underpinnings, procedural details, and relative advantages of three principal methodologies: the classic Eschweiler-Clarke reaction, modern "green" approaches using dimethyl carbonate, and traditional alkylation with methyl halides, with a strong emphasis on the associated safety imperatives.
Methodology 1: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a robust and time-honored method for the N-methylation of primary and secondary amines. It functions as a reductive amination process, utilizing an excess of formaldehyde as the carbon source and formic acid as the hydride donor.[3][8][9]
Mechanism and Rationale
The reaction proceeds through a well-understood pathway. First, the aniline reacts with formaldehyde to form an iminium ion intermediate. Subsequently, formic acid transfers a hydride to the iminium ion, reducing it to the methylated amine and releasing carbon dioxide, which drives the reaction to completion.[3][6][10] For a primary aniline, this process occurs twice to yield the tertiary N,N-dimethylaniline. A key advantage of this method is that the reaction conditions are not conducive to the formation of quaternary ammonium salts, as a tertiary amine cannot form another iminium ion.[8][10] This inherent selectivity makes it a highly reliable method for producing tertiary amines.
Caption: Mechanism of the Eschweiler-Clarke reaction for a primary aniline.
Protocol: N,N-Dimethylation of Aniline
This protocol is a representative example for the complete methylation of a primary aniline to its tertiary amine derivative.
Materials and Equipment:
-
Aniline (1.0 eq)
-
Aqueous Formaldehyde (37% w/w, ~2.5 eq)
-
Formic Acid (98-100%, ~2.5 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aniline (1.0 eq).
-
With stirring, add formic acid (2.5 eq) followed by the aqueous formaldehyde solution (2.5 eq). Note: The order of addition can be important; adding formaldehyde last to the aniline/formic acid mixture is common. The reaction is often exothermic.
-
Heating: Attach a reflux condenser and heat the mixture to 80-100 °C for 6-18 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully add 1 M NaOH solution to neutralize the excess formic acid and basify the mixture to a pH > 10.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N,N-dimethylaniline.
-
Purification: The crude product can be purified by column chromatography or distillation if necessary.
| Parameter | Typical Value | Reference |
| Temperature | 80 - 100 °C | [10] |
| Reaction Time | 6 - 18 hours | [10] |
| Equivalents (HCHO) | >2.0 | [8] |
| Equivalents (HCOOH) | >2.0 | [8] |
| Typical Yield | High to Quantitative | [6][10] |
Methodology 2: "Green" N-Methylation with Dimethyl Carbonate (DMC)
In the pursuit of more sustainable chemical processes, dimethyl carbonate (DMC) has emerged as an excellent "green" methylating agent. It is non-toxic, biodegradable, and avoids the use of hazardous reagents like methyl halides or dimethyl sulfate.[1][7]
Mechanism and Rationale for Selectivity
The N-methylation of anilines with DMC typically requires a catalyst, such as a zeolite, or a base to proceed efficiently.[1][7][11] A key feature of this method is its potential for high selectivity towards mono-N-methylation. The proposed mechanism often involves an initial reaction of the aniline with DMC to form a carbamate intermediate. This intermediate effectively acts as a protecting group, preventing over-methylation. Subsequent methylation and decarboxylation yield the mono-methylated product.[1][7] Achieving high conversion and selectivity often requires elevated temperatures and pressures, making continuous flow reactors or autoclaves ideal for this transformation.[1]
Caption: A continuous flow workflow for selective N-monomethylation using DMC.
Protocol: Continuous Flow Mono-N-Methylation of 4-Chloroaniline
This protocol is based on a highly efficient method developed for selective mono-methylation using a commercial flow chemistry system.[1]
Materials and Equipment:
-
4-Chloroaniline (1.0 eq)
-
Dimethyl Carbonate (DMC, 3.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq)
-
N-Methyl-2-pyrrolidone (NMP, solvent)
-
Continuous flow chemistry system (e.g., Vapourtec E-series) with a high-temperature coil reactor and back pressure regulator.
-
HPLC or GC-MS for analysis.
Procedure:
-
Reagent Preparation: Prepare three separate stock solutions:
-
Solution A: 4-chloroaniline in NMP (e.g., 2 M).
-
Solution B: DMC in NMP (e.g., 6 M, to deliver 3 eq).
-
Solution C: DBU in NMP (e.g., 3 M, to deliver 1.5 eq).
-
-
System Setup: Prime the pumps of the flow reactor with NMP. Set the reactor temperature to 250 °C and the back pressure regulator to 100 psi.
-
Reaction Execution: Pump the three solutions at flow rates calculated to achieve the desired residence time (e.g., a total flow rate of 0.833 mL/min for a 12-minute residence time in a 10 mL reactor). The streams converge in a T-mixer before entering the heated reactor coil.
-
Collection: The product stream exits the reactor, passes through the back pressure regulator, and is collected at room temperature.
-
Analysis: The collected sample is diluted and analyzed by HPLC or GC-MS to determine the conversion and selectivity for the mono-methylated product.
| Parameter | Optimized Value | Outcome | Reference |
| Temperature | 250 °C | 88% Yield (N-methyl) | [1] |
| Residence Time | 12 minutes | 12% Carbamate byproduct | [1] |
| Pressure | 100 psi | No over-alkylation | [1] |
| Base | DBU | Optimal base | [1] |
Methodology 3: Classical Alkylation with Methyl Halides and Sulfates
Direct alkylation with highly reactive electrophiles like methyl iodide (MeI) or dimethyl sulfate (DMS) is a traditional approach. The reaction proceeds via a standard SN2 mechanism where the amine's lone pair attacks the methyl group.
Critical Drawbacks: Selectivity and Safety
While mechanistically simple, this method is often synthetically impractical for selective mono-methylation due to the rapid formation of di-methylated and quaternary salt byproducts.[3][6]
More importantly, the reagents used are extremely hazardous. Dimethyl sulfate is a potent carcinogen and is highly toxic and corrosive .[12][13][14][15] It can cause severe burns on contact and fatal respiratory damage upon inhalation, with effects that may be delayed.[14][15] Methyl iodide is also toxic and a suspected carcinogen. Due to these severe risks, this method should only be considered when other alternatives are not feasible and only with stringent safety protocols in place.
Safety Protocol for Handling Dimethyl Sulfate
-
Engineering Controls: All work must be conducted in a certified chemical fume hood with high airflow.[15]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and specialized gloves (e.g., butyl rubber or laminate film; nitrile is not sufficient).[13]
-
Handling: Use glass syringes or cannulas for transfers. Never handle open containers outside of the fume hood. Have a neutralizing agent (e.g., dilute ammonia or sodium carbonate solution) readily available for spills.
-
Waste Disposal: All contaminated materials (glassware, gloves, paper towels) must be quenched with a neutralizing solution and disposed of as hazardous waste according to institutional guidelines.
Comparative Summary of N-Methylation Methods
| Feature | Eschweiler-Clarke | Dimethyl Carbonate (DMC) | Methyl Halides/Sulfates |
| Primary Product | Tertiary Amine (R-NMe₂) | Mono-methyl Amine (R-NHMe) | Mixture (R-NHMe, R-NMe₂, R-NMe₃⁺) |
| Selectivity | Excellent for tertiary amines | Excellent for mono-methylation | Poor |
| Reagent Toxicity | Moderate (Formaldehyde, Formic Acid) | Low (DMC is a "green" reagent) | Extremely High (Potent carcinogens) |
| Reaction Conditions | Atmospheric pressure, high temp. | High temp., high pressure | Variable, often room temp. to moderate heat |
| Key Advantage | Avoids quaternization, inexpensive | High mono-selectivity, sustainable | Simple reagents |
| Key Disadvantage | Not suitable for mono-methylation | Requires specialized equipment (flow/autoclave) | Extremely hazardous, poor selectivity |
Conclusion
The choice of a protocol for the N-methylation of an aniline derivative is dictated by the desired outcome and available resources.
-
For the exhaustive methylation to a tertiary amine , the Eschweiler-Clarke reaction remains a highly effective and reliable method.[6][8]
-
For the selective synthesis of mono-N-methylanilines , modern methods using dimethyl carbonate offer superior selectivity and an outstanding environmental and safety profile, though they may require investment in specialized equipment like continuous flow reactors.[1][7]
-
Classical alkylation with methyl iodide or dimethyl sulfate should be avoided whenever possible due to its poor selectivity and the extreme toxicity of the reagents.[15] Its use can only be justified in the absence of alternatives and requires the most stringent safety precautions.
By understanding the mechanisms and practical considerations of each method, researchers can make informed decisions to efficiently and safely synthesize the N-methylated aniline derivatives required for their scientific and drug development endeavors.
References
- Eschweiler–Clarke reaction - Wikipedia. (n.d.).
- Eschweiler-Clarke Reaction - NROChemistry. (n.d.).
- Seo, H., Bédard, A.-C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2017). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]
- Eschweiler-Clarke Reaction - YouTube. (2022, May 7).
- Li, Z., et al. (2023).
- Selva, M., Tundo, P., & Perosa, A. (2002). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 67(12), 4335–4343. [Link]
- Eschweiler- Clarke Reaction – Online Organic Chemistry Tutor. (n.d.).
- Selva, M., Tundo, P., & Perosa, A. (1998). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. IRIS. [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Badcock, M. (2012, July 26). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]
- Mellouk, S., et al. (2021). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 11(15), 5226-5236. [Link]
- Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. (2024).
- Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8).
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2015). Organic & Biomolecular Chemistry, 13(33), 8864-8872. [Link]
- Reductive aminations of ketones with aniline. (n.d.). ResearchGate.
- Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst. (2014).
- Li, Z., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5038. [Link]
- Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.).
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
- Washington, J. B., et al. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Organic & Biomolecular Chemistry, 19(17), 3845-3853. [Link]
- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. (2022). Organometallics, 41(11), 1369–1382. [Link]
- Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, September 20). Yufeng. [Link]
- Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. (n.d.). ResearchGate.
- DIMETHYL SULPHATE - Chemstock. (n.d.).
- ICSC 0148 - DIMETHYL SULFATE. (n.d.).
- Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2018). Molecules, 23(12), 3293. [Link]
- Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. (2003).
- Different protocols for methylation of aniline. (n.d.). ResearchGate.
- Write the reaction of the final alkylation product of aniline with excess methyl iodide in presence. (2023, April 4). YouTube. [Link]
- Hughes, E. C. (1948). Method of making n-methyl aniline (U.S. Patent No. 2,455,931). U.S.
- N-methylation method of aromatic amine. (2013).
- Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. (1999). IRIS. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. iris.unive.it [iris.unive.it]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aarti-industries.com [aarti-industries.com]
- 13. chemstock.ae [chemstock.ae]
- 14. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]
- 15. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Use of 2-Methoxy-4-(trifluoromethyl)aniline in Advanced Polymer Synthesis
Introduction: A Fluorinated Aniline Building Block for High-Performance Polymers
In the pursuit of advanced polymeric materials with tailored properties, the strategic selection of monomeric building blocks is paramount. 2-Methoxy-4-(trifluoromethyl)aniline is an aromatic amine that presents a unique combination of functional groups: a nucleophilic amine for polymerization, a methoxy group (-OCH₃) that can enhance solubility and processability, and a trifluoromethyl group (-CF₃) renowned for imparting thermal stability, chemical resistance, and desirable dielectric properties.
The incorporation of fluorine into polymer backbones is a well-established strategy for developing materials with low dielectric constants, reduced water absorption, and enhanced solubility without compromising thermal stability.[1] The trifluoromethyl group, in particular, is a bulky, highly electronegative substituent that disrupts polymer chain packing, thereby increasing free volume and solubility while simultaneously offering high thermal and oxidative stability. This application note provides a comprehensive guide for researchers on leveraging the unique chemical attributes of this compound in the synthesis of two distinct classes of high-performance polymers: Polyimides and Substituted Polyanilines .
Physicochemical Properties of this compound
A foundational understanding of the monomer's properties is critical for its effective use.
| Property | Value | Source |
| Chemical Formula | C₈H₈F₃NO | [2] |
| Molecular Weight | 191.15 g/mol | [2] |
| Appearance | Pale gray to brown crystalline powder/liquid | [3][4] |
| IUPAC Name | This compound | [2] |
| CAS Number | 158727-56-1 | [4] |
Part 1: Synthesis of High-Performance Polyimides
Polyimides are a class of super-engineering plastics known for their exceptional thermal stability, mechanical strength, and chemical resistance.[5] However, their application is often limited by poor solubility and high processing temperatures. The introduction of fluorine-containing monomers, such as derivatives of this compound, is a proven method to mitigate these challenges.[6][7]
Rationale and Strategy
This compound is a monoamine and thus cannot be directly used in polycondensation to form a high molecular weight polymer. It must first be converted into a diamine. A common synthetic route would involve coupling two molecules of the aniline to a central aromatic or aliphatic core. For this protocol, we will conceptualize the synthesis and subsequent polymerization of a novel diamine, 1,4-Bis(2-methoxy-4-trifluoromethylanilino)benzene (BMTFAB) , as a representative example.
The polymerization process for creating polyimides is typically a two-step reaction:
-
Poly(amic acid) Formation: A diamine is reacted with a dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide via thermal or chemical cyclodehydration.
Experimental Workflow: Polyimide Synthesis
Caption: Workflow for Polyimide Synthesis.
Protocol 1: Synthesis of a Fluorinated Polyimide
Objective: To synthesize a soluble, thermally stable polyimide using a conceptual diamine derived from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Materials:
-
Diamine Monomer (e.g., BMTFAB)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), polymerization grade
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Argon gas supply
Procedure:
A. Synthesis of Poly(amic acid) Precursor:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon.
-
In a 100 mL three-neck flask equipped with a mechanical stirrer and an argon inlet, dissolve a stoichiometric amount of the diamine monomer in anhydrous NMP (to achieve a 15-20 wt% solid content).
-
Stir the solution until the diamine is fully dissolved.
-
Gradually add an equimolar amount of 6FDA dianhydride to the solution in small portions over 30 minutes. A slight exothermic reaction and an increase in viscosity may be observed.
-
Rinse the weighing paper/funnel with a small amount of NMP to ensure all 6FDA is transferred into the flask.
-
Continue stirring the reaction mixture at room temperature under a positive pressure of argon for 24 hours. The solution will become highly viscous, indicating the formation of a high molecular weight poly(amic acid).
B. Thermal Imidization (Method 1):
-
Pour the viscous poly(amic acid) solution onto a clean, level glass plate.
-
Cast a film of uniform thickness using a doctor blade.
-
Place the cast film in a vacuum oven and heat according to the following staged curing cycle:
-
80 °C for 2 hours to slowly remove the bulk solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to ensure complete imidization.[5]
-
-
After cooling to room temperature, the resulting flexible polyimide film can be peeled from the glass substrate.
C. Chemical Imidization (Method 2):
-
To the poly(amic acid) solution from step A.6, add a 2:1 molar ratio of acetic anhydride to pyridine (relative to the repeating unit of the polymer).[5]
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the polyimide by slowly pouring the solution into a large volume of vigorously stirred methanol.
-
Collect the fibrous or powdered polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100 °C for 24 hours.
Expected Polymer Properties:
| Property | Expected Outcome | Rationale |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) and potentially some common organic solvents (THF, CHCl₃).[6] | The bulky -CF₃ and flexible ether linkages from the methoxy group disrupt chain packing, increasing solvent accessibility. |
| Thermal Stability (TGA) | High decomposition temperature (>450 °C in N₂). | Aromatic backbone and high bond strength of C-F bonds contribute to excellent thermal stability. |
| Glass Transition Temp. (Tg) | High Tg (>250 °C). | Rigid aromatic structure. The methoxy group may slightly lower Tg compared to a non-substituted equivalent, but overall rigidity remains high. |
| Dielectric Constant | Low (k < 3.0).[6] | The -CF₃ groups lower polarizability and increase free volume, reducing the dielectric constant. |
| Water Absorption | Low (< 1.0 wt%).[6] | The hydrophobic nature of the fluorinated groups repels moisture. |
Part 2: Synthesis of Substituted Polyanilines
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, tunable conductivity, and environmental stability.[8] Substituting the aniline monomer allows for the fine-tuning of its properties, such as solubility, processability, and electrochemical behavior.
Rationale and Strategy
The oxidative polymerization of this compound is expected to yield a soluble, electroactive polymer. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group will influence the electronic properties and polymerization behavior of the monomer. The polymerization typically proceeds via chemical or electrochemical oxidation in an acidic medium.
Reaction Scheme: Oxidative Polymerization
Caption: Oxidative Polymerization of Substituted Aniline.
Protocol 2: Chemical Oxidative Polymerization
Objective: To synthesize poly[this compound] via chemical oxidative polymerization.
Materials:
-
This compound
-
Ammonium persulfate (APS), (NH₄)₂S₂O₈
-
Hydrochloric acid (HCl), 1 M
-
Ammonium hydroxide (NH₄OH), 0.1 M
-
Methanol
-
Deionized water
Procedure:
-
In a 250 mL beaker maintained at 0-5 °C in an ice bath, dissolve this compound (e.g., 0.1 mol) in 100 mL of 1 M HCl. Stir until a clear solution is formed.
-
In a separate beaker, dissolve ammonium persulfate (APS) in 50 mL of 1 M HCl. A 1:1 molar ratio of APS to the aniline monomer is typically used. Cool this solution to 0-5 °C.
-
Slowly add the APS solution dropwise to the stirred aniline solution over a period of 30-60 minutes.
-
The reaction mixture will gradually change color, eventually forming a dark green or black precipitate, which is the conductive emeraldine salt form of the polymer.[9]
-
Allow the reaction to proceed with continuous stirring at 0-5 °C for 4-6 hours.
-
Collect the polymer precipitate by vacuum filtration.
-
Wash the precipitate sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless. This removes unreacted monomer, oligomers, and excess oxidant.
-
Dry the polymer powder in a vacuum oven at 60 °C for 24 hours.
Post-Synthesis De-doping (Optional):
-
To obtain the non-conductive emeraldine base form, stir the dried polymer powder in a 0.1 M ammonium hydroxide solution for 2-4 hours.
-
Filter, wash with deionized water until the washings are neutral, and dry the resulting polymer under vacuum. This process is often accompanied by a color change from green/black to blue/purple.[9]
Expected Applications: The resulting substituted polyaniline could be a promising material for various applications, leveraging the unique properties imparted by its functional groups.
-
Anticorrosion Coatings: The inherent redox activity of the polyaniline backbone combined with the hydrophobicity of the -CF₃ group could lead to superior corrosion protection for metals.[8]
-
Sensors: The methoxy and trifluoromethyl groups can alter the polymer's sensitivity and selectivity towards different analytes, making it a candidate for chemical and biological sensors.[9]
-
Processable Conductive Blends: Enhanced solubility in organic solvents would allow for easier blending with insulating commodity polymers to create antistatic materials or conductive composites.[9]
Conclusion
This compound is a versatile monomer with significant potential for the development of next-generation polymers. Its strategic use in the synthesis of polyimides can lead to materials with an attractive combination of thermal stability, mechanical robustness, and processability, making them suitable for applications in microelectronics and aerospace. Furthermore, as a monomer for substituted polyanilines, it offers a pathway to soluble, functional conducting polymers for applications in coatings, sensors, and electronic devices. The protocols and insights provided herein serve as a foundational guide for researchers to explore and unlock the full potential of this valuable fluorinated building block.
References
- ResearchGate. (2003). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide.
- National Institutes of Health (NIH). (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. PMC.
- SciSpace. (n.d.). Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation.
- (n.d.). 2-Hydroxy-4-(trifluoromethyl)aniline: A Key Chemical Intermediate.
- ResearchGate. (n.d.). Study of polyaniline doped with trifluoromethane sulfonic acid in gas-diffusion electrodes for proton-exchange membrane fuel cells.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry.
- (2007). The Synthesis and Characteristic of A New Soluble Polyimides.
- National Institutes of Health (NIH). (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. PMC.
- National Institutes of Health (NIH). (n.d.). Anew Synthetic Polymers Based on Polyaniline for Dual-Functional Applications: Photoelectrochemical Water Splitting and Antibacterial Activities. PMC.
- ResearchGate. (n.d.). Polyaniline in different applications.
- R Discovery. (2002). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl.
- (n.d.). What are the properties and applications of 2-Methoxy-5-(trifluoromethyl)aniline?.
- ResearchGate. (n.d.). Advances in the (co)polymerization of 2-trifluoromethacrylic acid and alkyl 2-trifluoro methacrylates.
- MDPI. (n.d.). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers.
- National Institutes of Health (NIH). (n.d.). Visible light-controlled living cationic polymerization of methoxystyrene. PMC.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
Sources
- 1. scispace.com [scispace.com]
- 2. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 158727-56-1 [sigmaaldrich.com]
- 5. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry [mdpi.com]
Application Notes & Protocols: 2-Methoxy-4-(trifluoromethyl)aniline as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Methoxy-4-(trifluoromethyl)aniline as a key building block in the synthesis of complex pharmaceutical molecules. The unique electronic and steric properties imparted by the trifluoromethyl (CF3) and methoxy (OCH3) groups make this precursor invaluable for developing novel APIs with enhanced metabolic stability, lipophilicity, and target-binding affinity.[1][2][3] This guide details its physicochemical properties, safety protocols, and provides a validated, step-by-step protocol for its conversion into a highly functionalized pyrazole core, a privileged scaffold in modern drug discovery.[4][5]
Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[6] The trifluoromethyl (CF3) group, in particular, is frequently employed as a bioisostere for methyl or chloro groups to profoundly modulate a molecule's physicochemical profile.[7] Its strong electron-withdrawing nature and high metabolic stability can lead to significant improvements in a drug candidate's half-life, membrane permeability, and binding interactions with biological targets.[1][2]
This compound presents a trifecta of functional handles for synthetic manipulation:
-
The Trifluoromethyl Group: Enhances lipophilicity and blocks metabolic oxidation.[1][3]
-
The Aniline Moiety: A versatile nucleophile and a precursor to diazonium salts, enabling a wide array of coupling and cyclization reactions.
-
The Methoxy Group: A meta-directing electron-donating group that modulates the reactivity of the aromatic ring and can participate in key binding interactions (e.g., hydrogen bond accepting).
This application note focuses on a robust synthetic pathway that leverages these features to construct a pyrazole-based API scaffold, a heterocyclic motif present in numerous FDA-approved drugs, including the renowned COX-2 inhibitor, Celecoxib.[4][7][8]
Precursor Profile: Physicochemical Properties and Safety Data
A thorough understanding of the starting material is critical for reproducible and safe experimentation.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 158727-56-1 | [9][10] |
| Molecular Formula | C8H8F3NO | [9][11] |
| Molecular Weight | 191.15 g/mol | [9][12] |
| Appearance | Liquid | [13] |
| Purity | Typically ≥98% | [13] |
| Predicted XlogP | 2.3 | [9][12] |
| Storage | Store in a dark place, under an inert atmosphere, at room temperature. | [13] |
Safety and Handling
This compound is classified as harmful if swallowed and requires careful handling in a well-ventilated chemical fume hood.[9][14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN166 standards.[14][15]
-
Skin Protection: Wear a full protective suit and chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[16]
-
Respiratory Protection: Use an approved respirator (e.g., NIOSH/MSHA or EN 149) if exposure limits are exceeded or if irritation occurs.[14][15]
-
-
Handling: Avoid all personal contact, including inhalation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Synthetic Workflow: From Aniline to a Pyrazole Core
This section outlines the primary application of this compound: its conversion to a hydrazine derivative followed by a cyclocondensation reaction to form a pyrazole. This classic Knorr pyrazole synthesis is a robust and scalable method for generating diverse API scaffolds.[18]
Caption: High-level workflow for the synthesis of a pyrazole API scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-4-(trifluoromethyl)phenylhydrazine Hydrochloride
This two-step, one-pot procedure converts the starting aniline into the critical hydrazine intermediate required for pyrazole synthesis.
-
Rationale: The diazotization of anilines is a foundational reaction in organic synthesis. Performing the reaction at 0-5 °C is critical to prevent the highly unstable diazonium salt from decomposing. Subsequent reduction with stannous chloride (SnCl₂) is a classic and reliable method for converting the diazonium salt directly to the corresponding hydrazine.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated HCl (3.0 eq) while maintaining the internal temperature below 5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature remains between 0 and 5 °C. A slight color change indicates the formation of the diazonium salt. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.5 eq) in concentrated HCl (4.0 eq). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution via a dropping funnel. A precipitate will form. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid cake thoroughly with diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to yield 2-Methoxy-4-(trifluoromethyl)phenylhydrazine as its hydrochloride salt.
Protocol 2: Knorr Pyrazole Synthesis
This protocol describes the cyclocondensation of the synthesized hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring. For this example, we will use 4,4,4-Trifluoro-1-(4-sulfamoylphenyl)butane-1,3-dione to construct a hypothetical, yet pharmaceutically relevant, sulfonamide-containing pyrazole.
-
Rationale: The Knorr synthesis is a robust reaction where the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[18][19] The choice of an alcoholic solvent like ethanol facilitates the reaction without competing side reactions.
Caption: Mechanistic pathway of the Knorr pyrazole synthesis.
Materials:
-
2-Methoxy-4-(trifluoromethyl)phenylhydrazine hydrochloride (from Protocol 4.1)
-
4,4,4-Trifluoro-1-(4-sulfamoylphenyl)butane-1,3-dione
-
Absolute Ethanol
-
Triethylamine (TEA) or Sodium Acetate
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a round-bottom flask, add the hydrazine hydrochloride (1.0 eq), the 1,3-dicarbonyl compound (1.05 eq), and absolute ethanol.
-
Add a weak base such as triethylamine (1.1 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 70:30 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude pyrazole product.
Purification and Analytical Characterization
Purity is paramount in pharmaceutical synthesis.[20] The crude product from the synthesis must be rigorously purified and characterized to confirm its identity and purity.
Purification Protocol: Flash Column Chromatography
-
Rationale: Flash chromatography is the standard method for purifying moderately polar organic compounds.[21] Silica gel serves as the polar stationary phase, while a gradient of non-polar (hexane) and moderately polar (ethyl acetate) solvents is used to elute the components based on their polarity, separating the desired product from unreacted starting materials and byproducts.
Procedure:
-
Prepare a silica gel slurry in hexane and pack a glass column.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.
-
Optional: For final polishing, the product can be recrystallized from a suitable solvent system like ethanol/water.[22]
Analytical Characterization Methods
The identity and purity of the final compound must be confirmed using orthogonal analytical techniques.
Caption: Standard analytical workflow for API characterization.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Aromatic protons from both rings, a singlet for the pyrazole C4-H, methoxy singlet, and signals for the sulfonamide group. |
| ¹⁹F NMR | Direct confirmation of the trifluoromethyl group. | A sharp singlet around -60 to -65 ppm (relative to CFCl₃).[18] |
| HPLC | Purity assessment and quantification. | A single major peak with >99% peak area under optimized conditions (e.g., C18 column, water/acetonitrile gradient). |
| LC-MS | Confirmation of molecular weight. | The mass spectrometer should detect the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated exact mass of the product.[23] |
Conclusion
This compound is a high-value precursor for the synthesis of complex, fluorinated APIs. Its strategic combination of functional groups allows for the efficient construction of privileged medicinal scaffolds such as pyrazoles. The protocols detailed herein provide a reliable and scalable pathway from the aniline precursor to a purified, well-characterized pyrazole core, demonstrating its utility for drug discovery and development professionals. Adherence to the described safety, handling, and purification procedures is essential for achieving high-quality, reproducible results.
References
- Molecules. (2025).
- Orchid Chemical Supplies. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design. Orchid Chemical Supplies.
- Hovione. (2024).
- MDPI. (n.d.).
- PubMed. (2025).
- Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia.
- Bentham Science. (2022).
- NIH. (n.d.).
- PubChem. (n.d.). This compound. PubChem.
- ChemicalBook. (2024). This compound. ChemicalBook.
- Fisher Scientific. (2024).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- LookChem. (n.d.).
- CymitQuimica. (2022). 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)
- Fisher Scientific. (2025). SAFETY DATA SHEET 2-Methoxy-5-(trifluoromethoxy)aniline. Fisher Scientific.
- Angene Chemical. (2024).
- National Measurement Institute. (n.d.). Analytical Method Summaries. Australian Government.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. PubChem.
- Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
- PubChemLite. (n.d.). This compound (C8H8F3NO). PubChemLite.
- LCGC. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC.
- Pharmachemical.com. (n.d.). Aniline in Pharmaceutical Synthesis: Purity and Reliability. Pharmachemical.com.
- ResearchGate. (n.d.). Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 158727-56-1 [chemicalbook.com]
- 11. PubChemLite - this compound (C8H8F3NO) [pubchemlite.lcsb.uni.lu]
- 12. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 158727-56-1 [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. angenechemical.com [angenechemical.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 20. nbinno.com [nbinno.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Notes & Protocol: Strategic Use of 2-Methoxy-4-(trifluoromethyl)aniline in Nucleophilic Aromatic Substitution for Drug Discovery
Abstract & Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Methoxy-4-(trifluoromethyl)aniline is a highly valuable and versatile building block that leverages these benefits. It serves as a potent nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions, enabling the construction of complex diarylamine scaffolds, which are prevalent in a wide range of therapeutic agents.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a nucleophile in SNAr reactions. We will delve into the mechanistic principles, provide a detailed and validated experimental protocol, and explain the critical causality behind key procedural choices to ensure reproducible and high-yielding results.
Scientific Principles: The SNAr Mechanism
Nucleophilic Aromatic Substitution (SNAr) provides a pathway to substitute a leaving group (typically a halide) on an electron-poor aromatic ring with a nucleophile.[3][4] Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a direct backside attack or the formation of an unstable aryl cation. Instead, it proceeds via a two-step addition-elimination mechanism .[5][6]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated when the nucleophile—in this case, the nitrogen atom of this compound—attacks the electron-deficient carbon atom of the aromatic substrate that bears the leaving group. This step temporarily breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[4][7] The stability of this intermediate is the linchpin of the entire reaction. It is critically stabilized by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or trifluoromethyl (-CF3), at the ortho and/or para positions relative to the leaving group.[3][5]
Step 2: Elimination of the Leaving Group and Aromaticity Restoration In the second, typically faster step, the leaving group is eliminated, and its bonding electrons collapse back into the ring, restoring aromaticity and yielding the final substituted product.[8]
The Role of Substituents on this compound
The reactivity of the aniline nucleophile is modulated by its own electronic landscape:
-
Methoxy Group (-OCH3): As an electron-donating group (EDG), the methoxy substituent at the ortho position increases the electron density on the amine nitrogen, thereby enhancing its nucleophilicity.
-
Trifluoromethyl Group (-CF3): As a powerful electron-withdrawing group (EWG), the trifluoromethyl substituent at the para position decreases the electron density on the amine nitrogen, reducing its nucleophilicity.[2]
The net reactivity of this compound is a finely tuned balance of these opposing electronic effects, making it a moderately activated nucleophile suitable for a broad range of SNAr applications.
Caption: General mechanism for the SNAr reaction.
Detailed Experimental Protocol
This protocol details the synthesis of N-(2,4-dinitrophenyl)-2-methoxy-4-(trifluoromethyl)aniline via an SNAr reaction.
Materials & Equipment
| Reagents | Equipment |
| This compound (>98%) | Round-bottom flask (50 mL, flame-dried) |
| 1-Fluoro-2,4-dinitrobenzene (>99%) | Magnetic stirrer and stir bar |
| Anhydrous Dimethylformamide (DMF) | Reflux condenser |
| Potassium Carbonate (K₂CO₃, anhydrous powder) | Inert atmosphere setup (Nitrogen or Argon) |
| Ethyl Acetate (EtOAc, HPLC grade) | Heating mantle with temperature control |
| Deionized Water | Thin-Layer Chromatography (TLC) plates |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Glassware for extraction (separatory funnel) |
| Silica Gel (for column chromatography) | Column chromatography setup |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 191 mg, 1.0 mmol).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq, e.g., 276 mg, 2.0 mmol).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Causality Note: An inert atmosphere is crucial to prevent moisture from quenching the reaction and to avoid potential side reactions with atmospheric oxygen at elevated temperatures. K₂CO₃ acts as a mild, non-nucleophilic base to neutralize the HF produced during the reaction, driving the equilibrium towards the product.[9]
-
-
-
Solvent and Reagent Addition:
-
Add anhydrous Dimethylformamide (DMF) (5 mL) to the flask via syringe. Stir the suspension for 5 minutes.
-
In a separate vial, dissolve 1-Fluoro-2,4-dinitrobenzene (1.05 eq, e.g., 195 mg, 1.05 mmol) in anhydrous DMF (2 mL).
-
Add the solution of 1-Fluoro-2,4-dinitrobenzene dropwise to the stirring aniline suspension at room temperature.
-
-
Reaction Execution & Monitoring:
-
After the addition is complete, heat the reaction mixture to 80 °C using a heating mantle.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour. Use a mobile phase such as 20% Ethyl Acetate in Hexane. The starting aniline and the product should have distinct Rf values. The reaction is considered complete when the starting aniline spot is no longer visible.
-
Field Insight: While many SNAr reactions can proceed at room temperature, moderate heating is often employed to ensure a reasonable reaction rate, especially with moderately activated nucleophiles like the one in this protocol.
-
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid should be purified by flash column chromatography on silica gel.
-
Elute with a gradient of Ethyl Acetate in Hexane (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product as a yellow or orange solid.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the SNAr protocol.
Summary of Key Parameters and Expected Outcomes
The following table outlines the critical parameters for the successful execution of this SNAr protocol. Yields are typically high, contingent on the purity of reagents and adherence to anhydrous conditions.
| Parameter | Recommended Condition/Value | Rationale |
| Nucleophile | This compound | Moderately activated nucleophile for controlled reactivity. |
| Substrate | 1-Fluoro-2,4-dinitrobenzene | Highly activated aromatic ring with an excellent leaving group (F⁻).[4] |
| Stoichiometry | ~1.05 eq of Substrate per 1.0 eq of Nucleophile | A slight excess of the electrophile ensures full consumption of the aniline. |
| Base | K₂CO₃ (2.0 eq) | Mild, non-nucleophilic base to neutralize acid byproduct. |
| Solvent | Anhydrous DMF | Polar aprotic solvent enhances nucleophilicity and stabilizes intermediates.[10] |
| Temperature | 80 °C | Provides sufficient activation energy for a practical reaction rate. |
| Monitoring | TLC (e.g., 20% EtOAc/Hexane) | Allows for reliable tracking of starting material consumption. |
| Expected Yield | 80-95% | Typical range for this class of reaction under optimized conditions. |
Conclusion
This compound is a powerful and strategic nucleophile for synthesizing complex diarylamine structures via Nucleophilic Aromatic Substitution. By understanding the underlying addition-elimination mechanism and carefully controlling key experimental parameters such as solvent, base, and temperature, researchers can reliably and efficiently access novel molecular entities. The protocol detailed herein provides a robust, self-validating system that can be adapted for a variety of activated aromatic and heteroaromatic substrates, making it an invaluable tool for professionals in pharmaceutical and materials science research.
References
- Chem-Impex. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
- Guesmi, N., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Journal of Physical Organic Chemistry.
- Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines.
- Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Mezo, A. R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
- Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution.
- ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions.
- Frontiers in Chemistry. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Methoxy-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of quinazoline derivatives, commencing from the readily available starting material, 2-Methoxy-4-(trifluoromethyl)aniline. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making trifluoromethylated quinazolines a highly sought-after class of compounds in modern drug discovery.[3][4] This guide details a robust and efficient synthetic strategy that proceeds via a Directed ortho-Metalation (DoM) reaction to generate a key anthranilic acid intermediate, followed by a classic Niementowski cyclization to construct the quinazoline core. We provide in-depth explanations for experimental choices, step-by-step protocols, and methods for characterization to ensure scientific integrity and reproducibility.
Introduction: The Significance of Trifluoromethylated Quinazolines
The quinazoline ring system is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring.[5] This scaffold is present in a multitude of biologically active compounds, including FDA-approved anticancer drugs like Gefitinib and Erlotinib, which function as epidermal growth factor receptor (EGFR) inhibitors.[1][3][6] The trifluoromethyl group acts as a bioisostere for other chemical groups and can dramatically influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3][4] Its strong electron-withdrawing nature and lipophilicity can lead to enhanced binding affinity, improved cell permeability, and increased resistance to metabolic degradation. Consequently, the development of synthetic routes to novel trifluoromethyl-substituted quinazolines is of paramount importance for the discovery of new therapeutics.[3]
Strategic Overview: A Two-Stage Approach to Quinazoline Synthesis
The chosen synthetic pathway is designed for efficiency and control, transforming the starting aniline into the desired quinazoline core in a logical sequence. The overall strategy hinges on converting the aniline into an anthranilic acid, which is the requisite precursor for the powerful Niementowski quinazoline synthesis.[7][8]
This conversion is elegantly achieved through a Directed ortho-Metalation (DoM) reaction. DoM allows for the highly regioselective functionalization of an aromatic ring at the position ortho to a Directed Metalation Group (DMG).[1][8] In this protocol, the amine functionality of the starting material will be temporarily protected, transforming it into a potent DMG that facilitates the introduction of a carboxylic acid group at the adjacent position.
The workflow can be summarized in two main stages:
-
Stage 1: Synthesis of the Anthranilic Acid Intermediate. This multi-step process involves the protection of the aniline, followed by a low-temperature ortho-lithiation and subsequent carboxylation.
-
Stage 2: Niementowski Quinazoline Synthesis. The synthesized anthranilic acid is then condensed with an amide under thermal or microwave conditions to yield the final quinazolin-4(3H)-one derivative.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-Amino-3-methoxy-5-(trifluoromethyl)benzoic acid
This stage converts the starting aniline into the key anthranilic acid intermediate. The amine must first be protected to prevent side reactions and to act as a Directed Metalation Group (DMG). The N-Boc protecting group is ideal for this purpose as it is robust yet can be removed under mild conditions.[9]
Protocol 1.1: N-Boc Protection of this compound
-
Rationale: The tert-butoxycarbonyl (Boc) group is introduced to protect the nucleophilic amino group from reacting with the organolithium base in the subsequent step. The resulting carbamate is an excellent Directed Metalation Group, facilitating deprotonation at the adjacent C-H bond.[3][9]
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl (2-methoxy-4-(trifluoromethyl)phenyl)carbamate, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
-
Protocol 1.2: Directed ortho-Metalation and Carboxylation
-
Rationale: This is the key step for installing the carboxylic acid group. A strong, sterically hindered base (tert-butyllithium) is used to deprotonate the aromatic ring at the position ortho to the methoxy and carbamate groups, which is the most kinetically acidic site.[1][8] The resulting aryllithium species is a potent nucleophile that readily attacks carbon dioxide (in the form of dry ice) to form a lithium carboxylate salt. Acidic workup then furnishes the desired carboxylic acid.
-
Safety Precaution: tert-Butyllithium is extremely pyrophoric and reacts violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper syringe techniques.
-
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Dissolve the N-Boc protected aniline (1.0 eq) from Protocol 1.1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (t-BuLi, 2.2 eq, solution in pentane) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting deep-colored solution at -78 °C for 1-2 hours.
-
In a separate flask, crush a generous excess of dry ice into a fine powder.
-
Rapidly transfer the aryllithium solution via cannula onto the crushed dry ice with vigorous stirring. A significant amount of CO₂ gas will sublime.
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product contains the Boc-protected anthranilic acid. This is typically carried forward directly to the deprotection step.
-
Protocol 1.3: N-Boc Deprotection
-
Rationale: The final step in this stage is the removal of the Boc protecting group to liberate the free amine of the anthranilic acid. This is readily accomplished under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid.
-
Procedure:
-
Dissolve the crude product from Protocol 1.2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product into ethyl acetate, wash with brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting solid, 2-Amino-3-methoxy-5-(trifluoromethyl)benzoic acid, by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Stage 2: Niementowski Synthesis of 6-(Trifluoromethyl)-7-methoxyquinazolin-4(3H)-one
This classic reaction provides a direct route to the quinazolin-4(3H)-one core. The reaction involves the thermal condensation of an anthranilic acid with an amide.[1][7] For the synthesis of the parent quinazolinone (unsubstituted at position 2), formamide is used.
-
Rationale: The Niementowski reaction proceeds via the initial formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration at high temperatures to form the stable quinazolinone ring system.[1] Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating.[8][10]
Protocol 2.1: Thermal Synthesis
-
Procedure:
-
In a round-bottom flask, combine 2-Amino-3-methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq) with an excess of formamide (10-20 eq).
-
Heat the mixture to 140-160 °C and maintain this temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water. The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol or another suitable solvent to obtain pure 6-(Trifluoromethyl)-7-methoxyquinazolin-4(3H)-one.
-
Protocol 2.2: Microwave-Assisted Synthesis
-
Procedure:
-
Place 2-Amino-3-methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq) and formamide (5-10 eq) in a microwave reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150-180 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 2.1 (steps 4-6).
-
Data and Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Expected Yield (%) | Appearance | M.P. (°C) | Analytical Techniques |
| tert-butyl (2-methoxy-4-(trifluoromethyl)phenyl)carbamate | 90-98 | White Solid | N/A | ¹H NMR, ¹³C NMR, MS |
| 2-Amino-3-methoxy-5-(trifluoromethyl)benzoic acid | 65-75 (over 2 steps) | Off-white Solid | Varies | ¹H NMR, ¹³C NMR, MS, IR |
| 6-(Trifluoromethyl)-7-methoxyquinazolin-4(3H)-one | 70-90 | White/Pale Solid | Varies | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, HRMS, Elemental Analysis |
Table 1: Summary of Synthetic Steps and Expected Outcomes.
Typical Characterization Data:
-
¹H NMR: Will confirm the presence and connectivity of aromatic and methoxy protons. The disappearance of the Boc signal and appearance of NH/NH₂ protons will be key indicators.
-
¹³C NMR: Confirms the carbon framework, including the key carbonyl carbon of the quinazolinone ring (~160-165 ppm).
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for N-H, C=O, and C-F bonds.
Conclusion and Future Perspectives
The protocols outlined in this guide provide a reliable and well-documented pathway for the synthesis of 6-(Trifluoromethyl)-7-methoxyquinazolin-4(3H)-one from this compound. The key transformation relies on a Directed ortho-Metalation to construct the necessary anthranilic acid precursor, followed by a robust Niementowski cyclization. This foundational quinazolinone can serve as a versatile intermediate for further derivatization at the N-3 and C-4 positions, enabling the creation of diverse libraries of novel compounds for screening in drug discovery programs. The methods described are scalable and utilize established chemical principles, providing a solid foundation for researchers exploring this important class of heterocyclic compounds.
References
- The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery - Benchchem. URL: https://www.benchchem.com/technical-documents/21/the-niementowski-quinazolinone-synthesis-a-technical-guide-for-drug-discovery
- Niementowski quinazoline synthesis - Wikipedia. URL: https://en.wikipedia.org/wiki/Niementowski_quinazoline_synthesis
- Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo00278a032
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6018512/
- von Richter reaction - Wikipedia. URL: https://en.wikipedia.org/wiki/Von_Richter_reaction
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. URL: https://www.chemijournal.com/archives/2021/vol9issue1/PartAD/9-1-395-602.pdf
- Camps quinoline synthesis - Wikipedia. URL: https://en.wikipedia.org/wiki/Camps_quinoline_synthesis
- Quinazoline - Wikipedia. URL: https://en.wikipedia.org/wiki/Quinazoline
- Mechanisms of Camps' cyclization. - ResearchGate. URL: https://www.researchgate.
- Quinazoline synthesis - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis/synthesis-of-quinazolines.shtm
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. URL: https://www.frontiersin.org/articles/10.3389/fchem.2018.00230/full
- Kolbe–Schmitt reaction - Wikipedia. URL: https://en.wikipedia.org/wiki/Kolbe%E2%80%93Schmitt_reaction
- Possible competitive modes of decarboxylation in the annulation reactions of ortho-substituted anilines and arylglyoxylates - Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02229a
- A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells - MDPI. URL: https://www.mdpi.com/1422-0067/24/18/14170
- The Kolbe-Schmitt Reaction - Future4200. URL: https://future4200.com/uploads/short-url/c6355d1a88b584a29a03975a59d9972355554612.pdf
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. URL: https://www.sciencedirect.com/science/article/pii/S221475002300181X
- Kolbe-Schmidt Reaction: Videos & Practice Problems - Pearson. URL: https://www.pearson.com/en-us/higher-education/professional---career/products-services-teaching/clutch-prep/chemistry/organic-chemistry-2/kolbe-schmidt-reaction.html
- Bouveault–Blanc reduction - Wikipedia. URL: https://en.wikipedia.org/wiki/Bouveault%E2%80%93Blanc_reduction
- Reactions of Aniline - Chemistry Steps. URL: https://www.chemistrysteps.
- 2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6 - Biosynth. URL: https://www.biosynth.com/p/FA33417/2-amino-5-trifluoromethyl-benzoic-acid
- Kolbe Reaction Mechanism - BYJU'S. URL: https://byjus.com/chemistry/kolbes-reaction/
- Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester - PrepChem.com. URL: https://www.prepchem.com/synthesis-of-2-3-trifluoromethyl-phenyl-amino-benzoic-acid-methyl-ester/
- Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). URL: https://chem.ucla.edu/~harding/IGOC/K/kolbeschmittreaction.html
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5456285/
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one | ACS Catalysis. URL: https://pubs.acs.org/doi/10.
- Welcome To Hyma Synthesis Pvt. Ltd. URL: https://hymasynthesis.com/
- A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2021/ix/26815/
- Aryne-Enabled C-N Arylation of Anilines - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37850515/
- Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem. URL: https://www.benchchem.com/technical-documents/10/synthesis-of-2-amino-5-cyano-3-methylbenzoic-acid
- EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy - YouTube. URL: https://www.youtube.
- aromatic nitration & aniline synthesis - YouTube. URL: https://www.youtube.
Sources
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Possible competitive modes of decarboxylation in the annulation reactions of ortho-substituted anilines and arylglyoxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives [organic-chemistry.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-4-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 2-Methoxy-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The aniline scaffold, particularly when substituted with fluorine-containing moieties like the trifluoromethyl group, is a cornerstone in modern medicinal chemistry and materials science due to its ability to modulate properties like lipophilicity and metabolic stability.[1][2] This guide provides field-proven insights and detailed protocols to ensure your success.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the robust and widely adopted Buchwald-Hartwig amination pathway.
Issue 1: Low to No Product Yield
You've set up your reaction, typically the palladium-catalyzed amination of an aryl halide like 1-bromo-2-methoxy-4-(trifluoromethyl)benzene with an ammonia equivalent, but upon workup and analysis, you find minimal to no desired product.
Low conversion is often traced back to one of the three core components of the catalytic system: the palladium catalyst, the phosphine ligand, or the base. The interplay between these elements is critical for a successful reaction.[3][4]
1. Inactive Catalyst System:
-
The Problem: The Pd(0) active catalyst is not being generated or is being deactivated. Oxygen is a known culprit, oxidizing the Pd(0) species and stalling the catalytic cycle.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use. A simple method is to bubble argon through the solvent for 20-30 minutes. For the reaction setup, use Schlenk techniques or a glovebox.
2. Suboptimal Ligand Choice:
-
The Problem: The ligand's electronic and steric properties are crucial for promoting oxidative addition and reductive elimination.[4] For an electron-deficient substrate like one containing a trifluoromethyl group, a bulky, electron-rich phosphine ligand is often required to facilitate the key steps of the catalytic cycle.
-
Solution: If using a general-purpose ligand like DPPF is failing, switch to a more specialized, sterically hindered biarylphosphine ligand. Josiphos or Buchwald's SPhos and XPhos ligands are excellent candidates for coupling with electron-deficient aryl halides.
3. Incorrect Base or Base Strength:
-
The Problem: The base's role is to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[4] If the base is too weak, this step is inefficient. If it is too strong or has nucleophilic character, it can lead to side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective in many Buchwald-Hartwig aminations. If you are using a weaker base like K₂CO₃ or Cs₂CO₃ and seeing low conversion, switching to NaOtBu is a primary troubleshooting step.
Below is a logical workflow to diagnose and solve low-yield issues in your synthesis.
Caption: A decision tree for troubleshooting low reaction yield.
Issue 2: Formation of Hydrodehalogenation Byproduct
You observe a significant amount of 1-methoxy-3-(trifluoromethyl)benzene in your crude reaction mixture, indicating that the starting aryl halide has lost its halogen atom without undergoing amination.
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It often occurs when the catalytic cycle is disrupted after the oxidative addition step.
1. Presence of Protic Impurities:
-
The Problem: Water or other protic impurities can protonate the palladium-aryl intermediate, leading to the release of the dehalogenated arene and stalling the cycle.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry the base (e.g., NaOtBu) under vacuum before use. While some Buchwald-Hartwig protocols tolerate small amounts of water, it can be detrimental for sensitive substrates.[5]
2. Slow Reductive Elimination:
-
The Problem: If the final reductive elimination step to form the C-N bond is slow compared to side reactions, hydrodehalogenation can become a major pathway.
-
Solution: This again points to the choice of ligand. A ligand that accelerates reductive elimination is key. The bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are designed specifically to promote this step.[3] Increasing the reaction temperature modestly (e.g., from 80°C to 100°C) can also favor the desired reductive elimination pathway, but must be balanced against potential product degradation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
For laboratory and small-scale synthesis, the Buchwald-Hartwig amination is arguably the most versatile and reliable method.[3][6] It involves the palladium-catalyzed cross-coupling of 1-halo-2-methoxy-4-(trifluoromethyl)benzene (where halo is typically Br or Cl) with an ammonia source. This method benefits from a broad substrate scope and functional group tolerance.[3]
Another viable route is a classical nucleophilic aromatic substitution (SNAr) .[7][8] This would typically start from a precursor with a strong electron-withdrawing group ortho or para to a good leaving group (like fluorine or chlorine). For instance, reacting 2,4-dichloro-1-(trifluoromethyl)benzene with sodium methoxide to install the methoxy group, followed by amination. However, SNAr reactions can sometimes suffer from harsh conditions and regioselectivity issues.[9]
Q2: How do I choose the optimal conditions for the Buchwald-Hartwig amination?
Optimizing the Buchwald-Hartwig reaction requires careful selection of four key components. The table below provides a starting point for optimization based on common findings for electron-deficient aryl halides.
| Component | Recommended Starting Point | Rationale & Considerations |
| Pd Precatalyst | Pd₂(dba)₃ or a G3/G4 Palladacycle | Pd₂(dba)₃ is a common source of Pd(0). Palladacycle precatalysts are often more air-stable and provide more consistent results.[6] |
| Ligand | XPhos or SPhos | These bulky, electron-rich biarylphosphine ligands are highly effective for coupling challenging, electron-deficient substrates.[3][4] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that effectively facilitates the deprotonation step leading to the active amido complex.[4] |
| Solvent | Toluene or Dioxane | These are common, relatively non-polar aprotic solvents that work well for this chemistry. Ensure they are anhydrous.[5] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the reaction to completion, especially with less reactive aryl chlorides. |
Q3: What is the mechanism of the Buchwald-Hartwig amination?
The reaction proceeds through a catalytic cycle involving palladium in the 0 and +2 oxidation states. Understanding this mechanism is key to troubleshooting.[4][10]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Q4: How should I purify the final product?
This compound is a moderately polar compound.
-
Aqueous Workup: After the reaction is complete, quench carefully with water. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove inorganic salts and polar impurities.[11]
-
Column Chromatography: This is the most common method for purification.
-
Crystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step. If it is a liquid with a suitable boiling point, distillation under reduced pressure is also an option.
Experimental Protocol: Buchwald-Hartwig Synthesis
This generalized protocol is a robust starting point for the synthesis of this compound from 1-bromo-2-methoxy-4-(trifluoromethyl)benzene.
Reagents & Equipment:
-
1-bromo-2-methoxy-4-(trifluoromethyl)benzene (1.0 eq)
-
Ammonia source (e.g., Benzophenone imine as an NH₂ surrogate, followed by hydrolysis)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or glovebox, magnetic stirrer, heating mantle, inert gas line (Ar or N₂)
Procedure:
-
Setup: In a glovebox or under a positive flow of argon, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a stir bar.
-
Reagent Addition: Add the 1-bromo-2-methoxy-4-(trifluoromethyl)benzene and the ammonia source to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Quench by slowly adding water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.
References
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (2014).
- Lindhardt, A. T., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
- Jiakun, L., et al. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]
- Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange. [Link]
- Watson, D. A., et al. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Smith, C. J., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2015).
- Lee, E., & Kamlet, A. S. (2011).
- This compound. (n.d.). PubChem.
- Jakubczyk, M., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. University of Helsinki Research Portal. [Link]
- Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction.
- 2-Hydroxy-4-(trifluoromethyl)aniline: A Key Chemical Intermediate. (n.d.). Chemical Synthesis.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). PubMed Central. [Link]
- Process for the preparation of 2-trifluoromethoxy-aniline. (1998).
- Nucleophilic Aromatic Substitution, A Guided Inquiry Labor
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. [Link]
- High Purity 2-Methoxy-5-(trifluoromethyl)aniline: Synthesis, Applications, and Sourcing from Reliable Manufacturers. (n.d.). Chemical Synthesis.
- Process for the preparation of 2-nitro-4-trifluoromethyl aniline. (1990).
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Navigating Reactions with 2-Methoxy-4-(trifluoromethyl)aniline
Welcome to the technical support center for 2-Methoxy-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet challenging building block. Here, we address common issues related to low conversion rates and other experimental hurdles through a series of troubleshooting guides and frequently asked questions. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.
Understanding the Reactivity of this compound
The unique structure of this compound presents a distinct set of reactivity challenges. The strong electron-withdrawing nature of the para-trifluoromethyl (-CF3) group significantly reduces the electron density on the aniline nitrogen, thereby decreasing its nucleophilicity and basicity.[1][2] Compounding this is the ortho-methoxy (-OCH3) group, which introduces steric hindrance around the amino group and exerts a complex electronic influence. While it has an electron-withdrawing inductive effect, its electron-donating mesomeric effect can modulate the ring's electron density. This interplay of steric and electronic effects is often the root cause of sluggish reactions and low yields.
Troubleshooting Guide: Low Conversion Reactions
This section is dedicated to addressing specific low-conversion scenarios you might encounter in your experiments.
Issue 1: My N-acylation reaction is sluggish and gives a poor yield.
Question: I am attempting to acylate this compound with an acyl chloride in the presence of a standard base like triethylamine, but the reaction is showing less than 30% conversion even after prolonged reaction times. What is causing this and how can I improve the yield?
Answer:
The low reactivity you are observing is primarily due to the diminished nucleophilicity of the aniline nitrogen. The potent electron-withdrawing effect of the -CF3 group makes the nitrogen lone pair less available for attacking the electrophilic carbonyl carbon of the acyl chloride. Additionally, the ortho-methoxy group can sterically hinder the approach of the acylating agent.
Troubleshooting Steps & Optimization:
-
Choice of Base: Triethylamine may not be sufficiently strong to effectively scavenge the HCl byproduct and drive the reaction forward. Consider switching to a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or a pyridine derivative such as 4-Dimethylaminopyridine (DMAP), which can also act as a nucleophilic catalyst.
-
Acylating Agent Activation: If using a carboxylic acid instead of an acyl chloride, standard coupling reagents might be inefficient. For these less reactive anilines, more potent activating agents are recommended.
| Coupling Reagent Class | Recommended Reagents | Rationale |
| Carbodiimides | EDC with HOBt or HOAt | Forms a highly reactive O-acylisourea intermediate. |
| Phosphonium Salts | BOP, PyBOP | High efficiency for sterically hindered and electron-deficient amines. |
| Urnonium Salts | HATU, HBTU | Excellent performance with challenging amide bond formations. |
-
Reaction Conditions:
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often provide the necessary activation energy to overcome the high reaction barrier.
-
Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally suitable. Ensure your solvent is anhydrous, as water can hydrolyze the acyl chloride.
-
Optimized N-Acylation Protocol: This protocol provides a robust starting point for the acylation of this compound.[3][4]
-
Materials:
-
This compound
-
Acyl chloride (1.1 equivalents)
-
Anhydrous Pyridine (as solvent and base)
-
Anhydrous reaction vessel and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: My Buchwald-Hartwig amination is failing to produce the desired C-N coupled product.
Question: I am trying to perform a Buchwald-Hartwig amination between this compound and an aryl bromide, but I am only recovering starting materials or observing hydrodehalogenation of the aryl bromide. What are the critical parameters to consider for this transformation?
Answer:
This is a classic challenge with electron-deficient anilines in Buchwald-Hartwig aminations.[5] The low nucleophilicity of the aniline makes both the initial coordination to the palladium center and the final reductive elimination step of the catalytic cycle kinetically challenging. Standard palladium catalysts and ligands are often not effective for these substrates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Recommendations:
-
Catalyst and Ligand Selection: The key to success lies in using modern, highly active catalyst systems designed for challenging couplings.
-
Ligands: Bulky, electron-rich biaryl phosphine ligands are essential. These ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the oxidative addition step.[6] They also accelerate the rate-limiting reductive elimination step. Recommended ligands include XPhos, SPhos, and BrettPhos.
-
Palladium Source: Using well-defined, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) can lead to more reproducible results compared to generating the active Pd(0) catalyst in situ.[7]
-
-
Base Selection: A strong, non-nucleophilic base is crucial for deprotonating the weakly acidic N-H bond of the electron-deficient aniline. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are the bases of choice for these reactions.[8]
-
Solvent and Temperature: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used. These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
Optimized Buchwald-Hartwig Amination Protocol: This protocol is a general guideline for the coupling of an aryl bromide with this compound.
-
Materials:
-
Aryl bromide (1.0 equivalent)
-
This compound (1.2 equivalents)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk tube or glovebox
-
-
Procedure:
-
In a glovebox or under a stream of argon, add the aryl bromide, XPhos Pd G3, and NaOtBu to a Schlenk tube equipped with a stir bar.
-
Add this compound to the tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of this compound with an alkyl halide giving a low yield?
A1: Similar to acylation, low yields in N-alkylation are due to the reduced nucleophilicity of the aniline.[9] To improve the yield, consider the following:
-
Alkylating Agent: Use a more reactive alkylating agent (iodide > bromide > chloride).
-
Base: Employ a stronger base like potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like DMF or acetonitrile.
-
Temperature: Increase the reaction temperature, typically in the range of 60-100 °C.
-
Catalyst: For less reactive alkylating agents, adding a catalytic amount of sodium iodide can enhance the reaction rate through the Finkelstein reaction.
Q2: Can I use this compound in Suzuki-Miyaura cross-coupling reactions?
A2: While the aniline nitrogen itself is not directly involved in the Suzuki-Miyaura coupling, if you are using a bromo- or iodo-substituted derivative of this compound, the electronic properties of the aniline moiety can influence the reaction. The electron-withdrawing nature of the trifluoromethyl group can make the oxidative addition step more favorable. However, the free amine can coordinate to the palladium catalyst and potentially inhibit the reaction. It is often beneficial to protect the amino group (e.g., as an acetamide) before performing the Suzuki coupling.[10] Key parameters for a successful Suzuki coupling include:
-
Catalyst/Ligand: A palladium source like Pd(OAc)2 or a precatalyst with a suitable phosphine ligand (e.g., SPhos, XPhos) is recommended.
-
Base: A moderately strong base like K2CO3, K3PO4, or Cs2CO3 is typically used.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is common.
Q3: Are there any specific side reactions to be aware of when working with this compound?
A3: Besides low reactivity, potential side reactions include:
-
Over-alkylation/acylation: In N-alkylation or N-acylation, the product can sometimes be more reactive than the starting material, leading to di-substitution. This can be minimized by controlling the stoichiometry of the reagents.
-
Hydrodehalogenation: In palladium-catalyzed cross-coupling reactions, the aryl halide can be reduced to the corresponding arene. This is often a sign of catalyst deactivation or suboptimal reaction conditions.
-
Homocoupling: In Suzuki couplings, the boronic acid can couple with itself. This can be minimized by ensuring an inert atmosphere and using the correct stoichiometry and catalyst system.
Q4: What are the recommended storage conditions for this compound?
A4: Like many anilines, this compound can be sensitive to light and air, which can lead to oxidation and discoloration. It should be stored in a tightly sealed, amber-colored bottle under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Conclusion
Successfully employing this compound in synthesis requires a nuanced understanding of its electronic and steric properties. Low conversion rates are a common but surmountable challenge. By carefully selecting modern catalyst systems, appropriate bases, and optimizing reaction conditions, researchers can effectively utilize this valuable building block in the development of novel pharmaceuticals and functional materials. This guide provides a foundational framework for troubleshooting and optimizing your reactions. Always refer to the primary literature for the most up-to-date and specific protocols.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline. BenchChem Technical Support Center.
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023).
- Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Kashani, S. K., & Jessiman, J. E. (2019).
- Al-Howsawy, H. O. M., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.
- Cernak, T., et al. (2016). A protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives. Journal of Visualized Experiments.
- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support Center.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Focus on 2-Hydroxy-4-(trifluoromethyl)aniline.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 2-Methoxy-3,4,5-trimethylphenol. BenchChem Technical Support Center.
- JoVE. (2016).
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. BenchChem Technical Support Center.
- Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- San Diego State University Digital Collections. (2017).
- Google Patents. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Google Patents. (1998).
- Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- ResearchGate. (2010). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
- PubChem. (n.d.). This compound.
- BenchChem. (2025).
- ResearchGate. (2021).
- Royal Society of Chemistry. (2024).
- ResearchGate. (2022). Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq), bis(pinacolato) diboron (2 eq), PdCl2(dppf) (5 mol %), KOAC (3 eq), and DMSO or 1,4‐dioxane as solvents (0.2 M).
- National Institutes of Health. (2023). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- Multidisciplinary Digital Publishing Institute. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Request PDF. (2016).
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity 2-Methoxy-5-(trifluoromethyl)
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting reactor clogging in flow synthesis of methoxyaniline derivatives
Welcome to the technical support center for troubleshooting reactor clogging in the flow synthesis of methoxyaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of continuous flow chemistry. Reactor blockage is one of the most significant hurdles in transitioning from batch to flow, particularly with heterogeneous systems.[1][2][3] This document provides a structured, in-depth approach to diagnosing, resolving, and preventing these issues, grounded in scientific principles and field-proven experience.
PART 1: Frequently Asked Questions (FAQs) - First-Line Diagnosis
This section helps you quickly diagnose the nature of the clogging event based on when and where it occurs.
Q1: My reactor clogged almost instantly at the mixing point (T-mixer or equivalent). What is the most likely cause?
A: Instantaneous clogging at the point of reagent mixing is typically caused by one of two phenomena:
-
Reagent Insolubility: One or more of your starting materials may be poorly soluble in the combined solvent stream, causing it to precipitate immediately upon mixing.
-
Rapid Salt Formation: Many syntheses of aniline derivatives, such as palladium-catalyzed C-N cross-couplings, generate inorganic salt byproducts (e.g., NaCl, KBr).[4][5] These salts are often insoluble in the organic solvents used for the reaction and precipitate instantly, leading to rapid blockage.[5]
Q2: The reactor is clogging slowly over time, deep within the heated reaction coil. What does this suggest?
A: This points to a product, byproduct, or intermediate that has limited solubility under the specific reaction conditions. The key factors are:
-
Product Supersaturation: As the reaction progresses, the concentration of your methoxyaniline derivative increases. If its concentration exceeds its solubility limit at the reaction temperature, it will begin to precipitate.
-
Temperature-Dependent Solubility: The solubility of your target compound or an intermediate may decrease at the reaction temperature. While less common for most solids, it's a possibility that must be investigated.[6][7][8]
-
Byproduct Formation: A slow-forming byproduct that is insoluble in the reaction medium can gradually accumulate and cause fouling or blockage.[9]
Q3: I'm seeing solid formation and clogging after the reactor, as the product stream cools down before collection. Why is this happening?
A: This is a classic case of temperature-dependent solubility and is often a sign of a successful reaction producing a pure, crystalline product. For most solids, solubility increases with temperature.[6] Your product was likely fully dissolved at the higher temperature inside the reactor, but as the stream cools to ambient temperature, its solubility drops, causing it to crystallize out of solution. While desirable for isolation, this can clog transfer lines and back-pressure regulators.
Q4: What are the most common solid materials that cause clogging in methoxyaniline derivative synthesis?
A: The culprits generally fall into four categories:
-
Starting Materials: The methoxyaniline (e.g., p-anisidine, m-anisidine) or the coupling partner may have limited solubility in the chosen solvent.[10][11][12]
-
Product: The final synthesized derivative itself may crystallize out if its concentration surpasses its solubility limit.
-
Inorganic Byproducts: In reactions like Buchwald-Hartwig or Suzuki couplings, inorganic salts are a stoichiometric byproduct and a very common cause of clogging.[4][5]
-
Catalyst Degradation Products: Decomposed catalyst, particularly in heterogeneous catalysis, can form fine particles that aggregate and block the flow path.
PART 2: In-Depth Troubleshooting Guides
Once you have a preliminary diagnosis from the FAQs, use these guides for systematic troubleshooting and resolution.
Guide 1: Clogging at the Mixing Point (Rapid Precipitation)
This issue requires modifying the initial state of the reagent streams before they enter the main reactor coil. The goal is to maintain a single, homogeneous phase through the mixing point.
The Causality: Rapid clogging at a mixer occurs because the local concentration of a component (reagent or byproduct) instantly exceeds its solubility limit upon the meeting of two streams. This creates a state of high supersaturation, leading to rapid nucleation and particle growth that blocks the narrow channels.
Troubleshooting Protocol:
-
Re-evaluate the Solvent System: This is the most critical first step. A solvent system must be chosen that can dissolve all starting materials and, ideally, the byproducts formed.[1]
-
Action: Conduct small-scale batch solubility tests with your starting materials and anticipated byproducts in various solvents and co-solvent mixtures.
-
Insight: For methoxyaniline (anisidine) derivatives, which have a polar character, polar organic solvents like ethanol, methanol, THF, or DMF are often effective.[10] However, their solubility in non-polar solvents like hexane is limited.[10] Consider a co-solvent system to manage the solubility of all components.
-
-
Decrease Reagent Concentration: Lowering the concentration of your stock solutions can prevent the solubility limit from being breached at the mixing point.
-
Action: Reduce the molarity of your reagent streams by 25-50% and re-run the experiment.
-
Insight: While this may decrease throughput, it is a highly effective method to diagnose and solve solubility-related clogging. If the reaction proceeds without clogging at a lower concentration, you can then carefully optimize to find the highest possible concentration that maintains homogeneity.
-
-
Modify Mixer Temperature: Heating or cooling the T-mixer can influence solubility.
-
Action: If possible, submerge the T-mixer in a heated oil bath or a cooling bath. Start with a moderate temperature change (e.g., 40-50 °C).
-
Insight: For most aniline compounds, solubility increases with temperature.[6] Gently heating the mixer may be sufficient to prevent initial precipitation.
-
-
Employ External Agitation: Applying physical energy can prevent particles from aggregating and adhering to channel walls.
-
Insight: Ultrasonication provides high-frequency acoustic waves that can break up forming precipitates and keep them suspended, allowing them to flow through the system.[4] This is a powerful technique for handling reactions that unavoidably produce fine, insoluble byproducts.
Troubleshooting Workflow: Mixer Clogging
Caption: Decision workflow for troubleshooting rapid clogging at the mixing point.
Guide 2: Clogging Within the Reactor Coil (In-Process Precipitation)
This type of clogging indicates that the reaction conditions themselves are promoting the formation of solids.
The Causality: As reagents are consumed and product is formed along the length of the reactor, the chemical composition of the fluid changes. Clogging occurs when the concentration of the product or an intermediate surpasses its solubility limit at the given reactor temperature and pressure.
Troubleshooting Protocol:
-
Temperature Optimization: Temperature is a primary lever for controlling solubility.
-
Action: Increase the reactor temperature in increments of 10-20 °C.
-
Insight: Aniline and its derivatives generally show increased solubility with higher temperatures.[6][8] Elevating the temperature can keep the product in solution. However, be mindful of potential side reactions or product degradation at higher temperatures.
-
-
Concentration and Residence Time Adjustment: These two parameters are interlinked.
-
Action 1 (Decrease Concentration): As with mixer clogging, reduce the initial reagent concentrations. This lowers the final product concentration, potentially keeping it below the solubility threshold.
-
Action 2 (Decrease Residence Time): Shorten the residence time by increasing the total flow rate. This may result in lower conversion but can prevent the product concentration from reaching the point of precipitation within the reactor.
-
Insight: The goal is to find a balance where conversion is acceptable and the product remains dissolved. Sometimes, a two-stage reactor setup is beneficial: a first reactor for partial conversion, followed by in-line dilution before a second reactor to complete the reaction.
-
-
Solvent System Modification: The ideal solvent may change based on the product's properties, not just the reagents'.
-
Action: If the product is significantly less polar than the starting materials, consider adding a less polar co-solvent to the initial streams.
-
Insight: The principle of "like dissolves like" is paramount.[10] Analyze the structure of your final methoxyaniline derivative to predict a suitable solvent environment.
-
Quantitative Data: Solubility of Aniline Derivatives
The following table provides a qualitative overview of solubility for parent methoxyaniline compounds. This data should guide your initial solvent selection.
| Compound | Water | Ethanol | Ether | Hexane | pH Effect |
| p-Anisidine | Slightly Soluble[12] | Soluble[12] | Soluble[12] | Limited[10] | Forms soluble salt in acid[10] |
| m-Anisidine | Limited Solubility[11] | Soluble[14] | Soluble[14] | - | Forms soluble salt in acid |
| o-Anisidine | Slightly Soluble[15] | Soluble[15] | Soluble[15] | - | Forms soluble salt in acid |
| Aniline (Parent) | Slightly Soluble (3.6 g/L)[16] | Good Solubility[16] | - | Partially Miscible[7] | Forms soluble anilinium ions in acid[16] |
Note: This is generalized data. Always perform specific solubility tests for your unique derivative.
Logical Relationship: In-Reactor Clogging Factors
Caption: Relationship between concentration, temperature, and in-reactor clogging.
PART 3: Proactive Prevention Strategies
The most robust solution to clogging is to design a process that inherently avoids solid formation or is equipped to handle it.
1. Mandatory Pre-Screening: Solubility Studies
Before any flow experiment, comprehensive solubility data is essential.
-
Protocol:
-
Prepare saturated solutions of all starting materials, the expected product, and any potential byproducts in a range of candidate solvents at both room temperature and the target reaction temperature.
-
Use HPLC or another quantitative method to determine the precise solubility (mg/mL) in each case.
-
Based on this data, select a solvent or co-solvent system where the expected final product concentration is no more than 70-80% of its measured solubility limit at the reaction temperature. This provides a crucial safety margin.
-
2. Reactor and System Design
The physical configuration of your flow setup can be adapted to manage solids.
-
Wider Channel Diameter: If frequent clogging occurs, switching from narrow tubing (e.g., 0.5 mm ID) to wider tubing (e.g., 1.0-1.5 mm ID) can help prevent blockages from forming.[1]
-
Continuous Stirred-Tank Reactors (CSTRs): For reactions that are known to produce solids, using a cascade of CSTRs instead of a tubular plug flow reactor (PFR) can be a superior solution.[17] The agitation within each CSTR keeps solids suspended, preventing sedimentation and clogging.[17]
-
Specialized Reactors: Novel reactor designs, such as those with liquid walls, are emerging to handle slurries and precipitating reactions without any clogging issues.[18]
3. Strategic Use of Additives
Sometimes, an additive can prevent precipitation.
-
Seed Crystals: In a counter-intuitive approach, adding seed crystals of the byproduct into the reactant stream can mitigate uncontrolled clogging. This shifts the crystallization process from random nucleation on reactor walls to controlled growth on the existing seeds, which are more easily transported through the reactor.[19]
-
Phase-Transfer Catalysts: For reactions involving inorganic salts, a phase-transfer catalyst can sometimes help shuttle ions and prevent the formation of large, insoluble salt crystals.
References
- Effect of temperature on solubilities of Aniline in w
- Unclogging the problems of flow chemistry. (2011). Chemical Science Blog. [Link]
- p-Anisidine - Solubility of Things. (n.d.). Solubility of Things. [Link]
- Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System. (n.d.).
- Anti Blocking Measures and Maintenance Strategies for Reaction Vessels. (2024). Jinzong Enterprise. [Link]
- Solids and Slurries Handling in Flow Reactors. (n.d.). AM Technology. [Link]
- Clogging Prevention Measures and Maintenance Strategies for Reactors. (2025). Jinzong Enterprise. [Link]
- Core Flow Blockage Detection and Prevention Strategy. (n.d.).
- Continuous Flow Chemistry with Solids: A Review. (2024). Organic Process Research & Development. [Link]
- How to handle solids in flow chemistry and why it is a problem. (2022). YouTube. [Link]
- Continuous Flow Chemistry with Solids: A Review. (n.d.).
- Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System. (2016). Wolfram Cloud. [Link]
- How to approach flow chemistry. (2020). Chemical Society Reviews. [Link]
- 4-methoxyaniline. (n.d.). ChemBK. [Link]
- Flow chemistry. (n.d.). Qfluidics. [Link]
- When Solids Stop Flow Chemistry in Commercial Tubing. (2015). Journal of Flow Chemistry. [Link]
- Aniline - Solubility of Things. (n.d.). Solubility of Things. [Link]
- Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System. (2016). YouTube. [Link]
- Solving the Clogging Problem: Precipitate-Forming Reactions in Flow. (2019). Chemistry – A European Journal. [Link]
- Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs. (n.d.). MDPI. [Link]
- Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid form
- o-Anisidine (2-Methoxyaniline)
- Inline purification in continuous flow synthesis – opportunities and challenges. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
- Nonclogging Liquid-Walled Continuous Flow Reactors. (2025). Organic Process Research & Development. [Link]
- Adding Crystals To Minimize Clogging in Continuous Flow Synthesis. (2022). Organic Process Research & Development. [Link]
- Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. (n.d.). Homework.Study.com. [Link]
- Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (n.d.).
- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (n.d.).
- m-Anisidine. (n.d.). Wikipedia. [Link]
- p-Anisidine. (n.d.). PubChem. [Link]
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (n.d.).
- Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. (2025). PubMed Central. [Link]
- Integrated plug flow synthesis and crystallisation of pyrazinamide. (2018). Reaction Chemistry & Engineering. [Link]
Sources
- 1. hybrid-chem.com [hybrid-chem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Qfluidics - Flow chemistry [qfluidics.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discuss with the help of a neat diagram the effect of temperature on solu.. [askfilo.com]
- 7. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 8. Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System [wolframcloud.com]
- 9. amt.uk [amt.uk]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Page loading... [guidechem.com]
- 12. 4-methoxyaniline [chembk.com]
- 13. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 14. m-Anisidine - Wikipedia [en.wikipedia.org]
- 15. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
2-Methoxy-4-(trifluoromethyl)aniline stability issues and degradation products
Technical Support Center: 2-Methoxy-4-(trifluoromethyl)aniline
A Guide to Understanding and Managing Stability for Researchers
Welcome to the technical support center for this compound (CAS No. 158727-56-1). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity of your experiments. This guide addresses the common stability challenges associated with this compound and offers robust troubleshooting strategies and protocols. The aniline functional group, while synthetically versatile, is susceptible to degradation, making proper handling and storage paramount for reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions to ensure the long-term stability of this compound?
A1: To maintain the compound's purity and prevent degradation, stringent storage conditions are necessary. The primary drivers of degradation for aniline derivatives are oxygen, light, and heat.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[1] This is the most critical factor, as it displaces oxygen and prevents oxidation.
-
Temperature: Recommended storage is in a cool environment, typically between 2-8°C. Refrigeration slows the rate of potential decomposition reactions. For long-term storage, some protocols may recommend temperatures as low as -20°C.
-
Light: Protect the compound from light by using an amber or opaque vial. Light, particularly UV radiation, can provide the activation energy for photodegradation reactions.[2][3]
-
Container: The container must be tightly sealed to prevent the ingress of both oxygen and atmospheric moisture.
Q2: My sample of this compound has developed a yellow or brownish tint. Can I still use it in my synthesis?
A2: The development of a yellow or brown color is a classic visual indicator of degradation in aniline derivatives, almost always due to air oxidation. While minor discoloration might not significantly affect certain robust reactions, it signals a tangible decrease in purity.
-
Causality: The coloration is typically due to the formation of highly conjugated systems, such as azo-compounds or nitro derivatives, which absorb visible light.[4]
-
Recommendation: For any sensitive application, especially in drug development or quantitative studies, using a discolored sample is strongly discouraged. The impurities can act as catalysts for further degradation or participate in side reactions, leading to complex product mixtures and reduced yields. Before use, you must re-analyze the sample's purity by a quantitative method like HPLC or qNMR. If impurities are significant, purification (e.g., column chromatography or recrystallization) is required.
Q3: What makes the this compound molecule specifically susceptible to degradation?
A3: The susceptibility arises from the electronic properties of its functional groups.
-
Aniline Moiety: The primary site of instability is the amino (-NH₂) group. The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation.[5][6] This can lead to the formation of radical cations, which can then dimerize or react further.[5]
-
Electron-Donating Group: The methoxy (-OCH₃) group is electron-donating, which increases the electron density on the aromatic ring and further activates the amine group towards oxidation.
-
Electron-Withdrawing Group: Conversely, the trifluoromethyl (-CF₃) group is strongly electron-withdrawing. While this deactivates the ring towards electrophilic substitution, its impact on oxidative stability is complex.[7][8] It does, however, contribute to the overall chemical reactivity profile of the molecule.[8]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving issues that may be linked to the stability of your starting material.
| Observation | Potential Cause (Stability-Related) | Recommended Action & Explanation |
| Unexpected peaks in starting material analysis (HPLC, GC-MS, NMR) | Degradation during storage. The compound has been exposed to air, light, or elevated temperatures, leading to the formation of oxidation or photodegradation products. | 1. Verify Storage Conditions: Confirm that the material was stored under an inert atmosphere, protected from light, and at the correct temperature.[9][10] 2. Isolate and Characterize: If possible, identify the impurities. Common degradation products of anilines include corresponding nitroso, nitro, and azo compounds.[4] 3. Purify or Replace: For critical experiments, purify the material or use a new, unopened batch. |
| Low or inconsistent reaction yields | Reduced purity of starting material. The actual concentration of the active aniline is lower than calculated due to the presence of degradation products. These impurities may also inhibit the reaction. | 1. Perform Quantitative Analysis: Use a method like qNMR or HPLC with a calibrated standard to determine the exact purity of your starting material before starting the reaction. 2. Run a Control Reaction: Use a freshly opened, high-purity sample as a positive control to confirm that the reaction conditions are optimal. |
| Formation of colored, insoluble byproducts | Polymerization or formation of complex degradation products. Oxidative coupling of aniline derivatives can lead to the formation of polymeric, often colored, materials.[6] | 1. Degas Solvents: Ensure all reaction solvents are thoroughly degassed to remove dissolved oxygen. 2. Maintain Inert Atmosphere: Run the reaction under a strict inert atmosphere (argon or nitrogen) from start to finish. 3. Review Reaction Conditions: High temperatures or the presence of certain metal catalysts can accelerate oxidative degradation. |
| Physical change in solid material (clumping, oily appearance) | Moisture absorption. While not a degradation of the core molecule itself, absorbed water can affect weighing accuracy and may promote certain degradation pathways in solution. | 1. Dry the Sample: Dry the material under high vacuum before use. 2. Improve Handling: Use a glovebox or glove bag for weighing and handling to minimize exposure to atmospheric moisture. 3. Check Container Seal: Ensure the container lid and septum (if applicable) are in good condition and provide an airtight seal. |
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for diagnosing stability-related issues.
Caption: A logical workflow for troubleshooting experimental issues.
Hypothesized Degradation Pathways
Understanding the potential chemical transformations is key to preventing them. The primary degradation route for this compound is oxidation.
-
Oxidation: Exposure to atmospheric oxygen, potentially accelerated by light or metal ions, can oxidize the amine functionality. This can proceed through a radical mechanism to form dimers (azo compounds) or undergo further oxidation to nitroso and nitro derivatives.
-
Photodegradation: UV light can promote the formation of radical species, initiating oxidation and polymerization.[2][3] Aromatic amines are known to be susceptible to photodegradation, which often involves hydroxyl radicals in aqueous environments.[2]
Primary Oxidative Degradation Pathway
Caption: Hypothesized oxidative degradation pathways.
Experimental Protocols
Adhering to strict protocols for handling and analysis is a self-validating system that ensures the integrity of your starting materials.
Protocol 1: Recommended Handling and Aliquoting Procedure
Objective: To handle and store this compound while minimizing exposure to atmospheric oxygen and moisture.
Materials:
-
Sealed vial of this compound
-
Glovebox or argon/nitrogen manifold with balloon
-
Dry, clean syringes and needles
-
New, clean amber vials with PTFE-lined caps
-
Parafilm or vial cap sealant
Methodology:
-
Preparation: Place the sealed stock vial, new aliquot vials, and any necessary tools (spatula, weighing paper) inside a glovebox or prepare them under a positive pressure of inert gas using a manifold.
-
Inerting: If not using a glovebox, carefully pierce the septum of the stock vial with a needle connected to an inert gas line. Pierce with a second "vent" needle to allow the atmospheric gas to be displaced. Flush for 2-3 minutes.
-
Dispensing: Quickly remove the cap and dispense the desired amount of the compound into the pre-weighed aliquot vials. If the compound is a liquid, use a dry, inert gas-flushed syringe.
-
Sealing: Immediately cap the new aliquot vials tightly.
-
Backfilling: Before removing the aliquot vials from the inert atmosphere, uncap them slightly, flush the headspace with inert gas for 30 seconds, and then re-seal them tightly.
-
Final Storage: Wrap the cap junction with Parafilm for an extra barrier. Label clearly and place in a designated cold storage (2-8°C), dark location.
Protocol 2: Rapid Purity Assessment via Forced Degradation
Objective: To quickly assess the stability profile of a batch by subjecting it to accelerated degradation conditions and analyzing the outcome by HPLC. This helps predict long-term stability and identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with UV detector
-
Thermostated oven, UV lamp (e.g., 254/365 nm)
Methodology:
-
Stock Solution: Prepare a stock solution of the aniline in acetonitrile (e.g., 1 mg/mL).
-
Control Sample: Dilute the stock solution with a 50:50 acetonitrile/water mixture to a suitable concentration for HPLC analysis (e.g., 50 µg/mL). This is your T=0 control.
-
Stress Conditions: Set up the following stress experiments in parallel vials using the stock solution:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.[11]
-
Thermal: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic: Expose a vial of the stock solution to a UV lamp. Keep a control sample wrapped in foil at the same ambient temperature.
-
-
Incubation: Let the stress samples incubate for a set period (e.g., 24 hours).
-
Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to the same concentration as the control and analyze by HPLC.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. Significant decreases in the parent peak area or the appearance of new peaks indicate degradation under those specific conditions. This provides empirical evidence for the compound's liabilities.
By implementing these protocols and understanding the chemical principles behind the stability of this compound, you can significantly improve the reliability and reproducibility of your research.
References
- Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society.
- Sahoo, S. K., et al. List of aromatic amines used in this study and the efficiency of their... ResearchGate.
- Nikalje, A. P., & Khan, F. A. K. (2016). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Journal of the Saudi Chemical Society.
- Mondal, S., et al. (2023). Solar-Driven Photodegradation of Methylene Blue Dye Using Al-Doped ZnO Nanoparticles. Catalysts.
- Attimarad, M., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports.
- Dunford, H. B. (1975). Oxidation of Substituted Anilines by Horseradish Peroxidase Compound II. Canadian Journal of Chemistry.
- PubChem. This compound.
- DePillis, G. D., et al. (1993). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. The Journal of Biological Chemistry.
- Hayman, H. (2020). Kinetic studies and Stability constant determinations of a set of Anilines via oxidative coupling reactions. Slideshare.
- DePillis, G. D., et al. (1993). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. PubMed.
- Ibrahim, K. A. (2011). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Tikrit Journal of Pure Science.
- Wang, F., et al. (2022). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. Nature Communications.
- PubChem. 3-(Trifluoromethyl)aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. Focus on 2-Hydroxy-4-(trifluoromethyl)aniline.
- Carless, H. A. J., & Maitra, A. K. (1981). The thermal decomposition of cis- and trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. Buy 5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline (EVT-13716310) [evitachem.com]
- 2. dl.edi-info.ir [dl.edi-info.ir]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. This compound | 158727-56-1 [sigmaaldrich.com]
- 11. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Methoxy-4-(trifluoromethyl)aniline
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions with 2-Methoxy-4-(trifluoromethyl)aniline. Our goal is to equip you with the scientific rationale and practical guidance needed to optimize your synthetic strategies and overcome experimental hurdles.
Introduction: The Challenge and Potential of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its unique electronic profile, characterized by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, offers a handle for fine-tuning molecular properties. However, these same electronic features present significant challenges in common catalytic cross-coupling reactions. The trifluoromethyl group deactivates the aniline nitrogen, reducing its nucleophilicity and making bond formation difficult. This guide will walk you through the principles of catalyst selection and reaction optimization to successfully employ this versatile substrate.
Core Principles for Catalyst Selection
The primary challenge in reactions involving this compound is its reduced nucleophilicity. The electron-withdrawing trifluoromethyl group significantly lowers the electron density on the nitrogen atom, hindering its participation in catalytic cycles. To overcome this, the chosen catalytic system must be highly active and tailored to facilitate the key steps of the reaction mechanism, such as oxidative addition and reductive elimination.
Key Considerations:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often essential. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.
-
Catalyst Precursor: Well-defined palladium precatalysts are often more effective and reproducible than generating the active catalyst in-situ.
-
Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the weakly acidic N-H bond of the aniline without competing in the reaction.
-
Solvent and Temperature: These parameters must be carefully optimized to ensure solubility of all components and provide sufficient energy for the reaction to proceed.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Q1: My Buchwald-Hartwig amination with this compound is giving low to no yield. What are the likely causes and how can I fix it?
Low yields in Buchwald-Hartwig aminations with this substrate are common and typically stem from its poor nucleophilicity.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solutions & Optimization Steps |
| Insufficient Catalyst Activity | The electron-deficient nature of the aniline requires a highly active catalyst to facilitate the C-N bond formation. | 1. Switch to a more advanced ligand: Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands are designed to accelerate the rate-limiting steps of the catalytic cycle.[1][2] 2. Use a well-defined precatalyst: Instead of generating the catalyst in-situ (e.g., from Pd(OAc)₂), use a stable precatalyst like a G3 or G4 Buchwald precatalyst. This ensures a consistent concentration of the active Pd(0) species.[2] |
| Inadequate Base Strength | The N-H bond of this compound is less acidic than that of electron-rich anilines, requiring a stronger base for efficient deprotonation. | 1. Employ a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often the bases of choice for these challenging couplings.[2] 2. Consider alternative strong bases: In some cases, lithium bis(trimethylsilyl)amide (LiHMDS) can be effective.[3] |
| Suboptimal Solvent Choice | Poor solubility of the reactants, particularly the base, can impede the reaction. | 1. Screen common solvents: Toluene and 1,4-dioxane are generally good starting points for Buchwald-Hartwig reactions.[3] 2. Consider solvent polarity: For certain substrate combinations, a more polar aprotic solvent like N,N-dimethylformamide (DMF) might improve solubility, but be mindful of potential catalyst inhibition. |
| Catalyst Deactivation | The presence of oxygen or other impurities can deactivate the palladium catalyst. | 1. Ensure an inert atmosphere: Use rigorous techniques such as freeze-pump-thaw degassing of solvents and a glovebox for reaction setup.[2] 2. Purify reagents: Ensure all starting materials are free from impurities that could act as catalyst poisons. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a bulky biaryl phosphine ligand (e.g., XPhos, 2 mol%), a palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Sources
Technical Support Center: Navigating the Scale-Up of 2-Methoxy-4-(trifluoromethyl)aniline Production
Welcome to the technical support center for the synthesis and scale-up of 2-Methoxy-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the production of this valuable intermediate. Our approach is rooted in practical, field-proven insights to ensure the robustness and safety of your chemical processes.
I. Overview of the Synthetic Pathway
The most common and industrially viable route for the synthesis of this compound involves a two-step process starting from 2-chloro-5-nitrobenzotrifluoride. This pathway includes a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by the reduction of the nitro group to the desired aniline.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.
A. Nucleophilic Aromatic Substitution (SNAr) Stage
Question 1: What are the primary challenges in scaling up the methoxylation of 2-chloro-5-nitrobenzotrifluoride?
Answer: The primary challenges in scaling up this SNAr reaction are ensuring complete conversion, minimizing side-product formation, and managing the exothermic nature of the reaction. Incomplete reactions can lead to difficult-to-remove chlorinated impurities. The presence of both a nitro and a trifluoromethyl group, which are strongly electron-withdrawing, activates the aromatic ring for nucleophilic substitution.[1]
Troubleshooting:
-
Incomplete Conversion:
-
Cause: Insufficient stoichiometry of sodium methoxide, lower reaction temperatures, or inadequate mixing.
-
Solution: A slight excess of sodium methoxide can drive the reaction to completion. Ensure precise temperature control and vigorous agitation to maintain a homogeneous reaction mixture.
-
-
Side-Product Formation:
-
Cause: The presence of water can lead to the formation of hydroxy-impurities.
-
Solution: Use anhydrous methanol and ensure all reagents and equipment are dry.[2]
-
-
Exothermic Reaction:
-
Cause: The reaction is inherently exothermic.
-
Solution: On a larger scale, the rate of addition of sodium methoxide should be carefully controlled to manage the heat evolution. Adequate cooling capacity of the reactor is crucial.
-
Question 2: How can I effectively monitor the progress of the methoxylation reaction?
Answer: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the reaction progress. A significant decrease in the starting material (2-chloro-5-nitrobenzotrifluoride) and the appearance of the product spot/peak (2-Methoxy-5-nitrobenzotrifluoride) indicate the progression of the reaction.
| Compound | Typical Rf Value (20% Ethyl Acetate in Hexane) |
| 2-chloro-5-nitrobenzotrifluoride | ~ 0.6 |
| 2-Methoxy-5-nitrobenzotrifluoride | ~ 0.4 |
B. Nitro Group Reduction Stage
Question 3: What are the common issues encountered during the catalytic hydrogenation of 2-Methoxy-5-nitrobenzotrifluoride at scale?
Answer: The catalytic hydrogenation of 2-Methoxy-5-nitrobenzotrifluoride to this compound presents several scale-up challenges, including catalyst poisoning, incomplete reduction, and potential for over-reduction.[2]
Troubleshooting:
-
Catalyst Poisoning:
-
Cause: Impurities from the previous step, such as residual chlorinated compounds, can poison the palladium catalyst.
-
Solution: Ensure the purity of the 2-Methoxy-5-nitrobenzotrifluoride intermediate. Purification by recrystallization or column chromatography may be necessary before proceeding to the reduction step.[3][4]
-
-
Incomplete Reduction:
-
Cause: Insufficient catalyst loading, low hydrogen pressure, or short reaction times.
-
Solution: Optimize catalyst loading (typically 5-10 mol% of Pd/C). Ensure adequate hydrogen pressure (typically 50-100 psi) and monitor the reaction until the starting material is fully consumed.
-
-
Over-reduction:
-
Cause: Prolonged reaction times or harsh reaction conditions can lead to the reduction of the trifluoromethyl group.
-
Solution: Carefully monitor the reaction progress and stop the reaction once the nitro group is fully reduced.
-
Question 4: Are there alternative reduction methods to catalytic hydrogenation?
Answer: Yes, metal-acid reduction systems, such as tin or iron in the presence of hydrochloric acid, can be used. However, these methods often generate significant amounts of metallic waste, making them less environmentally friendly for large-scale production. Catalytic hydrogenation is generally preferred for its cleaner reaction profile and easier product isolation.
C. Purification and Isolation
Question 5: What is the most effective method for purifying the final product, this compound, at a large scale?
Answer: For large-scale purification, fractional distillation under reduced pressure is often the most effective method.[5] This technique separates the desired product from less volatile impurities and residual solvents. Recrystallization from a suitable solvent system, such as ethanol-water, can also be employed to obtain a high-purity solid product.[3]
Troubleshooting Purification:
-
Oily Product:
-
Cause: The presence of residual solvents or impurities can prevent the product from solidifying.
-
Solution: Ensure all solvents are removed under high vacuum. If the product is still an oil, trituration with a non-polar solvent like hexanes can induce crystallization.[3]
-
-
Colored Impurities:
-
Cause: Oxidation of the aniline product or the presence of colored byproducts.
-
Solution: Treatment with activated carbon during the workup can help to remove colored impurities.
-
III. Experimental Protocols
A. Synthesis of 2-Methoxy-5-nitrobenzotrifluoride
-
To a solution of 2-chloro-5-nitrobenzotrifluoride in anhydrous methanol, add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
B. Synthesis of this compound
-
In a pressure vessel, dissolve 2-Methoxy-5-nitrobenzotrifluoride in a suitable solvent such as methanol or ethanol.[2]
-
Add 10% Palladium on carbon (Pd/C) catalyst to the solution.[2]
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
IV. Visualizations
A. Synthetic Pathway Diagram
Caption: Troubleshooting workflow for incomplete nitro group reduction.
V. Safety Considerations
-
This compound and its precursors are harmful if swallowed and may cause skin and eye irritation. [6][7]* Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [8][9]* Catalytic hydrogenation with palladium on carbon is a potentially hazardous reaction due to the flammability of hydrogen gas and the pyrophoric nature of the catalyst. [2]Ensure proper grounding of equipment to prevent static discharge and handle the catalyst under an inert atmosphere.
VI. References
-
Benchchem. (n.d.). 2-Methoxy-5-nitrobenzotrifluoride | 654-76-2. Retrieved from
-
bouling chemical co., limited. (n.d.). 2-Methoxy-5-Nitrobenzotrifluoride. Retrieved from
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from
-
PubChem. (n.d.). This compound | C8H8F3NO | CID 5161541. Retrieved from
-
ChemicalBook. (2025). 2-Methoxy-5-(trifluoromethyl)aniline - Safety Data Sheet. Retrieved from
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methoxy-5-(trifluoromethoxy)aniline. Retrieved from
-
Benchchem. (2025). Technical Support Center: Purification of 2-Trifluoromethyl-2'-methoxychalcone. Retrieved from
-
Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline. Retrieved from
-
Benchchem. (2025). Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol. Retrieved from
Sources
- 1. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
- 6. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
How to increase the efficiency of microwave-assisted aniline reactions
Welcome to the technical support center for microwave-assisted aniline reactions. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency and success of their experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address specific challenges you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the principles and practices of microwave-assisted aniline synthesis.
Q1: How does microwave heating accelerate aniline reactions compared to conventional heating?
Microwave heating accelerates reactions through a phenomenon known as dielectric heating.[1] Unlike conventional heating, which relies on thermal conduction from an external source, microwaves directly couple with polar molecules in the reaction mixture.[2][3] This interaction causes rapid oscillations of the molecules as they attempt to align with the rapidly changing electric field, generating heat instantaneously and uniformly throughout the sample.[1][3] This leads to a rapid temperature increase, often resulting in significantly shorter reaction times and improved yields compared to conventional methods.[1][4]
Q2: What are the key advantages of using microwaves for aniline synthesis?
The primary benefits of employing microwave irradiation in aniline synthesis include:
-
Increased Reaction Rates: Dramatic reduction in reaction times, often from hours to minutes.[4][5][6]
-
Improved Yields: Higher conversion of reactants to products is frequently observed.[1][4]
-
Enhanced Purity: The rapid and uniform heating can minimize the formation of byproducts.[1]
-
Greener Chemistry: The efficiency of microwave heating often allows for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.[1][4][7]
-
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible results.[4]
Q3: What is the difference between thermal and non-thermal microwave effects?
-
Thermal Effects are the well-understood consequences of rapid, uniform heating. These include reaching temperatures higher than the solvent's boiling point under sealed-vessel conditions (superheating) and localized "hot spots" of intense heat.[8][9][10] These effects are the primary drivers for the observed rate enhancements in most liquid-phase reactions.
-
Non-thermal Effects , also known as "specific microwave effects," are more controversial and refer to any observed phenomena not attributable to a temperature increase.[8][9][11] The existence and mechanisms of these effects are still a subject of scientific debate, particularly in liquid-phase organic synthesis.[11][12]
Q4: How do I select an appropriate solvent for my microwave-assisted aniline reaction?
Solvent selection is critical for efficient microwave heating. The ability of a solvent to absorb microwave energy is primarily determined by its dielectric properties.[13][14]
-
High-Absorbing Solvents: Polar solvents with high dielectric loss values, such as alcohols (methanol, ethanol), DMSO, and DMF, heat very quickly and efficiently.[14][15]
-
Medium-Absorbing Solvents: Solvents like acetonitrile and water are also effective for microwave synthesis.[14]
-
Low-Absorbing Solvents: Non-polar solvents like toluene and hexane do not couple well with microwaves and will not heat efficiently on their own.[13][16] However, they can be used if a reactant or a catalyst is a strong microwave absorber.[15]
Key Solvent Properties for Microwave Chemistry:
| Property | Description | Relevance to Microwave Heating |
| Dielectric Constant (ε') | A measure of a solvent's ability to store electrical energy.[14][16] | Contributes to polarity but is not the sole indicator of heating efficiency. |
| Dielectric Loss (ε'') | The amount of microwave energy that is dissipated as heat.[14][16] | The most reliable indicator of a solvent's ability to heat in a microwave field. |
| Tangent Delta (tan δ) | The ratio of dielectric loss to the dielectric constant (ε''/ε'). It represents the efficiency of converting microwave energy into heat.[14] | A high tan δ value indicates efficient heating. |
Q5: Can I perform microwave-assisted aniline reactions without a solvent?
Yes, solvent-free reactions, also known as "dry media" reactions, are a significant advantage of microwave chemistry.[1][2] In these cases, the reactants themselves absorb the microwave energy, or a solid support can be used to facilitate heating.[1] This approach aligns with the principles of green chemistry by eliminating solvent waste.[1][7]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during microwave-assisted aniline reactions.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Heating | * Verify Solvent Choice: Ensure you are using a solvent with a sufficiently high dielectric loss. If using a low-absorbing solvent, consider adding a small amount of a high-absorbing co-solvent or an ionic liquid to improve heating efficiency. * Check Reactant Polarity: If the reactants themselves are not polar, the reaction mixture may not absorb microwave energy effectively. |
| Incorrect Reaction Temperature | * Optimize Temperature: Systematically increase the reaction temperature in small increments. Microwave synthesis allows for rapid optimization of reaction conditions. * Temperature Monitoring: Ensure the temperature probe is correctly calibrated and positioned to accurately measure the internal reaction temperature. Be aware of potential temperature gradients within the vessel.[17] |
| Sub-optimal Catalyst or Reagent Concentration | * Catalyst Screening: If using a catalyzed reaction (e.g., Buchwald-Hartwig amination), screen different catalysts and ligands.[5][18] * Reagent Stoichiometry: Vary the molar ratios of your reactants and base to find the optimal conditions. |
| Reaction Time Too Short | * Increase Irradiation Time: While microwave reactions are fast, some transformations may still require longer exposure. Incrementally increase the reaction time and monitor the progress by TLC or LC-MS. |
Problem 2: Formation of Byproducts or Decomposition
| Possible Cause | Troubleshooting Steps |
| Excessive Temperature | * Reduce Set Temperature: Overheating can lead to the degradation of starting materials, reagents, or the desired product. Lower the target temperature and potentially increase the reaction time to compensate. * Use a Heat Sink: In some cases, using a non-polar solvent can act as a heat sink, allowing for direct heating of the reactants while moderating the overall bulk temperature.[3] |
| Localized Overheating ("Hot Spots") | * Ensure Proper Stirring: Use a magnetic stir bar to ensure uniform temperature distribution throughout the reaction mixture and prevent localized overheating.[19] * Consider a Multimode Reactor: For larger scale reactions, a multimode microwave reactor can provide more uniform heating compared to a single-mode instrument.[20] |
| Reagent Instability | * Check Reagent Stability: Verify the thermal stability of all reactants and catalysts at the intended reaction temperature. Information on thermal decomposition can often be found in the Material Safety Data Sheet (MSDS).[21] |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Inaccurate Temperature Measurement | * Use an Internal Probe: Whenever possible, use a fiber-optic temperature probe for direct measurement of the internal reaction temperature. Infrared (IR) sensors measure the external vessel temperature, which can be less accurate.[19] |
| Variations in Reaction Volume | * Maintain Consistent Volumes: The heating profile of a reaction can be dependent on the volume. Use consistent reaction volumes for all experiments to ensure reproducibility. |
| Vessel Type and Sealing | * Use Appropriate Vessels: Always use microwave-certified pressure vessels for your specific reactor. Check for any cracks or defects before use.[19] * Ensure Proper Sealing: A poor seal can lead to the loss of volatile reagents and inconsistent pressure, affecting the reaction outcome. |
Problem 4: Safety Concerns
| Possible Cause | Troubleshooting Steps |
| Pressure Buildup | * Use Vented Caps for Reflux: For reactions at atmospheric pressure, use a reflux condenser to prevent pressure buildup.[19] * Do Not Exceed Maximum Volume: Adhere to the manufacturer's guidelines for the maximum reaction volume in sealed vessels. * Calculate Potential Pressure: For high-pressure reactions, estimate the potential pressure that could be generated to ensure it does not exceed the vessel's limits.[19] |
| Use of Flammable Solvents | * Ensure Proper Ventilation: Always operate microwave reactors in a well-ventilated fume hood.[22] * Check for Solvent Leaks: Modern reactors are equipped with sensors to detect flammable vapors and will shut down if a leak is detected.[22][23] |
| Sparking/Arcing | * Avoid Metal: Never place metallic objects, including spatulas or aluminum foil, inside the microwave cavity.[19][22] If using a metal-based catalyst, ensure it is fully suspended in the solvent.[19] |
III. Key Experimental Workflows & Protocols
This section provides diagrams and a generalized protocol for common microwave-assisted aniline reactions.
Workflow for Optimizing a Microwave-Assisted Aniline Reaction
Caption: A systematic workflow for the optimization of microwave-assisted aniline reactions.
Generalized Protocol for Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Microwave irradiation has been shown to dramatically reduce reaction times for this transformation.[5][24]
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Aniline derivative
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Microwave vial with a magnetic stir bar
Procedure:
-
Preparation (under inert atmosphere): To a microwave vial, add the aryl bromide (1.0 equiv), aniline derivative (1.1-1.5 equiv), palladium catalyst (1-5 mol %), ligand (1-10 mol %), and base (1.5-2.5 equiv).[25]
-
Solvent Addition: Add the anhydrous, degassed solvent to the vial.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the desired temperature (e.g., 130-150 °C) and time (e.g., 10-30 minutes).[25]
-
Work-up: After the reaction is complete and has cooled to room temperature, dilute the mixture with an appropriate organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Generalized Protocol for Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are another important class of reactions for forming anilines, particularly with activated aryl halides. Microwave assistance can significantly accelerate these reactions, even in the absence of a metal catalyst.[26][27][28]
Materials:
-
Activated aryl halide (e.g., a nitro- or cyano-substituted aryl chloride)
-
Aniline or an amine source (e.g., aqueous ammonium hydroxide)
-
Solvent (can be the amine source itself or a polar solvent like DMF)
-
Microwave vial with a magnetic stir bar
Procedure:
-
Preparation: Add the activated aryl halide and a magnetic stir bar to a microwave vial.
-
Reagent Addition: Add the aniline or amine solution.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the desired temperature (e.g., 110-140 °C) and time (e.g., 5-20 minutes).[27]
-
Work-up: After cooling, the work-up procedure will vary depending on the reaction. It may involve neutralization, extraction with an organic solvent, and washing.
-
Purification: Dry the organic layer, concentrate, and purify the product as necessary.
Logical Relationship of Key Parameters in Microwave Synthesis
Caption: Interdependence of critical parameters in optimizing microwave-assisted reactions.
IV. References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Scholar.
-
A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]
-
Non-thermal microwave effect. Wikipedia. [Link]
-
Review on non-thermal effects of microwave irradiation in organic synthesis. PubMed. [Link]
-
Effective Dielectric Properties of Solvent Mixtures at Microwave Frequencies. ACS Publications. [Link]
-
Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Publishing. [Link]
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
-
Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. Bentham Science Publisher. [Link]
-
Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. [Link]
-
Microwave Reactor Safety. jag-group.github.io. [Link]
-
Review on Non-Thermal Effects of Microwave Irradiation in Organic Synthesis. Journal of Microwave Power and Electromagnetic Energy. [Link]
-
Non-thermal microwave effect. chemeurope.com. [Link]
-
Microwave assisted reactions. Slideshare. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]
-
Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry. ACS Publications. [Link]
-
Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]
-
Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Activation of Organic Reactions by Microwaves. Bentham Science Publisher. [Link]
-
Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]
-
Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. PMC - NIH. [Link]
-
Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. organic-chemistry.org. [Link]
-
Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Publishing. [Link]
-
Microwave Chemistry with Non-polar Reaction Solutions. CEM Corporation. [Link]
-
Microwave Synthesis Conditions.docx. UCSB MRL. [Link]
-
Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE. [Link]
-
Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
Dielectric constants vs. temperature for different solvents (from Dean, JA Ed.). ResearchGate. [Link]
-
Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. R Discovery. [Link]
-
Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Taylor & Francis Online. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. beilstein-journals.org. [Link]
-
Microwave-Aided Reactions of Aniline Derivatives with Formic Acid: Inquiry-Based Learning Experiments. ResearchGate. [Link]
-
PART - 1 INTRODUCTION. inflibnet.ac.in. [Link]
-
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
-
Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. ACS Publications. [Link]
-
Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. organic-chemistry.org. [Link]
-
Buchwald-Hartwig aminations on bromoflavones. ResearchGate. [Link]
-
Efficient Monoalkylation of Anilines with Chalcones using Microwave-Assisted aza-Michael Addition. Bentham Science Publisher. [Link]
-
Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. Queen's University Belfast. [Link]
-
Technologies|Microwave Safety Policy. Microwave Chemical. [Link]
-
Fast Synthesis of Substituted N‐Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media. ResearchGate. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. [Link]
-
Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors Current Literature Pr. slideplayer.com. [Link]
-
Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. ResearchGate. [Link]
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bspublications.net [bspublications.net]
- 7. ijnrd.org [ijnrd.org]
- 8. Review on non-thermal effects of microwave irradiation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Non-thermal microwave effect - Wikipedia [en.wikipedia.org]
- 12. Non-thermal_microwave_effect [chemeurope.com]
- 13. Solvent Choice for Microwave Synthesis [cem.com]
- 14. Solvent Choice for Microwave Synthesis [cem.com]
- 15. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 16. Microwave Chemistry with Non-polar Reaction Solutions [cem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 19. chem.tamu.edu [chem.tamu.edu]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Safety Considerations for Microwave Synthesis [cem.com]
- 22. scribd.com [scribd.com]
- 23. Technologies|Microwave Safety Policy|Microwave Chemical Co.,Ltd. [mwcc.jp]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines | Bentham Science [eurekaselect.com]
- 27. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
Addressing metabolic liabilities of methoxy aniline substituents in drug design
Technical Support Center: Methoxy Aniline Metabolism
Introduction: The Double-Edged Sword of the Methoxy Aniline Moiety
The methoxy aniline scaffold is a cornerstone in modern medicinal chemistry. Its prevalence is a testament to its utility in achieving potent and selective target engagement across a multitude of biological targets. However, this structural motif frequently introduces significant metabolic liabilities, primarily related to its susceptibility to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. These metabolic pathways can lead to high clearance, reducing drug exposure, or more dangerously, the formation of reactive metabolites that can cause idiosyncratic drug-induced toxicities.[1][2]
This guide is designed for drug discovery and development scientists to diagnose, troubleshoot, and strategically mitigate the metabolic liabilities associated with methoxy aniline substituents. It provides a framework for identifying the root cause of an observed liability and implementing rational, evidence-based design strategies to overcome it.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What are the primary metabolic liabilities associated with the methoxy aniline group?
A1: There are two principal metabolic pathways of concern:
-
CYP450-mediated O-demethylation: The methoxy group is frequently cleaved by CYP enzymes (notably CYP3A4, 2D6, and others) to form a phenol and formaldehyde.[3][4][5] This often results in a significant increase in the rate of clearance and may produce a pharmacologically active or inactive phenol metabolite.
-
Bioactivation to Reactive Quinone-Imine Intermediates: The aniline nitrogen can be oxidized, often following O-demethylation, to form highly electrophilic quinone-type species.[2] These reactive metabolites can covalently bind to nucleophilic residues on proteins and DNA, which is a leading cause of drug-induced liver injury (DILI) and other idiosyncratic toxicities.[2][6]
Q2: Why is the formation of reactive metabolites so problematic?
A2: Reactive metabolites are short-lived, highly electrophilic species. Their toxicity stems from their ability to form covalent adducts with biological macromolecules like proteins.[7] This can lead to a cascade of deleterious events, including enzyme inactivation, disruption of cellular function, and initiation of an immune response, which can manifest as idiosyncratic adverse drug reactions (IADRs).[2] Screening for reactive metabolite formation is a critical step in early drug discovery to de-risk candidates.[7]
Q3: What are the first experimental signs that my methoxy aniline-containing compound has a metabolic liability?
A3: The initial red flags typically appear during standard in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening:
-
High clearance in human liver microsomes (HLM): If your compound disappears rapidly in an HLM assay, especially in the presence of the necessary cofactor NADPH, it suggests rapid Phase I metabolism.[8][9][10]
-
High covalent binding: Specialized assays that measure the irreversible binding of a radiolabeled compound to microsomal proteins can directly indicate the formation of reactive metabolites.
-
Positive result in a glutathione (GSH) trapping assay: This is the most common and direct method for detecting the formation of electrophilic intermediates.[7][11][12]
Section 2: Troubleshooting Guide - From Problem to Solution
This section is structured to guide you from an experimental observation to a potential solution.
Problem 1: My compound shows high clearance (>70% depletion in 30 min) in a human liver microsome (HLM) stability assay.
-
Potential Cause: Rapid CYP450-mediated O-demethylation is the most likely culprit.
-
Recommended Diagnostic Workflow:
-
Confirm CYP Involvement: Rerun the HLM stability assay with and without the cofactor NADPH. A significant decrease in clearance in the absence of NADPH confirms the involvement of NADPH-dependent enzymes like CYPs.[9]
-
Identify Specific CYP Isoforms: Perform a CYP reaction phenotyping study. This can be done using either a panel of recombinant human CYP enzymes or by using HLM in the presence of specific CYP chemical inhibitors.[13][14][15][16] This will pinpoint which enzyme(s) are responsible for the rapid metabolism (e.g., CYP3A4, CYP2D6).
-
Perform Metabolite Identification: Analyze the incubation samples from the HLM assay using LC-MS/MS to confirm the presence of the O-demethylated metabolite. This provides direct evidence of the metabolic pathway.
-
Problem 2: My compound was flagged for forming reactive metabolites in a glutathione (GSH) trapping screen.
-
Potential Cause: The aniline moiety is being bioactivated to an electrophilic quinone-imine or similar species.[6][17]
-
Recommended Diagnostic Workflow:
-
Confirm Structure of the GSH Adduct: Use high-resolution mass spectrometry to characterize the structure of the detected GSH adduct(s).[11] This confirms the site of reactivity on your molecule. The trapping agent covalently binds to the electrophilic sites, allowing for their identification.[12]
-
Assess Time and Concentration Dependence: Evaluate if the amount of GSH adduct formed increases with incubation time and compound concentration. This helps to understand the kinetics of the bioactivation pathway.
-
Evaluate the Role of O-demethylation: If your molecule has a methoxy group para to the aniline, the formation of the reactive quinone-imine is often preceded by O-demethylation. Check your metabolite identification data to see if the O-demethylated product is also formed. Blocking O-demethylation may prevent the subsequent bioactivation.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for metabolic liabilities.
Section 3: Strategic Mitigation Cheatsheet
Once the metabolic liability is understood, the goal is to use rational drug design to mitigate it while preserving desired pharmacological activity.
| Strategy | Mechanistic Rationale | Potential Pros | Potential Cons |
| Block O-demethylation | |||
| Deuteration | Replace C-H bonds on the methoxy group with stronger C-D bonds. This slows the rate of CYP-mediated bond cleavage (Kinetic Isotope Effect).[18][19][20][21] | Minimal steric/electronic perturbation, preserving pharmacology.[20][22] | Can shunt metabolism to other sites ("metabolic switching").[21] Cost of synthesis. |
| Bioisosteric Replacement | Replace the methoxy (-OCH₃) group with a more stable isostere like -OCF₃, -OCHF₂, or even a small alkyl group.[23] | Can significantly improve metabolic stability. | May alter potency, selectivity, or physical properties (e.g., solubility, lipophilicity). |
| Reduce Aniline Reactivity | |||
| Introduce EWGs | Add an electron-withdrawing group (EWG) to the aromatic ring (e.g., a fluorine or nitrogen atom within the ring). This reduces the electron density of the ring, making it less susceptible to oxidation.[24] | Can effectively "turn off" the bioactivation pathway.[24][25] | Can drastically change compound pKa, potency, and ADME properties. |
| Scaffold Hopping | Replace the entire aniline ring with a bioisostere that is less prone to metabolic activation, such as a nitrogen-containing heteroaromatic ring (e.g., pyridine, pyrimidine) or a saturated carbocycle (e.g., bicyclo[1.1.1]pentane).[2][6][24][26] | Can completely eliminate aniline-related toxicity.[2][26] May improve Fsp³ character and solubility.[2] | Major structural change; high risk of losing target activity. Requires significant synthetic effort. |
Metabolic Liability Mitigation Pathway
Caption: Key metabolic pathways for methoxy anilines.
Section 4: Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To determine the rate of disappearance of a test compound in the presence of liver microsomes.
-
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C.[8]
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Potassium phosphate buffer (100 mM, pH 7.4).[8]
-
NADPH regenerating system (or 1 mM NADPH stock solution).
-
Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance).
-
Acetonitrile with internal standard (for quenching).
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
-
-
Step-by-Step Procedure:
-
Thaw HLM on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., 0.5 mg/mL protein concentration).[9][10]
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the test compound to the wells to achieve the final desired concentration (typically 1 µM).[8]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH solution. For the negative control wells (-NADPH), add buffer instead.[9]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.[8]
-
Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm of the percent remaining compound versus time.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) from the slope of the linear regression.
-
Protocol 2: Glutathione (GSH) Trapping of Reactive Metabolites
-
Objective: To detect and identify the formation of electrophilic reactive metabolites by trapping them with glutathione.
-
Materials:
-
Same as Protocol 1, with the addition of Glutathione (GSH), typically at a high concentration (e.g., 1-5 mM).
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended.[11]
-
-
Step-by-Step Procedure:
-
The experimental setup is similar to the metabolic stability assay.
-
Prepare an incubation mixture containing HLM (0.5-1.0 mg/mL), test compound (10-50 µM), phosphate buffer, and GSH (1-5 mM).
-
Run parallel incubations:
-
Complete System: +HLM, +NADPH, +GSH
-
Control 1 (-NADPH): +HLM, -NADPH, +GSH (to check for non-CYP dependent reactivity)
-
Control 2 (-HLM): -HLM, +NADPH, +GSH (to check for direct chemical reactivity with GSH)
-
-
Initiate the reaction with NADPH and incubate at 37°C for 60 minutes.
-
Quench the reaction with cold acetonitrile. Process samples as described in Protocol 1.
-
-
Data Analysis:
-
Analyze samples by LC-MS/MS. Search the data for the predicted mass of the GSH adduct ([M+H]⁺ + 307.08).
-
Compare the chromatograms from the complete system with the control incubations. A unique peak present only in the complete system is a potential GSH adduct.[12]
-
Use MS/MS fragmentation to confirm the structure of the adduct. Characteristic neutral losses (e.g., 129 Da for the pyroglutamate moiety) are indicative of a GSH conjugate.[12]
-
GSH Trapping Experimental Workflow
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 8. mercell.com [mercell.com]
- 9. mttlab.eu [mttlab.eu]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Cytochrome P450 reaction phenotyping: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 15. criver.com [criver.com]
- 16. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 17. Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 19. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 24. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Chemspace | Metabolically stable bioisosters of anilines [chem-space.com]
Technical Support Center: Preventing Byproduct Precipitation in Aniline Derivative Synthesis
Welcome to the technical support center for the synthesis of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct precipitation during their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, explaining the causality behind experimental choices to ensure your syntheses are both successful and repeatable.
Troubleshooting Guide: Common Precipitation Issues
This section addresses specific, observable problems in a question-and-answer format, providing insights into the causes and actionable solutions.
Q1: My reaction mixture has turned dark, and a black or brown tarry substance is precipitating. What is happening and how can I prevent it?
A1: Cause & Prevention
The formation of a dark, tarry precipitate is one of the most common issues in aniline chemistry and is almost always attributable to oxidation and subsequent polymerization .[1][2] The amino group on the aniline ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing reagents, or even certain metal catalysts.[1][3] This process forms radical intermediates that rapidly polymerize into insoluble, high-molecular-weight polyaniline structures, which present as tar.[4]
Troubleshooting Steps:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Conduct the reaction under a blanket of an inert gas like nitrogen or argon.[1][3]
-
Solvent Degassing: Before use, thoroughly degas your solvents by sparging with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.[1][3]
-
Temperature Control: Many oxidation and polymerization reactions are accelerated by heat.[5] If your primary reaction is exothermic, ensure you have adequate cooling and add reagents slowly to maintain a controlled temperature.[1][6]
-
pH Management: The rate of aniline oxidation can be highly pH-dependent.[3][7] In strongly acidic conditions (pH < 3), protonation of the aniline to the anilinium ion can sometimes slow oxidation, but this also deactivates the aniline for many desired reactions.[4][7] Optimization of pH is often necessary.
-
Use of Antioxidants: For particularly sensitive substrates, adding a small quantity of an antioxidant or radical scavenger can be effective. A common laboratory practice is to store aniline over a small amount of zinc dust to prevent oxidation during storage.[1][3]
Q2: During my diazotization reaction, I'm observing a dark, oily precipitate and my yields are very low. What's going wrong?
A2: Cause & Prevention
This issue points to the decomposition of the aromatic diazonium salt intermediate. Diazonium salts are notoriously unstable at elevated temperatures.[1] If the reaction temperature rises above the recommended 0-5°C, the diazonium salt will decompose, often reacting with water to form a phenolic byproduct.[1] These phenols are highly reactive and can lead to the formation of dark, oily azo-coupled tars.[1]
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C at all times using an efficient ice-salt bath.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the acidic aniline solution.[1] This prevents localized overheating from the exothermic diazotization reaction and avoids a buildup of excess nitrous acid.
-
Sufficient Acid: Ensure there is enough acid present to fully protonate the aniline and to react with the sodium nitrite to form nitrous acid. Insufficient acid can lead to the formation of unwanted diazoamino compounds, which can also contribute to tarry byproducts.[1]
Q3: I am attempting a mono-N-alkylation, but I'm getting a precipitate that seems to be a mix of my desired product and a di-alkylated byproduct. How can I improve selectivity?
A3: Cause & Prevention
Over-alkylation is a frequent challenge because the mono-alkylated secondary amine product is often more nucleophilic and reactive than the starting primary aniline.[1] This leads to a second alkylation event, forming a di-alkylated tertiary amine. Differences in the solubility of the mono- and di-alkylated salts can lead to precipitation.
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 or a slight excess of the aniline relative to the alkylating agent to favor mono-alkylation.
-
Choice of Base and Solvent: The reaction conditions can significantly influence selectivity. For example, using a bulky base can sterically hinder the second alkylation. Low-polarity solvents like THF have been shown to give high yields in some N-alkylation reactions.[1]
-
Catalyst Selection: Modern catalytic systems, such as those based on gold or manganese, have demonstrated high selectivity for mono-alkylation by using alcohols as alkylating agents, which produce only water as a byproduct.[1]
-
Temperature Optimization: Lowering the reaction temperature can sometimes slow the rate of the second alkylation more than the first, improving selectivity.
Frequently Asked Questions (FAQs)
This section covers broader, preventative questions to help you design more robust synthetic procedures from the outset.
Q4: Why is protecting the aniline's amino group often necessary, and how does it prevent side reactions?
A4: The amino group (-NH2) is a strong activating group for electrophilic aromatic substitution, making the ring highly electron-rich.[8][9] This high reactivity can lead to undesirable and often insoluble byproducts like poly-substituted products (e.g., 2,4,6-tribromoaniline) or oxidation tars.[8][9][10]
The most common protection strategy is acetylation —reacting the aniline with acetic anhydride or acetyl chloride to form an acetanilide.[3][8] The resulting acetamido group (-NHCOCH3) is only moderately activating because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group.[8][11] This moderation allows for controlled, selective mono-substitution and protects the amino group from oxidation. The acetyl group can be easily removed later via acid or base hydrolysis.[1][3]
Diagram: The Role of Amide Protection in Controlling Reactivity
Caption: Workflow comparing uncontrolled vs. controlled electrophilic substitution.
Q5: How does pH control affect byproduct formation and precipitation?
A5: pH is a critical parameter that influences both the reactivity of the aniline and the stability of reagents and intermediates.
-
Low pH (Strongly Acidic): In highly acidic media, the aniline's amino group is protonated to form the anilinium ion (-NH3+).[8] This has two major consequences:
-
High pH (Alkaline): In basic conditions, the aniline is a free base and highly nucleophilic. However, alkaline conditions can promote oxidation by atmospheric oxygen.[7] Furthermore, some reagents, like acyl halides, can be rapidly hydrolyzed and destroyed at high pH.
-
Optimal pH: The ideal pH is reaction-dependent. For many reactions, a weakly acidic or buffered system is optimal to have sufficient free aniline for the reaction to proceed without promoting excessive oxidation or protonation. For instance, the oxidation of aniline by persulfate is slower in strongly acidic conditions (pH 3) compared to neutral or alkaline conditions.[7][12]
Diagram: Troubleshooting Precipitation Events
Caption: A logical flowchart for troubleshooting precipitate formation.
Experimental Protocols
Protocol 1: Purification of a Crude Aniline Derivative via Recrystallization
This protocol is designed to remove insoluble polymeric byproducts or other solid impurities from a desired crystalline aniline derivative.
-
Solvent Selection: Choose a solvent in which your desired product is sparingly soluble at room temperature but highly soluble when hot. The precipitated impurities should ideally be insoluble in this solvent even at high temperatures.
-
Dissolution: Place the crude, precipitated solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (use a hot plate with a magnetic stirrer).
-
Hot Filtration: If insoluble impurities (like polymers) remain, perform a hot gravity filtration. Place a funnel with fluted filter paper over a clean, pre-warmed flask. Pour the hot solution through the filter paper quickly to remove the insoluble material. This step is crucial for removing tarry residues.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the precipitation of your product.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Quantitative Data Summary
The choice of reaction conditions is paramount for preventing byproduct formation. The table below provides general guidelines for common aniline reactions.
| Reaction Type | Key Parameter | Recommended Conditions | Rationale & Potential Byproducts if Deviated |
| Diazotization | Temperature | 0–5 °C | Rationale: Diazonium salts are thermally unstable.[1] Byproducts: Phenols, azo tars from decomposition.[1] |
| Bromination | Reactant State | Protect as Acetanilide | Rationale: Reduces ring activation to prevent over-bromination.[8][10] Byproducts: Insoluble 2,4,6-tribromoaniline precipitate.[9] |
| N-Alkylation | Stoichiometry | ~1:1 (Aniline:Alkyl Halide) | Rationale: Minimizes the more reactive mono-alkylated product from reacting again. Byproducts: Di-alkylated products, quaternary ammonium salts.[1] |
| General Synthesis | Atmosphere | Inert (Nitrogen or Argon) | Rationale: Prevents oxidation of the electron-rich aniline ring.[1][3] Byproducts: Polyaniline tars, colored oxidation products (azoxybenzenes, etc.).[1] |
| Nitration | Reactant State | Protect as Acetanilide | Rationale: Prevents oxidation by nitric acid and avoids formation of the meta-directing anilinium ion.[8] Byproducts: Tarry oxidation products, significant meta-isomer.[8] |
References
- BenchChem. (n.d.). preventing byproduct formation in aniline reactions.
- BenchChem. (n.d.). Technical Support Center: Synthesis with Aniline Derivatives.
- BenchChem. (n.d.). preventing oxidation of the aniline group during complexation.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- LookChem. (n.d.). Purification of Aniline - Chempedia.
- MDPI. (2021). Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings.
- MDPI. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review.
- MDPI. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
- Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.
- ResearchGate. (2019). (PDF) MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW.
- ResearchGate. (n.d.). (PDF) The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products.
- ResearchGate. (n.d.). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation.
- Wikipedia. (n.d.). Aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 12. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Residence Time in Continuous Flow Synthesis of Aniline Compounds
Welcome to the technical support center dedicated to the continuous flow synthesis of aniline compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your experimental outcomes by focusing on the critical parameter of residence time.
Introduction to Aniline Synthesis in Continuous Flow
The synthesis of aniline and its derivatives is a cornerstone of the chemical industry, with applications ranging from pharmaceuticals and agrochemicals to dyes and polymers.[1] Traditional batch production methods are increasingly being replaced by continuous flow chemistry, which offers significant advantages in terms of safety, efficiency, scalability, and process control.[1][2][3] Optimizing residence time—the average duration a reactant spends within the reactor—is paramount for maximizing yield, minimizing impurities, and ensuring a stable and efficient process.[4] This guide will delve into the nuances of residence time optimization and provide practical solutions to common challenges encountered during the continuous flow synthesis of anilines.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the continuous flow synthesis of aniline compounds.
Q1: What is residence time and why is it a critical parameter in the continuous flow synthesis of anilines?
A1: Residence time (τ) is the average amount of time reactants spend in a continuous flow reactor.[4][5][6] It is a crucial parameter because it directly influences reaction conversion, product selectivity, and impurity formation.[4] An insufficient residence time will lead to incomplete reactions and low yields, while an excessively long residence time can result in the formation of byproducts and degradation products, such as polymeric tars.[4][7] Optimizing residence time is therefore a key step in developing an efficient and robust continuous flow process for aniline synthesis.
Q2: How is mean residence time calculated in a continuous flow system?
A2: The mean residence time (τ) is calculated by dividing the reactor volume (V) by the volumetric flow rate (Q) of the reagents.[4]
τ = V / Q
It is important to note that this calculation provides the mean residence time. In reality, not all molecules will spend the exact same amount of time in the reactor due to factors like fluid dynamics, leading to a residence time distribution (RTD).[4][8]
Q3: What are the most common methods for synthesizing aniline compounds in continuous flow?
A3: The most prevalent methods for continuous flow aniline synthesis are the catalytic hydrogenation of nitroaromatics and, to a lesser extent, chemoenzymatic reductions.[1][2][9] Catalytic hydrogenation often employs heterogeneous catalysts, such as palladium or copper-based systems, in packed-bed reactors.[1][9] Chemoenzymatic methods utilize immobilized nitroreductase enzymes and offer a sustainable alternative that avoids high pressures and precious metal catalysts.[10][11][12]
Q4: What are the typical impurities encountered in aniline synthesis and how can they be minimized?
A4: Common impurities can arise from various stages of the synthesis.[7][13]
-
Process-related impurities: These include unreacted starting materials (e.g., nitroarenes), residual solvents, and byproducts from side reactions.[13] Incomplete reduction can lead to the presence of nitrosobenzene and azoxybenzene intermediates.[9]
-
Degradation impurities: Oxidation of the aniline product can lead to the formation of colored impurities like p-benzoquinone and polymeric byproducts.[13][14]
-
Elemental impurities: Trace metals from catalysts can leach into the product stream.[13]
Minimizing these impurities involves optimizing reaction conditions, including residence time, temperature, and pressure, as well as choosing a highly selective catalyst.[9] In-line purification techniques can also be integrated into the flow setup.[15]
Q5: What analytical techniques are recommended for monitoring the continuous flow synthesis of anilines?
A5: A combination of in-line and at-line/off-line analytical techniques is crucial for effective process monitoring and optimization.
-
In-line analysis: Techniques like UV-Vis and IR spectroscopy can provide real-time information on reaction conversion and intermediate formation.
-
At-line/Off-line analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for accurate quantification of the product, starting materials, and impurities.[7][13] These techniques are vital for process development and quality control.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: Low Product Yield or Incomplete Conversion
Symptoms:
-
Lower than expected yield of the desired aniline product.
-
Significant amounts of unreacted starting material (e.g., nitroarene) detected in the output stream.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Residence Time | The reactants are not spending enough time in the reactor to fully convert to the product.[9] | 1. Decrease the flow rate: This will increase the residence time, allowing for more complete reaction.[2][9] 2. Increase the reactor volume: If decreasing the flow rate is not feasible or desirable, using a larger reactor will also increase the residence time. |
| Low Reaction Temperature | The reaction kinetics are too slow at the current operating temperature, leading to incomplete conversion within the given residence time. | 1. Increase the temperature: Carefully increase the reactor temperature in increments to enhance the reaction rate. Be mindful of potential side reactions at higher temperatures.[2][9] |
| Catalyst Deactivation | The catalyst may have lost its activity due to poisoning, coking, or leaching of the active metal. | 1. Regenerate or replace the catalyst: Follow the manufacturer's protocol for catalyst regeneration. If regeneration is not possible, replace the catalyst bed. 2. Investigate potential catalyst poisons: Ensure the reagent streams are free of impurities that could deactivate the catalyst. |
| Poor Mixing | Inefficient mixing of reactants can lead to localized areas of low concentration, resulting in incomplete reaction. | 1. Improve mixing: For multiphasic reactions, ensure efficient mixing is achieved. In some cases, using a static mixer before the reactor can be beneficial.[3] |
Issue 2: Formation of Impurities and Byproducts
Symptoms:
-
Presence of unexpected peaks in your analytical chromatogram (HPLC, GC).
-
Discoloration of the product stream (e.g., yellow, red, or brown), often indicating oxidation or polymerization.[14]
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Excessive Residence Time | A residence time that is too long can lead to over-reaction and the formation of degradation products or polymeric tars.[4] | 1. Increase the flow rate: This will decrease the residence time and minimize the opportunity for side reactions. 2. Optimize temperature: A lower temperature may be sufficient to achieve full conversion without promoting byproduct formation. |
| High Reaction Temperature | Elevated temperatures can accelerate undesirable side reactions, such as over-hydrogenation of the aromatic ring to form cyclohexylamine derivatives.[9] | 1. Reduce the temperature: Find the optimal temperature that provides a high reaction rate for the desired transformation while minimizing side reactions. |
| Presence of Oxygen | Aniline is susceptible to air oxidation, which can form colored impurities.[14][16] | 1. Degas solvents and reagents: Ensure all liquids are properly degassed before entering the reactor. 2. Maintain an inert atmosphere: Use an inert gas (e.g., nitrogen or argon) to purge the system and maintain a positive pressure. |
| Catalyst Selectivity | The catalyst may not be selective enough for the desired transformation, leading to the formation of byproducts. | 1. Screen different catalysts: Test a variety of catalysts to find one with higher selectivity for the desired aniline product. |
Issue 3: Pressure Fluctuations or Blockages
Symptoms:
-
Unstable pressure readings from the back-pressure regulator.
-
A gradual or sudden increase in system pressure, indicating a blockage.
-
No flow at the reactor outlet.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Precipitation of a Reactant or Product | A component of the reaction mixture may have limited solubility in the solvent at the operating temperature, leading to precipitation and blockage. | 1. Change the solvent: Use a solvent in which all components are fully soluble under the reaction conditions. 2. Adjust the temperature: Increasing the temperature can sometimes improve solubility. 3. Lower the concentration: Reducing the concentration of the reactants may prevent precipitation. |
| Solid Byproduct Formation | The reaction may be generating an insoluble byproduct that is clogging the reactor or tubing. | 1. Optimize reaction conditions: Adjust the residence time, temperature, and stoichiometry to minimize the formation of the solid byproduct. 2. Use a reactor designed for slurries: If the solid formation is unavoidable, consider using a reactor specifically designed to handle solid-containing streams.[17] |
| Catalyst Bed Compaction or Fines | The catalyst particles may have compacted over time, or fine particles may have migrated and blocked the outlet frit. | 1. Check the catalyst bed: Disassemble the reactor and inspect the catalyst bed for compaction or fines. 2. Repack the column: If necessary, repack the catalyst column, ensuring proper packing density. |
| Back-Pressure Regulator Malfunction | The back-pressure regulator itself may be clogged or malfunctioning. | 1. Clean the back-pressure regulator: Follow the manufacturer's instructions for cleaning and maintenance. 2. Choose a suitable back-pressure regulator: For reactions that may generate solids, use a back-pressure regulator designed to handle particulates. |
Key Parameters and Optimization
A systematic approach to optimizing the continuous flow synthesis of anilines involves the careful tuning of several interconnected parameters.
Residence Time Optimization Workflow
The following workflow provides a structured approach to optimizing residence time for a new aniline synthesis.
Caption: A schematic of a continuous flow hydrogenation setup.
Conclusion
The transition to continuous flow manufacturing for the synthesis of aniline compounds offers substantial benefits, and a thorough understanding of residence time is fundamental to harnessing these advantages. By systematically addressing common challenges and optimizing key parameters, researchers can develop highly efficient, safe, and scalable processes. This guide provides a foundational framework for troubleshooting and optimizing your continuous flow aniline synthesis. For more specific application support, please do not hesitate to contact our technical team.
References
- Aniline Impurities and Rel
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. PMC - NIH. [Link]
- How residence time affects product quality in flow chemistry. Stoli Chem. [Link]
- Optimization of the conditions for the synthesis of aniline.
- Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. PMC - NIH. [Link]
- Multi-step continuous-flow synthesis. Chemical Society Reviews (RSC Publishing). [Link]
- Characterising flow reactors. Unlocking Flow Chemistry. [Link]
- Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Sustainable Chemistry & Engineering. [Link]
- Continuous-flow electroreduction of nitroaromatics to anilines: Mechanistic insights and process intensification.
- The Influence of Residence Time Distribution on Continuous-Flow Polymeriz
- Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase.
- ANILINE.
- Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. De Gruyter. [Link]
- Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System.
- Enhanced flow synthesis of small molecules by in-line integration of sequential catalysis and benchtop twin-column continuous chromatography. Reaction Chemistry & Engineering (RSC Publishing). [Link]
- Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
- Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering (RSC Publishing). [Link]
- Residence time. Wikipedia. [Link]
- Scale-up of Continuous Chemical Synthesis Systems. DSpace@MIT. [Link]
- Aniline. Wikipedia. [Link]
- Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
- Continuous Flow Chemistry. Equilibar Precision Valves. [Link]
- Reactor pressure as a function of time for different flow and pressure...
- aniline impurities. Sciencemadness Discussion Board. [Link]
- Precision process control in Continuous Flow Chemistry Applic
- Back Pressure Regulation of Slurry-Forming Reactions in Continuous Flow. Baxendale Group. [Link]
- Continuous flow synthesis of chiral amines. White Rose Research Online. [Link]
- PRESSURE AND FLOW RATE FLUCTUATIONS AT HIGH PRESSURE INTENSIFIER PUMPS.
- Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. MPG.PuRe. [Link]
Sources
- 1. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-step continuous-flow synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00830E [pubs.rsc.org]
- 4. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 5. freactor.com [freactor.com]
- 6. Residence time - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. veeprho.com [veeprho.com]
- 14. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 16. Aniline - Wikipedia [en.wikipedia.org]
- 17. Continuous flow synthesis of chiral amines - White Rose Research Online [eprints.whiterose.ac.uk]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Trifluoromethyl-Substituted Anilines
Introduction: The Trifluoromethyl Group's Transformative Impact in Drug Discovery
To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug candidates. The trifluoromethyl (-CF3) group, in particular, has emerged as a uniquely powerful tool. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Trifluoromethyl-substituted anilines, existing as ortho (2-), meta (3-), and para (4-) isomers, are pivotal building blocks in this endeavor, each imparting distinct physicochemical properties to the final active pharmaceutical ingredient (API).[3]
This guide provides a comprehensive comparative analysis of these three critical isomers. Moving beyond a simple recitation of facts, we will delve into the causality behind their differing reactivity, physicochemical properties, and, ultimately, their applications in medicinal chemistry. The insights and experimental data presented herein are designed to empower you to make more informed decisions in your synthetic strategies and drug design programs.
Comparative Analysis of Physicochemical Properties
The position of the trifluoromethyl group on the aniline ring dramatically influences the molecule's electronic environment, which in turn dictates its basicity (pKa) and lipophilicity (LogP). These two parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The -CF3 group is a potent electron-withdrawing group, which decreases the electron density on the nitrogen atom of the aniline, thereby reducing its basicity.[4] This effect is most pronounced when the -CF3 group is in the ortho or para position, where it can exert both inductive and resonance effects. In the meta position, the effect is primarily inductive. Consequently, we observe a lower pKa for the ortho and para isomers compared to the meta isomer.
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is crucial for membrane permeability. The trifluoromethyl group significantly increases the lipophilicity of the aniline core.[1] While all three isomers are more lipophilic than aniline itself, subtle differences exist between them due to variations in their dipole moments and intermolecular interactions.
Table 1: Comparative Physicochemical Properties of Trifluoromethylaniline Isomers
| Isomer | Structure | pKa | LogP (Experimental) |
| 2-(Trifluoromethyl)aniline | ~3.0 | ~2.2 | |
| 3-(Trifluoromethyl)aniline | ~3.5 | ~2.3[5][6] | |
| 4-(Trifluoromethyl)aniline | ~2.7 | ~2.4[7] |
Note: Experimental values can vary slightly depending on the determination method and conditions. The values presented are representative.
Isomer-Specific Synthesis Strategies
The synthetic routes to each trifluoromethylaniline isomer are distinct, often starting from commercially available precursors. Understanding these pathways is essential for efficient and scalable production.
Synthesis of 2-(Trifluoromethyl)aniline
A common route to 2-(trifluoromethyl)aniline involves the reductive dechlorination of 2-trifluoromethyl-4-chloronitrobenzene.[8] This method provides good yields of the desired ortho isomer.
Caption: Synthesis of 2-(Trifluoromethyl)aniline.
Synthesis of 3-(Trifluoromethyl)aniline
3-(Trifluoromethyl)aniline is often synthesized from 3-trifluoromethylaniline itself in processes that modify other parts of the molecule, or through multi-step sequences starting from simpler precursors.[9] One approach involves the conversion of 3-trifluoromethylaniline to an intermediate that facilitates further substitution.[9]
Caption: A multi-step synthesis involving 3-(Trifluoromethyl)aniline.
Synthesis of 4-(Trifluoromethyl)aniline
The para isomer can be synthesized through the reaction of 4-(trifluoromethyl)aniline with Grignard reagents, leading to the formation of 4-(trialkylmethyl)anilines in a process that highlights its reactivity.[10] A more direct synthesis involves the amination of p-chlorobenzotrifluoride.[11]
Caption: Synthesis of 4-(Trifluoromethyl)aniline.
Applications in Drug Development: A Positional Paradigm
The choice of isomer is a critical decision in drug design, as the position of the -CF3 group dictates the molecule's interaction with its biological target and its overall ADME properties.
-
2-(Trifluoromethyl)aniline: This isomer is a key intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules where the ortho-disubstituted pattern is crucial for activity.[12]
-
3-(Trifluoromethyl)aniline: The meta isomer is a versatile building block for a range of therapeutic agents. It is a precursor to the analgesic drug Flunixin.[12][13] Its electronic and steric properties make it suitable for creating molecules that can effectively interact with specific biological targets.
-
4-(Trifluoromethyl)aniline: The para isomer is widely used in the development of numerous drugs. For example, it is a key component in the synthesis of Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD).[14] The para-substitution pattern is often favored for its ability to project the -CF3 group into a specific binding pocket of a target protein, enhancing potency and selectivity. It is also a precursor to the antidepressant Fluoxetine.[3]
Experimental Protocols
For accurate characterization and comparison of these isomers, robust and reproducible experimental protocols are essential.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine and compare the acid dissociation constants (pKa) of the ortho, meta, and para isomers of trifluoromethylaniline.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of each trifluoromethylaniline isomer in a 1:1 ethanol/water mixture.
-
Standardize a 0.1 M solution of hydrochloric acid (HCl).
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Pipette 25 mL of the aniline solution into a beaker and immerse the pH electrode.
-
Titrate the solution with the standardized HCl, recording the pH after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of HCl added.
-
The pKa is determined from the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination.
Protocol 2: Determination of LogP by Shake-Flask Method
Objective: To experimentally determine and compare the n-octanol/water partition coefficients (LogP) of the trifluoromethylaniline isomers.
Methodology:
-
Preparation:
-
Saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of each aniline isomer in n-octanol.
-
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of the saturated n-octanol and water in a separatory funnel.
-
Shake vigorously for several minutes and then allow the layers to separate completely.
-
-
Quantification:
-
Carefully separate the two layers.
-
Determine the concentration of the aniline in each layer using UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient P = [Aniline]octanol / [Aniline]water.
-
LogP = log10(P).
-
Caption: Workflow for LogP determination.
Protocol 3: Spectroscopic Characterization
Objective: To differentiate the isomers using NMR and IR spectroscopy.
Methodology:
-
NMR Spectroscopy:
-
Dissolve a small amount of each isomer in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H, 13C, and 19F NMR spectra. The chemical shifts and coupling patterns will be distinct for each isomer due to the different electronic environments.[15]
-
-
IR Spectroscopy:
-
Obtain the IR spectrum of each isomer as a neat liquid or a KBr pellet.
-
The N-H stretching and bending frequencies, as well as the C-F stretching vibrations, will show characteristic differences.[15]
-
Table 2: Comparative Spectroscopic Data of Trifluoromethylaniline Isomers [15]
| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | Key IR Bands (cm-1) |
| Ortho | 6.81 (t), 6.89 (d), 7.38 (t), 7.49 (d), 4.02 (s, NH2) | 115.4 (q, J=30.5 Hz, C-CF3), 116.9, 118.8, 124.6 (q, J=272.9 Hz, CF3), 127.1, 132.8, 144.9 | -62.5 | 3480, 3390 (N-H stretch), 1625 (N-H bend), 1330 (C-F stretch) |
| Meta | 6.85 (d), 6.95 (s), 7.01 (d), 7.28 (t), 3.84 (s, NH2) | 112.4 (q, J=3.8 Hz), 115.6 (q, J=3.8 Hz), 119.3, 124.7 (q, J=272.8 Hz, CF3), 129.8, 131.7 (q, J=31.9 Hz, C-CF3), 146.8 | -62.8 | 3450, 3360 (N-H stretch), 1620 (N-H bend), 1335 (C-F stretch) |
| Para | 6.65 (d), 7.39 (d), 3.75 (s, NH2) | 114.9, 122.2 (q, J=32.4 Hz, C-CF3), 125.4 (q, J=270.2 Hz, CF3), 126.8 (q, J=3.8 Hz), 150.1 | -61.4 | 3480, 3390 (N-H stretch), 1620 (N-H bend), 1325 (C-F stretch) |
Conclusion and Future Perspectives
The ortho, meta, and para isomers of trifluoromethylaniline are not interchangeable building blocks. As this guide has demonstrated, the seemingly subtle shift in the position of the trifluoromethyl group has profound consequences for the molecule's physicochemical properties, reactivity, and ultimately its utility in drug development. A thorough understanding of these differences is paramount for the rational design of new therapeutic agents.
While this guide provides a comprehensive overview, the field of fluorine chemistry is continually evolving. The development of novel, more efficient synthetic routes to these and other fluorinated building blocks remains an active area of research. Furthermore, a direct, side-by-side experimental determination of a wide range of physicochemical properties for these isomers under identical conditions would be a valuable contribution to the field. As our understanding of the intricate interplay between molecular structure and biological activity deepens, the strategic use of trifluoromethylaniline isomers will undoubtedly continue to play a pivotal role in the discovery of the next generation of life-saving medicines.
References
- Lin, S.-Y., Hojjat, M., & Strekowski, L. (n.d.). A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. Taylor & Francis Online. [Link]
- Jin, L. (1993). Development of a bench-scale pharmaceutical synthesis. Dublin City University. [Link]
- Process for the preparation of 2-trifluoromethyl aniline. (n.d.).
- Process for the preparation of 2-trifluoromethyl aniline. (n.d.).
- Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. [Link]
- Preparation of trifluoromethylanilines. (n.d.).
- Process for the preparation of 2-nitro-4-trifluoromethyl aniline. (n.d.).
- Preparation of trifluoromethylanilines. (n.d.).
- 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0. (n.d.). Shree Ganesh Remedies Limited. [Link]
- Synthesis method of 2-methyl-3-trifluoromethylaniline. (n.d.).
- Arjunan, V., & Mohan, S. (2012). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline.
- Murlidhar, J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- 3-(Trifluoromethyl)aniline. (n.d.). PubChem. [Link]
- Novak, T., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- The Role of 2-Methyl-3-(trifluoromethyl)aniline in Modern Pharmaceutical Synthesis. (2025, October 17). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 4-(Trifluoromethyl)aniline. (n.d.). PubChem. [Link]
- Annunziata, F., et al. (2025).
- Mykhailiuk, P. K. (2019). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated building blocks.
- 4-(trifluoromethyl) aniline. (n.d.). PharmaCompass.com. [Link]
- Settimo, L., Bellman, K., & Knegtel, R. M. A. (2014). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds.
- O'Hagan, D. (2020). Comparison of the changes in Log P of selected alkyl and fluoroalkyl substituted benzenes.
- Murlidhar, J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Sastre, M., et al. (2013). List of molecules and experimental pKa values used for Table 2 The first entry for each functional group is the reference used to compute the pKa values and the corresponding reference pKa value. The pKa values are taken from Sastre et al. (2012).
- Settimo, L., Bellman, K., & Knegtel, R. M. A. (2014). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. PubMed. [Link]
- Kubyshkin, V., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.
- Yildiz, M., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]
- Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (n.d.).
- Scope of the meta‐trifluoromethylaniline synthesis. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. journaleras.com [journaleras.com]
- 5. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(trifluoromethyl) aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 9. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]
- 10. tandfonline.com [tandfonline.com]
- 11. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 12. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 13. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 14. 4-(Trifluoromethyl)aniline 99 455-14-1 [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Efficacy of 2-Methoxy-4-(trifluoromethyl)aniline derivatives as antimalarial agents
A Comparative Guide to the Efficacy of Trifluoromethylated Compounds as Antimalarial Agents
The global fight against malaria is at a critical juncture. The rise of drug-resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite, threatens to roll back decades of progress.[1] This alarming situation underscores the urgent need for novel antimalarial agents with unique mechanisms of action. In the landscape of medicinal chemistry, the incorporation of fluorine-containing functional groups has emerged as a powerful strategy to enhance the therapeutic properties of drug candidates. Among these, the trifluoromethyl (CF3) group stands out for its profound impact on molecular properties, making it a feature of interest in the design of next-generation antimalarials.
While specific research on 2-Methoxy-4-(trifluoromethyl)aniline derivatives as antimalarial agents is not extensively documented in publicly available literature, a broader examination of various trifluoromethylated scaffolds reveals a promising trend of potent antiplasmodial activity. This guide provides a comparative analysis of the efficacy of different classes of trifluoromethyl-containing compounds, delving into their synthesis, mechanism of action, structure-activity relationships, and performance in preclinical studies.
The Strategic Advantage of the Trifluoromethyl Group in Antimalarial Drug Design
The trifluoromethyl group is a bioisostere of the methyl group, but its electronic properties are vastly different. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of antimalarial drug development, the CF3 group can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.
-
Increase Lipophilicity: The CF3 group increases the overall lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the membrane of the malaria parasite and the infected red blood cell.
-
Modulate pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby functional groups, influencing their ionization state at physiological pH and potentially improving their interaction with biological targets.
-
Engage in Unique Binding Interactions: The fluorine atoms in a CF3 group can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein, leading to enhanced binding affinity and potency.
Comparative Efficacy of Trifluoromethylated Antimalarial Scaffolds
The strategic incorporation of the trifluoromethyl group into various molecular scaffolds has yielded a number of promising antimalarial candidates. This section provides a comparative overview of some of the most notable examples.
Trifluoromethylquinolines
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine and mefloquine being prominent examples. The introduction of trifluoromethyl groups onto the quinoline scaffold has been a key strategy to overcome resistance and enhance activity.
Synthesis and Structure-Activity Relationship (SAR): The synthesis of trifluoromethylquinoline derivatives often involves multi-step reactions, starting from substituted anilines. Structure-activity relationship studies have revealed that the position and number of CF3 groups on the quinoline ring are critical for antiplasmodial activity. For instance, derivatives with two trifluoromethyl groups have shown slightly higher in vitro activity compared to those with a single CF3 group.[2] Furthermore, the nature and position of substituents on the side chain attached to the quinoline core also play a crucial role in determining the potency and selectivity of the compounds.
In Vitro and In Vivo Efficacy: Trifluoromethylquinoline derivatives have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[2][3] Some di-Mannich base derivatives of 2-(7'-trifluoromethylquinolin-4'-ylamino)phenol have shown higher in vitro activity than chloroquine and have also demonstrated significant suppression of parasitemia in Plasmodium vinckei vinckei infected mice.[4]
Table 1: In Vitro Activity of Selected Trifluoromethylquinoline Derivatives
| Compound Class | P. falciparum Strain | IC50 (µg/mL) | Reference |
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene | D10 (chloroquine-sensitive) | 4.8 | [2] |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones | D10 (chloroquine-sensitive) | 5.2 | [2] |
| Di-Mannich base derivatives of 2-(7'-trifluoromethylquinolin-4'-ylamino)phenol | FCQ-27 (chloroquine-sensitive) | More active than chloroquine | [4] |
Mechanism of Action: The proposed mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation. The parasite digests hemoglobin in its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinolines are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite. The trifluoromethyl group may enhance the drug's ability to accumulate in the parasite's food vacuole and interact with heme.
Trifluoromethyltriazolopyrimidines
Triazolopyrimidines represent another class of heterocyclic compounds that have been explored for their antimalarial potential. The incorporation of a trifluoromethyl group at the 2-position of the[3][5][6]triazolo[1,5-a]pyrimidine ring has been shown to significantly increase their antiplasmodial activity.[6]
Synthesis and SAR: These derivatives are synthesized based on the bioisosteric replacement of functional groups on existing antimalarial drugs like mefloquine and amodiaquine.[6] Docking simulations suggest that these compounds can interact with P. falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the pyrimidine biosynthesis pathway of the parasite.[6] The presence of the CF3 group appears to be crucial for this interaction and the resulting inhibitory activity.
In Vitro Efficacy: Several 2-(trifluoromethyl)[3][5][6]triazolo[1,5-a]pyrimidine derivatives have exhibited potent in vitro activity against chloroquine-resistant strains of P. falciparum, with IC50 values in the nanomolar to low micromolar range.[6] Importantly, some of these compounds have shown a high selectivity index, indicating low cytotoxicity to human cells.[6]
Table 2: In Vitro Activity of Selected 2-(Trifluoromethyl)[3][5][6]triazolo[1,5-a]pyrimidine Derivatives against P. falciparum (W2 clone, chloroquine-resistant)
| Derivative | IC50 (µM) | Selectivity Index (SI) | Reference |
| 5 | 0.023 | >18,478 | [6] |
| 8 | 0.046 | >10,869 | [6] |
| 11 | 0.098 | >5,102 | [6] |
| 16 | 0.23 | >1,003 | [6] |
Proposed Mechanism of Action: As suggested by molecular docking studies, the trifluoromethyltriazolopyrimidines likely act by inhibiting PfDHODH.[6] This enzyme is essential for the de novo synthesis of pyrimidines, which are vital for DNA and RNA synthesis in the rapidly replicating malaria parasite. Inhibition of this pathway would starve the parasite of essential building blocks, leading to its death.
Caption: Proposed mechanism of action of 2-(trifluoromethyl)[3][5][6]triazolo[1,5-a]pyrimidine derivatives.
Experimental Protocols
To ensure the reliability and reproducibility of antimalarial drug screening, standardized experimental protocols are essential. The following are representative methodologies for key in vitro and in vivo assays.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
Step-by-Step Methodology:
-
Parasite Culture: Asynchronously growing P. falciparum cultures (e.g., 3D7 or Dd2 strains) are maintained in human O+ red blood cells (RBCs) at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES buffer. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in culture medium.
-
Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of the diluted compounds are added to each well.
-
Parasite Addition: 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) is added to each well. The final DMSO concentration should be less than 0.5%.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the RBCs. The plates are then thawed, and 100 µL of lysis buffer containing 2x SYBR Green I dye is added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and the fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. The IC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antimalarial Efficacy Study (Peter's 4-Day Suppressive Test)
This is a standard method for evaluating the in vivo antimalarial activity of a compound in a murine model.[7][8]
Step-by-Step Methodology:
-
Animal Model: Swiss albino mice are used for this study.
-
Parasite Inoculation: The mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration: The test compound is administered orally or intraperitoneally to the mice once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Calculation of Parasite Suppression: The average parasitemia in the treated groups is compared to the average parasitemia in the control group, and the percentage of parasite suppression is calculated using the following formula:
% Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100
Sources
- 1. Antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro and in vivo antimalarial activity of some Mannich bases derived from 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol, 2-(7'-trifluoromethyl-quinolin-4'-ylamino)phenol, and 4'-chloro-5-(7''-trifluoromethylquinolin-4''-ylamino)biphenyl -2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimalarials. 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antimalarial efficacy and mechanism of resistance of the novel chemotype DDD01034957 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo studies on anti-malarial activity of Commiphora africana and Dichrostachys cinerea used by the Maasai in Arusha region, Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-Modal Spectroscopic Guide to the Structural Validation of 2-Methoxy-4-(trifluoromethyl)aniline
Introduction: The Imperative of Structural Certainty in Chemical Synthesis
In the landscape of pharmaceutical and materials science research, substituted anilines serve as foundational building blocks for a vast array of functional molecules. Among these, 2-Methoxy-4-(trifluoromethyl)aniline (C₈H₈F₃NO, Mol. Wt.: 191.15 g/mol ) is a key intermediate, valued for the unique electronic and metabolic properties conferred by its methoxy and trifluoromethyl substituents.[1][2] The introduction of a trifluoromethyl (CF₃) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized feature in modern drug design.[2]
However, the synthesis of such precisely substituted aromatic compounds is not without ambiguity. Positional isomers can and do form, and their presence, even in trace amounts, can drastically alter the efficacy and safety profile of a final product. Therefore, unambiguous structural validation is not merely a procedural formality; it is a cornerstone of scientific integrity and a prerequisite for advancing a compound through the development pipeline.
This guide provides an in-depth, multi-modal spectroscopic approach to the structural elucidation of this compound. We will move beyond simple data reporting to explain the causal logic behind spectral interpretation, comparing and contrasting complementary techniques to build an unshakeable, self-validating case for the compound's structure. This integrated methodology ensures that researchers, scientists, and drug development professionals can proceed with the highest degree of confidence in their material's identity and purity.
The Target Structure: A Visual Hypothesis
Before delving into the analytical data, we must first establish our structural hypothesis. The target molecule, this compound, consists of an aniline core with three key substituents: an amine (-NH₂) group, a methoxy (-OCH₃) group, and a trifluoromethyl (-CF₃) group. Our task is to confirm not only the presence of these groups but their specific 1,2,4-substitution pattern on the benzene ring.
Figure 1: Hypothesized structure of this compound with IUPAC numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, as it provides detailed information about the chemical environment and connectivity of atoms.[3] We will employ ¹H, ¹³C, and ¹⁹F NMR to build a comprehensive picture of our molecule.
Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Framework
Causality & Rationale: ¹H NMR detects the nuclei of hydrogen atoms. The chemical shift (δ) of a proton signal is dictated by its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, providing direct evidence of connectivity. The integration of a signal is proportional to the number of protons it represents.[4]
Predicted Spectrum:
-
Aromatic Region (δ 6.5-8.0 ppm): We expect three distinct signals for the three aromatic protons (H3, H5, H6).
-
H-6: Being ortho to the electron-donating -NH₂ group and meta to the electron-donating -OCH₃ group, it should be the most shielded (lowest δ). It has one neighbor (H5), so it should appear as a doublet.
-
H-5: This proton is ortho to the strongly electron-withdrawing -CF₃ group. It has two neighbors (H6 and H3) and will likely appear as a doublet of doublets.
-
H-3: This proton is ortho to the -OCH₃ group and meta to the -CF₃ group. It will be a doublet, coupled to H5.
-
-
Amine Protons (-NH₂, δ ~3.5-4.5 ppm): The two amine protons are expected to produce a broad singlet. This broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift can be highly variable depending on solvent and concentration.[5]
-
Methoxy Protons (-OCH₃, δ ~3.8-4.0 ppm): The three protons of the methoxy group are equivalent and have no neighboring protons. They should appear as a sharp singlet, integrating to 3H.
Carbon (¹³C) NMR Spectroscopy: The Carbon Skeleton
Causality & Rationale: ¹³C NMR provides a map of the carbon backbone. Each unique carbon atom in the molecule typically gives a distinct signal.[4] The chemical shift indicates the carbon's functional group and electronic environment. Furthermore, coupling with fluorine atoms provides a definitive signature for the trifluoromethyl group and its point of attachment.
Predicted Spectrum:
-
Number of Signals: The molecule has 8 carbon atoms, all of which are chemically non-equivalent. Therefore, we expect to see 8 distinct signals in the broadband proton-decoupled spectrum.
-
Aromatic Carbons (δ 100-160 ppm): Six signals are expected for the aromatic carbons. The carbons directly attached to heteroatoms (C1-N, C2-O) will be the most downfield.
-
Trifluoromethyl Carbon (-CF₃, δ ~120-130 ppm): The carbon of the CF₃ group is a key diagnostic. Due to coupling with the three fluorine atoms (¹⁹F, spin I=½), this signal will appear as a quartet with a large coupling constant (¹JCF ≈ 270 Hz).[6]
-
Methoxy Carbon (-OCH₃, δ ~55-60 ppm): A single peak is expected for the methoxy carbon.
Fluorine (¹⁹F) NMR Spectroscopy: The Definitive CF₃ Check
Causality & Rationale: ¹⁹F NMR is an exceptionally sensitive and direct method for confirming the presence and electronic environment of fluorine-containing groups.[7] Given the 100% natural abundance and spin I=½ of the ¹⁹F nucleus, this technique is indispensable for analyzing fluorinated compounds.
Predicted Spectrum:
-
The three fluorine atoms of the CF₃ group are chemically equivalent. With no neighboring fluorine atoms, they will appear as a single, sharp singlet. The typical chemical shift for an aromatic CF₃ group is in the range of -60 to -65 ppm (relative to CFCl₃).[7]
Summary of NMR Data
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Observed Data (Typical) |
| ¹H NMR | -NH₂ | 3.5 - 4.5 | Broad Singlet | ~4.0 (br s, 2H) |
| -OCH₃ | 3.8 - 4.0 | Singlet | ~3.85 (s, 3H) | |
| Ar-H | 6.5 - 7.5 | Doublets, Doublet of Doublets | ~6.8-7.2 (m, 3H) | |
| ¹³C NMR | -OCH₃ | 55 - 60 | Singlet | ~56 |
| Aromatic C | 100 - 160 | 6 Singlets | 6 signals in region | |
| C-CF₃ | ~120 (J ≈ 33 Hz) | Quartet | ~122 (q, ¹JCF ≈ 32 Hz) | |
| -CF₃ | 120 - 130 | Quartet | ~124 (q, ¹JCF ≈ 272 Hz) | |
| ¹⁹F NMR | -CF₃ | -60 to -65 | Singlet | ~-63 (s) |
| Note: Observed data is representative based on values for structurally similar compounds.[6] |
Part 2: Vibrational & Mass Analysis
While NMR provides the structural skeleton, Infrared Spectroscopy and Mass Spectrometry offer crucial, orthogonal validation by confirming functional groups and the overall molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
Causality & Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific chemical bonds and functional groups vibrate at characteristic frequencies, providing a molecular "fingerprint."
Predicted Absorptions:
-
N-H Stretch (Primary Amine): Two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.[8]
-
C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: One or more sharp bands in the 1500-1620 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong absorption band around 1200-1275 cm⁻¹.
-
C-F Stretches (CF₃ Group): The CF₃ group is characterized by multiple, very strong absorption bands in the 1100-1350 cm⁻¹ region. These are often the most intense peaks in the spectrum.[9]
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Causality & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[10] High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental composition. The fragmentation pattern provides additional structural clues.
Predicted Data:
-
Molecular Formula: C₈H₈F₃NO
-
Exact Mass: 191.0558 g/mol [1]
-
Molecular Ion (M⁺): An HRMS analysis should yield a molecular ion peak very close to this value (e.g., 191.0558 ± 0.0005).
-
Nitrogen Rule: The molecule contains one nitrogen atom. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with our value of 191.[8]
-
Key Fragmentation: Common fragmentation pathways for anilines involve the loss of HCN or HNC.[11] We might also expect to see fragmentation corresponding to the loss of a methyl radical (∙CH₃) from the methoxy group or even the loss of the entire CF₃ group.
Summary of IR and MS Data
| Technique | Feature | Predicted Value | Significance |
| FTIR | N-H Stretch | 3300-3500 cm⁻¹ (2 bands) | Confirms primary amine |
| C-H Stretch | ~2850-3100 cm⁻¹ | Confirms alkyl & aromatic C-H | |
| C-O Stretch | ~1250 cm⁻¹ | Confirms aryl ether | |
| C-F Stretch | 1100-1350 cm⁻¹ (strong) | Confirms CF₃ group | |
| HRMS | Molecular Ion (M⁺) | m/z ≈ 191.0558 | Confirms molecular formula C₈H₈F₃NO |
Part 3: Integrated Validation Workflow and Protocols
No single technique is sufficient. True structural validation comes from the logical integration of all data points, where each result corroborates the others.
Figure 2: A logical workflow for the integrated structural validation of the target molecule.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Deuterium Exchange (Optional but Recommended): To confirm the -NH₂ peak, acquire an initial ¹H NMR spectrum. Then, add one drop of deuterium oxide (D₂O), shake the tube gently, and re-acquire the spectrum. The broad singlet corresponding to the amine protons should disappear or significantly diminish.[5]
-
Acquisition:
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
For ¹³C NMR, ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons and the CF₃ carbon.
-
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak. Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
Protocol 2: FTIR Sample Preparation and Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum should be automatically ratioed against the background, yielding a spectrum in % Transmittance or Absorbance.
Protocol 3: HRMS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Acquisition (ESI-TOF):
-
Infuse the sample solution into a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure the instrument is properly calibrated across the desired mass range to achieve high mass accuracy (<5 ppm).
-
-
Data Analysis: Determine the m/z of the most intense peak in the molecular ion cluster. Use the instrument's software to calculate the elemental composition based on this exact mass.
Conclusion and Comparative Perspective
The integrated analysis of ¹H, ¹³C, and ¹⁹F NMR, FTIR, and HRMS provides a robust and self-validating dossier for the structure of this compound. NMR establishes the precise connectivity and chemical environment of the C-H-F framework. FTIR provides orthogonal confirmation of all key functional groups. Finally, HRMS verifies the elemental composition, anchoring the entire analysis to a definitive molecular formula.
While techniques like 2D NMR (COSY, HSQC) could further refine assignments, they are often unnecessary for routine validation when the 1D data is as clear-cut as predicted for this molecule. Elemental analysis could also confirm the elemental ratios but lacks the structural detail of spectroscopy. The strength of the presented workflow lies in its efficiency and the complementary nature of the data, which, when combined, leave no room for structural ambiguity. This rigorous approach ensures that subsequent research and development efforts are built upon a foundation of absolute structural certainty.
References
- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". Accessed via Google Search results.
- Westermaier, M., & Amann, T. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. [Link]
- ResearchGate. (n.d.). NMR Spectra of Anilines. Request PDF. [Link]
- Rylander, P. N., Meyerson, S., Eliel, E. L., & McCollum, J. D. (1963). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 85(18), 2723–2725. [Link]
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
- ResearchGate. (n.d.).
- Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2840-2845.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
- Chemistry LibreTexts. (2020). 20.3: Spectroscopy of Amines. [Link]
- Chemistry LibreTexts. (2015). 21.3: Spectroscopy of the Amine Group. [Link]
- PubChemLite. (n.d.). This compound (C8H8F3NO). [Link]
- Kolehmainen, E. (2009). NMR Spectra of Anilines. SciSpace. [Link]
- ResearchGate. (n.d.). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Request PDF. [Link]
- eGyanKosh. (n.d.).
- NIST. (n.d.). Aniline. NIST Chemistry WebBook. [Link]
- International Journal of Mass Spectrometry. (n.d.).
- SpectraBase. (n.d.). 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum. [Link]
- NIST. (n.d.). 2-Methoxy-4-(o-methoxyphenylazo)aniline. NIST Chemistry WebBook. [Link]
- MPG.PuRe. (n.d.).
- Jasperse, J. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). 2-Methoxy-4-nitroaniline.
- Al-Okbi, A. K., & Al-Sultan, A. A. (2020). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. International Journal of Pharmaceutical Research, 12(4).
- ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. [Link]
- Dalvit, C., & Vulpetti, A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(3), 1364. [Link]
- Fan, M., Dai, D., & Huang, B. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
- Journal of the American Chemical Society. (2024).
Sources
- 1. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jchps.com [jchps.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Reactivity of 2-Methoxy-4-(trifluoromethyl)aniline in Cross-Coupling Reactions: A Guide for Synthetic Chemists
<_>
Introduction
In the fields of medicinal chemistry and materials science, the design and synthesis of novel molecular entities depend heavily on the strategic functionalization of aromatic building blocks. 2-Methoxy-4-(trifluoromethyl)aniline is one such scaffold, prized for the unique electronic and steric characteristics imparted by its substituents. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, and the methoxy (-OCH3) group, an electron-donating group, create a complex electronic environment that significantly influences the aniline's reactivity.[1][2] This guide offers an in-depth comparison of the reactivity of this compound in key cross-coupling reactions, providing researchers, scientists, and drug development professionals with actionable insights and supporting experimental data.
The presence of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[2][3] However, the synthetic challenges of incorporating these groups underscore the importance of understanding the reactivity of intermediates like this compound.[3] This guide will focus primarily on its performance as a nucleophile in Buchwald-Hartwig amination and discuss the expected reactivity of its derivatives in C-C bond-forming reactions like Suzuki-Miyaura coupling.
Understanding the Electronic and Steric Profile
The reactivity of this compound is a direct consequence of the interplay between its substituents:
-
Trifluoromethyl Group (-CF3): As a strong electron-withdrawing group, the -CF3 moiety decreases the electron density on the aromatic ring and the nitrogen atom of the amine. This reduces the nucleophilicity of the amine compared to unsubstituted aniline, potentially slowing down reactions where the aniline acts as a nucleophile.
-
Methoxy Group (-OCH3): Located ortho to the amine, the methoxy group has a dual effect. Through resonance, it is an electron-donating group, which can partially counteract the electron-withdrawing effect of the -CF3 group. However, its position also introduces significant steric hindrance around the nitrogen atom, which can impede its approach to a metal center in a catalytic cycle.[4]
This combination of a deactivated yet sterically hindered nucleophile presents unique challenges and opportunities in cross-coupling catalysis.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming carbon-nitrogen (C-N) bonds.[5] The reaction's efficiency is highly dependent on the electronic properties and steric bulk of the amine coupling partner. For this compound, its reduced nucleophilicity and steric hindrance necessitate carefully optimized conditions.
Comparison with Other Anilines
To contextualize the reactivity of this compound, we compare its expected performance against other anilines in a hypothetical Buchwald-Hartwig reaction with an aryl bromide.
| Aniline Derivative | Key Features | Expected Reactivity | Rationale |
| Aniline | Baseline | Moderate to High | Unsubstituted, moderate nucleophilicity, minimal steric hindrance. |
| 4-Anisidine | Electron-rich | High | The para-methoxy group enhances nucleophilicity without adding ortho-steric bulk. |
| 4-(Trifluoromethyl)aniline | Electron-poor | Low to Moderate | The strong electron-withdrawing -CF3 group significantly reduces nucleophilicity. |
| This compound | Electron-poor, Sterically hindered | Low to Moderate | The combination of a deactivating -CF3 group and an ortho-methoxy group requires more forcing conditions (higher temperature, stronger base, specialized ligands). |
| 2,6-Dimethylaniline | Sterically hindered | Low | Severe steric hindrance from two ortho-methyl groups makes coupling very difficult. |
The data suggests that while electron-withdrawing groups generally decrease reactivity in anilines, steric hindrance at the ortho position can be an even more significant barrier.[6] Therefore, successful couplings with this compound often require advanced catalyst systems. The use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is often crucial to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[7][8]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a nitrogen-flushed glovebox, add the aryl bromide, Pd(OAc)2, XPhos, and NaOt-Bu to a dry Schlenk flask.
-
Add the anhydrous toluene, followed by the this compound.
-
Seal the flask and heat the reaction mixture to 100–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS over 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Reactivity in C-C Coupling Reactions (e.g., Suzuki-Miyaura)
For this compound to participate in C-C bond-forming reactions like the Suzuki-Miyaura coupling, it must first be converted into an aryl halide or triflate. A common route is through a Sandmeyer reaction, converting the amine to a diazonium salt, which is then displaced by a halide (e.g., bromide).
The resulting hypothetical substrate, 2-bromo-1-methoxy-4-(trifluoromethyl)benzene , would be the active participant in the Suzuki coupling.
Analysis of the Derived Aryl Bromide
The electronic properties of this aryl bromide derivative are key to its reactivity in Suzuki couplings, where the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[7]
-
Trifluoromethyl Group (-CF3): The strong electron-withdrawing nature of the -CF3 group is highly advantageous here. It polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to oxidative addition by the palladium catalyst. This generally leads to faster reaction rates compared to electron-neutral or electron-rich aryl bromides.[9]
-
Methoxy Group (-OCH3): The ortho-methoxy group can exhibit some steric hindrance, potentially slowing the approach of the bulky palladium catalyst. However, in many modern catalyst systems, this effect is often overcome by the powerful electronic activation provided by the -CF3 group.
Comparative Performance in Suzuki-Miyaura Coupling
The table below provides an expected performance comparison for the Suzuki-Miyaura coupling of various bromo-aromatics with a generic arylboronic acid.
| Aryl Bromide Derivative | Key Features | Expected Reactivity | Rationale |
| Bromobenzene | Baseline | Moderate | Standard reactivity for an aryl bromide. |
| 4-Bromoanisole | Electron-rich | Low | The electron-donating -OCH3 group deactivates the C-Br bond towards oxidative addition. |
| 4-Bromobenzotrifluoride | Electron-poor | High | The -CF3 group strongly activates the C-Br bond, facilitating rapid oxidative addition.[10] |
| 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene | Electron-poor, Sterically hindered | High | The powerful electronic activation from the -CF3 group is expected to dominate, leading to high reactivity, despite potential minor steric hindrance from the ortho-methoxy group. |
This analysis suggests that aryl halides derived from this compound are excellent substrates for Suzuki-Miyaura cross-coupling reactions, likely affording high yields under standard conditions.[11]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a building block with a nuanced reactivity profile governed by a balance of electronic deactivation, steric hindrance, and latent potential for activation.
-
As a Nucleophile (Buchwald-Hartwig Amination): The compound is a challenging substrate due to reduced nucleophilicity and steric hindrance. Successful C-N coupling requires carefully optimized conditions, typically involving strong bases and modern, sterically demanding phosphine ligands. Its reactivity is generally lower than that of electron-rich or less hindered anilines.
-
In C-C Couplings (via Aryl Halide Derivatives): When converted to an aryl halide, the strong electron-withdrawing -CF3 group makes it a highly reactive and desirable substrate for reactions like Suzuki-Miyaura coupling. The electronic activation often outweighs the steric influence of the ortho-methoxy group, leading to efficient C-C bond formation.
By understanding these characteristics, researchers can strategically employ this compound and its derivatives, selecting the appropriate catalytic systems to harness its unique properties for the synthesis of complex, high-value molecules.
References
- BenchChem. (2025). Reactivity comparison of halogenated anilines in cross-coupling.
- J. Braz. Chem. Soc. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Hartwig, J. F., & Shen, Q. (2006). Palladium-catalyzed coupling of ammonia and lithium amide with aryl halides. Journal of the American Chemical Society.
- Sugahara, T., Murakami, K., Yorimitsu, H., & Osuka, A. (2014). Palladium-catalyzed amination of aryl sulfides with anilines.
- Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society.
- Frank, D. et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Arkivoc.
- Szilvási, T., & Kégl, T. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- ChemRxiv. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
- Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
- ResearchGate. (2011). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Crampton, M. R., & Emokpae, T. A. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethylated Anilines in Modern Synthesis.
- PubMed Central. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.
- Feng, C., & Li, Y. (2011). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives.
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- PubChemLite. (n.d.). This compound (C8H8F3NO).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity 2-Methoxy-5-(trifluoromethyl)aniline: Synthesis, Applications, and Sourcing from Reliable Manufacturers.
- BenchChem. (2025). Catalyst Selection for Suzuki Coupling with 2,3,4,6-Tetrafluorophenylboronic Acid: Application Notes and Protocols.
- BenchChem. (2025). Effect of base and solvent on 2-Bromo-5-(trifluoromethyl)aniline reactivity.
- D. M. Knapp, et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][3]-Fused Indole Heterocycles. The Journal of Organic Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Positional Isomerism in Fluorinated Anilines: A Critical Determinant of Biological Activity, Metabolic Fate, and Safety
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, my experience in the field has consistently demonstrated that in drug discovery, seemingly minor structural modifications can precipitate profound changes in a compound's biological profile. Nowhere is this more evident than with the strategic placement of fluorine on an aromatic ring. Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—make it an invaluable tool for modulating a molecule's efficacy, pharmacokinetics, and metabolic stability.[1][2]
This guide moves beyond a generic overview to provide an in-depth comparison of the ortho-, meta-, and para-isomers of fluoroaniline. While these are simple building blocks, understanding their inherent differences is fundamental to the rational design of complex pharmaceuticals, agrochemicals, and other specialty chemicals.[1] We will dissect how the specific position of a single fluorine atom dictates the molecule's electronic character, its susceptibility to metabolic transformation, and ultimately, its biological activity and toxicological profile. The central thesis of this guide is that isomeric position is not a trivial detail but a critical design parameter that must be considered from the earliest stages of research and development.
Part 1: The Physicochemical Foundation of Isomeric Differences
The biological behavior of a molecule is fundamentally governed by its physicochemical properties. For fluoroaniline isomers, the position of the fluorine atom creates subtle yet significant electronic and conformational distinctions that have far-reaching consequences.
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, while also contributing a weaker electron-donating resonance effect (+R). The interplay of these effects varies by position:
-
Ortho-fluoroaniline (2-fluoroaniline): The inductive effect is strongest due to proximity to the amino group. Intramolecular hydrogen bonding between the fluorine and an amino hydrogen is also possible, influencing conformation and basicity.[3]
-
Meta-fluoroaniline (3-fluoroaniline): The inductive effect still dominates, reducing the electron density of the amino group and thus its basicity compared to aniline. The resonance effect does not extend to the meta position.
-
Para-fluoroaniline (4-fluoroaniline): The inductive effect is weaker due to distance, but the +R effect directly opposes it by donating electron density into the ring and towards the amino group.
These electronic differences directly impact the basicity (pKa of the conjugate acid) and lipophilicity (logP) of the isomers, which in turn affect their solubility, membrane permeability, and ability to interact with biological targets.[4]
| Property | Ortho- (2-FA) | Meta- (3-FA) | Para- (4-FA) | Aniline (for comparison) | Source(s) |
| pKa (conjugate acid) | 3.20 | 3.51 | 4.65 | 4.60 | [5] |
| logP | 1.14 (predicted) | 1.14 (predicted) | 1.15 | 0.90 | [5] |
| Ionization Energy (eV) | 8.32 | 8.33 | 8.18 | 7.70 | [3] |
Table 1: Comparative Physicochemical Properties of Fluoroaniline Isomers.
Notably, the pKa of 4-fluoroaniline is very similar to that of aniline, suggesting a near-cancellation of the -I and +R effects at that position. In contrast, the ortho and meta isomers are significantly less basic, a critical factor for receptor binding and pharmacokinetic profiles.[4]
Part 2: A Tale of Three Isomers: Comparative Metabolic Fate
One of the most dramatic distinctions among the fluoroaniline isomers lies in their metabolic stability. The primary route of aniline metabolism is often oxidation by cytochrome P450 (CYP450) enzymes, typically involving hydroxylation at the para-position.[6] The position of the fluorine atom directly influences this process, creating divergent metabolic pathways.
-
Para-fluoroaniline (4-fluoroaniline): This isomer is particularly susceptible to metabolic attack at the fluorinated position. Cytochrome P450-dependent monooxygenation leads to p-hydroxylation, which results in the elimination of the fluorine atom (defluorination) and the formation of p-hydroxyaniline. This process can generate reactive quinoneimine species and fluoride ions, which are significant toxicological concerns.[7]
-
Ortho- and Meta-fluoroaniline (2-FA and 3-FA): For these isomers, the para-position is unsubstituted and available for hydroxylation. Consequently, they are preferentially hydroxylated at the para-position (to form 4-amino-3-fluorophenol and 4-amino-2-fluorophenol, respectively) without significant defluorination. This makes the 2- and 3-fluoroaniline scaffolds inherently more metabolically stable with respect to the C-F bond integrity.
This difference is not merely academic; it is a critical design choice. Selecting a 4-fluoroaniline moiety may introduce a metabolic liability, whereas choosing a 2- or 3-fluoroaniline moiety can act as a "metabolic block," preserving the fluorinated structure and potentially increasing the compound's half-life and bioavailability.[6]
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microsomal metabolism of fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Methoxy-4-(trifluoromethyl)aniline as a Drug Scaffold
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and validation of novel drug scaffolds are paramount to expanding the therapeutic arsenal. 2-Methoxy-4-(trifluoromethyl)aniline emerges as a compelling candidate, wedding two influential functional groups—the methoxy and trifluoromethyl moieties—onto a versatile aniline core. This guide provides an in-depth assessment of this scaffold, offering a comparative analysis against established alternatives, and furnishing the experimental frameworks necessary for its preclinical evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and practical methodologies required to harness the potential of this promising chemical entity.
The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, is a cornerstone of contemporary drug design.[1] This group profoundly influences a molecule's lipophilicity, metabolic stability, and binding affinity.[2] Concurrently, the methoxy (OCH3) group, prevalent in natural products and their derivatives, is adept at modulating physicochemical and pharmacokinetic properties, often enhancing ligand-target interactions.[3][4] The confluence of these attributes in this compound suggests a scaffold with inherent "drug-like" qualities, meriting a rigorous and systematic investigation.
Section 1: Physicochemical Profile and "Drug-Likeness" Assessment
A molecule's journey from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile. This compound presents a compelling profile when evaluated against established benchmarks for oral bioavailability, such as Lipinski's Rule of Five.[5][6]
Table 1: Physicochemical Properties of this compound and Lipinski's Rule of Five Analysis
| Property | Value for this compound | Lipinski's Rule of Five Guideline[7] | Compliance |
| Molecular Weight | 191.15 g/mol [8] | < 500 daltons | Yes |
| cLogP (Octanol-Water Partition Coefficient) | 2.3[8] | ≤ 5 | Yes |
| Hydrogen Bond Donors (N-H, O-H) | 1 (from the aniline -NH2) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (N, O atoms) | 2 (1 from -OCH3, 1 from -NH2) | ≤ 10 | Yes |
Expert Analysis of Functional Group Contributions:
The exceptional "drug-likeness" of this scaffold is not accidental; it is a direct consequence of the synergistic interplay between its constituent functional groups.
-
The Trifluoromethyl (CF3) Group: This potent electron-withdrawing group offers several advantages. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][9] Its lipophilicity (Hansch π value of +0.88) can improve membrane permeability, a critical factor for oral absorption and reaching intracellular targets.[9] Furthermore, the CF3 group often serves as a bioisostere for a chlorine atom or a methyl group, allowing for fine-tuning of steric and electronic properties during lead optimization.[10]
-
The Methoxy (OCH3) Group: The methoxy group is a versatile modulator of a drug's properties.[4] When attached to an aromatic ring, it has a near-neutral effect on lipophilicity (Δ(LogD) of -0.05 to 0.00), enabling potency enhancements without the associated liabilities of increased lipophilicity.[11][12] It acts as a hydrogen bond acceptor, which can be crucial for anchoring a ligand within a protein's binding pocket.[11] However, it is also a potential site of metabolism via O-demethylation, a factor that must be considered in later stages of development.[3]
-
The Aniline Core: The aniline moiety provides a synthetically tractable handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The amino group can be acylated, alkylated, or used in various coupling reactions to build more complex molecules.
Section 2: Synthetic Tractability and SAR Potential
The utility of a scaffold is intrinsically linked to its synthetic accessibility and the ease with which its structure can be diversified. This compound is commercially available from numerous suppliers, providing a ready starting point for research campaigns.[13] Its synthesis is also well-documented, typically involving the nitration and subsequent reduction of a substituted anisole precursor. This accessibility lowers the barrier to entry for its exploration in drug discovery programs.
The true power of this scaffold lies in its potential for chemical elaboration to explore structure-activity relationships. The aniline nitrogen serves as the primary point for diversification.
Caption: Potential diversification pathways for the this compound scaffold.
This synthetic versatility allows for the rapid generation of compound libraries to probe interactions with a biological target. For instance, amide coupling can introduce a wide range of substituents to explore different pockets of a binding site, while Buchwald-Hartwig coupling can be used to append various aryl or heteroaryl groups, significantly altering the overall topology of the molecule.
Section 3: Comparative Analysis with Alternative Scaffolds
To contextualize the potential of this compound, it is instructive to compare it with other commonly employed scaffolds in drug discovery, such as 4-fluoroaniline and 3,4-dichloroaniline.
Table 2: Comparative Analysis of Aniline-Based Scaffolds
| Feature | This compound | 4-Fluoroaniline | 3,4-Dichloroaniline |
| Key Attributes | Balanced lipophilicity, metabolic stability from CF3, H-bond acceptor (OCH3) | Minimal steric bulk, metabolic stability from C-F bond | Increased lipophilicity, potential for halogen bonding |
| Potential Advantages | Good starting point for oral drug design, tunable properties | Simple, metabolically robust, small size allows access to tight binding pockets | Can enhance binding affinity through favorable interactions, established in many kinase inhibitors |
| Potential Liabilities | O-demethylation of methoxy group, basicity of aniline may require modulation | Limited vectors for SAR exploration without further functionalization | Higher lipophilicity can lead to off-target effects and poor solubility, potential for metabolic liabilities |
| Representative Drugs/Applications | Building block for antitumor and antiviral agents[14] | Component of various kinase inhibitors and other therapeutics | Core of many approved tyrosine kinase inhibitors (e.g., Sorafenib, Lapatinib) |
This comparison highlights that while scaffolds like 3,4-dichloroaniline have a proven track record, particularly in the kinase inhibitor space, they often come with lipophilicity challenges. This compound offers a more balanced starting point, with its physicochemical properties pre-disposed for favorable ADME characteristics.
Section 4: A Roadmap for Preclinical Assessment: Key Experimental Protocols
A systematic, data-driven approach is essential to validate any new scaffold. The following section outlines a logical workflow and provides detailed protocols for the initial in vitro assessment of compounds derived from this compound.
Caption: A typical in vitro preclinical assessment workflow for a new chemical entity.
Experimental Protocol 1: Cytotoxicity Assessment using MTT Assay
Rationale: It is crucial to determine the general toxicity of a new compound to understand its therapeutic window. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.
Methodology:
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (derived from the scaffold) in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Experimental Protocol 2: Metabolic Stability Assessment using Liver Microsomal Assay
Rationale: Predicting a drug's half-life in the body is a critical step. This assay uses liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s), to assess how quickly a compound is broken down. High stability suggests a longer in vivo half-life.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction in each aliquot is immediately stopped by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) can be calculated (t1/2 = 0.693/k).
Conclusion: A Scaffold of Strategic Value
This compound represents a highly promising and strategically valuable scaffold for modern drug discovery. Its constituent functional groups bestow a favorable physicochemical profile that aligns well with the requirements for orally bioavailable drugs. The scaffold's synthetic tractability and multiple points for diversification provide a robust platform for generating novel chemical entities and conducting thorough structure-activity relationship studies.
While its potential metabolic liability at the methoxy position requires careful consideration during lead optimization, its inherent advantages—notably its balanced lipophilicity and the metabolic shielding offered by the trifluoromethyl group—position it as a superior starting point compared to more simplistic or overly lipophilic aniline alternatives. The experimental framework provided in this guide offers a clear and logical path for the systematic evaluation of its derivatives. For research teams seeking to develop next-generation therapeutics, this compound is not merely a building block; it is a well-reasoned starting point for innovation.
References
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
- Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]
- Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.[Link]
- Wikipedia. (n.d.). Trifluoromethyl group. [Link]
- GARDP Revive. (n.d.). Lipinski's Rule of 5. [Link]
- Moodle@Units. (n.d.). Lipinski's rule of five. [Link]
- Hovione. (2024).
- ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
- Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]
- Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]
- ResearchGate. (n.d.). Methoxy group: a non-lipophilic "scout" for protein pocket finding. [Link]
- PubChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.).
- Dana Bioscience. (n.d.). This compound hydrochloride 1g. [Link]
- Google Patents. (n.d.). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
- PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. [Link]
- MDPI. (n.d.).
- Chemsrc. (n.d.). 4-Methoxy-2-(trifluoromethyl)aniline. [Link]
- PubMed. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. [Link]
- ResearchGate. (n.d.). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. [Link]
- Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.[Link]
- ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- IRIS UniPA. (2023).
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. danabiosci.com [danabiosci.com]
- 14. ossila.com [ossila.com]
Navigating the In Vivo Landscape: A Comparative Guide to the Activity of 2-Methoxy-4-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the 2-methoxy-4-(trifluoromethyl)aniline scaffold into novel chemical entities has emerged as a promising avenue in the pursuit of potent therapeutic agents across a spectrum of diseases. The unique electronic properties imparted by the methoxy and trifluoromethyl groups can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. This guide offers a comparative analysis of the in vivo activity of select compounds derived from or structurally related to this compound, providing a valuable resource for researchers in the field. While direct head-to-head in vivo comparative studies remain limited, this document synthesizes available preclinical data to illuminate the therapeutic potential of this chemical class in oncology, inflammation, and parasitic diseases.
Comparative In Vivo Performance: A Snapshot
The following table summarizes the in vivo efficacy of representative compounds in various disease models. It is important to note that direct cross-study comparisons should be approached with caution due to variations in experimental models, dosing regimens, and endpoint measurements.
| Compound Class | Therapeutic Area | Animal Model | Key In Vivo Efficacy Metrics | Alternative/Control | Reference |
| 4-Anilinoquinazolines | Anticancer | A549 Xenografts (BALB/c-nu mice) | Significant tumor growth inhibition; Reduced toxicity-associated weight loss | Vandetanib | [1] |
| Benzimidazole Derivative | Antiparasitic (Leishmaniasis) | Leishmania mexicana infected BALB/c mice | 71% reduction in parasite load | Glucantime (50% reduction) | [2] |
| 2-Methoxy-4-vinylphenol (structurally related) | Anti-inflammatory | LPS-induced acute lung inflammation in mice | ~54% reduction in bronchoalveolar lavage protein | Dexamethasone (~54% reduction) | [3] |
In-Depth Analysis by Therapeutic Area
Anticancer Activity: Targeting Tumor Growth and Angiogenesis
Derivatives of the this compound core have shown considerable promise as anticancer agents, particularly as inhibitors of key signaling pathways involved in tumor proliferation and angiogenesis. A notable example is the class of 4-anilinoquinazolines, which have been investigated as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.[1]
One study highlights the in vivo efficacy of novel 4-anilinoquinazoline derivatives in a non-small cell lung cancer model. These compounds were designed to be hypoxia-selective, a key feature for targeting the tumor microenvironment. In A549 tumor xenografts in BALB/c-nu mice, these derivatives demonstrated significant tumor growth inhibition. Notably, they also exhibited a more favorable safety profile compared to the established drug vandetanib, with less associated weight loss in the treated animals.[1]
This protocol outlines a standard procedure for evaluating the in vivo anticancer activity of a test compound using a xenograft model.[4][5][6]
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., BALB/c-nu) are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) according to a specified dosing schedule. A vehicle control and a positive control (e.g., a standard-of-care drug) are included.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Animal body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess biomarkers of drug activity.
Caption: Workflow for in vivo anticancer efficacy testing.
Antiparasitic Activity: Combating Neglected Tropical Diseases
The development of novel antiparasitic agents is a critical global health priority. Benzimidazole derivatives, which can be synthesized from aniline precursors, have shown potential in this area. A study on a N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine derivative demonstrated significant in vivo activity against Leishmania mexicana, the causative agent of cutaneous leishmaniasis.[2]
In a BALB/c mouse model of cutaneous leishmaniasis, this compound, when administered, led to a 71% reduction in the parasite load. This was a more pronounced effect than that observed with the standard treatment, Glucantime, which achieved a 50% reduction under the same conditions. The mechanism of action is believed to involve the induction of reactive oxygen species (ROS) and apoptosis in the parasite.[2]
The following protocol describes a common method for assessing the in vivo efficacy of antileishmanial compounds.[2][7]
-
Parasite Culture: Leishmania promastigotes are cultured in vitro.
-
Animal Infection: Susceptible mice (e.g., BALB/c) are infected with Leishmania promastigotes, typically in the footpad or base of the tail.
-
Lesion Development: The infection is allowed to progress until measurable lesions develop.
-
Treatment: Animals are treated with the test compound, a vehicle control, and a positive control drug (e.g., Glucantime) via a specified route and schedule.
-
Parasite Load Determination: At the end of the treatment period, the parasite burden in infected tissues (e.g., lymph nodes, spleen, liver) is quantified using methods such as limiting dilution assay or quantitative PCR.
Caption: In vivo workflow for antileishmanial drug testing.
Anti-inflammatory Activity: Modulating the Immune Response
Treatment with 2-methoxy-4-vinylphenol resulted in a significant reduction in vascular leak and epithelial injury in the lungs, comparable to the potent corticosteroid dexamethasone. The proposed mechanism involves the induction of heme oxygenase-1 (HO-1), an enzyme with known anti-inflammatory properties, via the activation of the Nrf2/ARE pathway.[3]
This is a widely used and straightforward model for evaluating the acute anti-inflammatory activity of novel compounds.[9][10][11]
-
Animal Groups: Rats or mice are divided into control and treatment groups.
-
Compound Administration: The test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) is administered, typically orally or intraperitoneally.
-
Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is administered into the paw of each animal to induce localized inflammation and edema.
-
Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.
Caption: Anti-inflammatory mechanism of action.
Conclusion
The strategic functionalization of the this compound scaffold presents a fertile ground for the discovery of novel therapeutic agents. The examples highlighted in this guide underscore the potential of this chemical class to yield potent in vivo active compounds against cancer, parasitic infections, and inflammatory conditions. Further research involving direct comparative studies and elucidation of precise mechanisms of action will be instrumental in advancing these promising candidates toward clinical development.
References
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (Link not available)
- In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity - ResearchG
- Synthesis and Antiparasitic Activity of 2-(trifluoromethyl)
- EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. (Link not available)
- In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei - ResearchG
- Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed. [Link]
- In vivo screen of Plasmodium targets for mosquito-based malaria control - PubMed - NIH. (Link not available)
- In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - NIH. [Link]
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - Semantic Scholar. [Link]
- In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models - ProBio CDMO. [Link]
- The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. [Link]
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. [Link]
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. [Link]
- Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC - NIH. [Link]
- Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4 ... - PubMed. [Link]
- Evaluation of 4-amino 2-anilinoquinazolines against Plasmodium and other apicomplexan parasites in vitro and in a P.
- This compound | C8H8F3NO | CID 5161541 - PubChem. [Link]
- (PDF) In vivo anticancer evaluation of (2-amino-3, 4, 5-trimethoxyphenyl) (6-methoxy-1h-indol-3-yl)
- An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole deriv
- Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI. [Link]
- Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - PMC - NIH. [Link]
- Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC - PubMed Central. [Link]
- Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetyl
- (PDF)
- Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection - PubMed. [Link]
- Phytochemicals as Anticancer Agents: Investigating Molecular Pathways from Preclinical Research to Clinical Relevance. (Link not available)
- Preclinical evaluation of the antifolate QN254, 5-chloro- N'6'-(2,5-dimethoxy-benzyl)
- In Vitro and in Vivo Antileishmanial Activity of 2-amino-4,6-dimethylpyridine Derivatives Against Leishmania Mexicana - PubMed. [Link]
- In vitro activity and in vivo efficacy of omadacycline against Plasmodium species - PMC. [Link]
- Cancer Models - Charles River Labor
- In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed. [Link]
- Classic In Vivo Cancer Models: Three Examples of Mouse Models Used in Experimental Therapeutics - ResearchG
- New TMA (4,6,4′-Trimethyl angelicin) Analogues as Anti-Inflammatory Agents in the Treatment of Cystic Fibrosis Lung Disease - MDPI. [Link]
- Animal models and therapeutic molecular targets of cancer: utility and limit
- Bioorganic & Medicinal Chemistry Letters - CNR-IRIS. [Link]
Sources
- 1. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpras.com [ijpras.com]
- 10. researchgate.net [researchgate.net]
- 11. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Trifluoromethyl Group's Influence on the Bioactivity of Aniline Compounds
As a Senior Application Scientist, my experience has consistently shown that the strategic modification of a molecular scaffold is the cornerstone of successful drug discovery. Among the vast arsenal of functional groups available to medicinal chemists, the trifluoromethyl (CF3) group holds a preeminent position. Its introduction onto a core structure, such as aniline, is not a mere substitution but a profound alteration of the molecule's electronic, steric, and metabolic properties. This guide provides an in-depth, objective comparison of how this single functional group can dramatically modulate the bioactivity of aniline-based compounds, supported by experimental data and validated protocols.
The rationale for employing the CF3 group is rooted in its unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2][3] These characteristics collectively influence a compound's pharmacodynamic and pharmacokinetic profile, often transforming a moderately active molecule into a potent drug candidate.[4]
Fundamental Physicochemical Alterations: The "CF3 Effect" on Aniline
The bioactivity of a molecule is a direct consequence of its physicochemical properties. The introduction of a CF3 group to the aniline ring induces several critical changes.
Electronic Effects and Basicity (pKa)
The CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, primarily through a strong inductive effect.[5][6] When attached to the aniline ring, it significantly pulls electron density away from the aromatic system and, consequently, from the amino group's lone pair of electrons.
This has a drastic effect on the basicity (pKa) of the aniline nitrogen. The delocalization of the lone pair into the ring is less favorable, making the amine much less basic. A lower pKa means that at physiological pH (7.4), a trifluoromethyl-substituted aniline is less likely to be protonated compared to its non-fluorinated counterpart. This can fundamentally alter drug-receptor interactions, particularly those reliant on hydrogen bonding or ionic interactions involving the amino group.[7]
| Compound | pKa | Rationale for Change |
| Aniline | 4.6 | Baseline basicity of the amino group on a phenyl ring. |
| 4-(Trifluoromethyl)aniline | 3.5[8] | The strongly electron-withdrawing CF3 group reduces electron density on the nitrogen, decreasing its ability to accept a proton. |
| 3-(Trifluoromethyl)aniline | 3.3 | The inductive effect is still potent from the meta position, significantly lowering the pKa. |
Table 1: Comparison of pKa values for Aniline and Trifluoromethyl-substituted Analogs.
Caption: The robust C-F bonds in the CF3 group resist enzymatic oxidation.
Impact on Bioactivity: From Physicochemical Properties to Pharmacological Outcomes
The alterations described above translate directly into tangible changes in biological activity.
Enhanced Potency and Target Binding
The CF3 group can improve binding affinity through several mechanisms:
-
Hydrophobic Interactions: Its lipophilicity allows it to fit snugly into hydrophobic pockets within a target protein, increasing binding affinity. [2]* Altered Electrostatics: The strong electron-withdrawing nature of the CF3 group alters the electronic properties of the entire aniline ring, which can enhance or enable new electrostatic or hydrogen bonding interactions with the target. [2][5] A compelling example is seen in the development of isoxazole-based anti-cancer agents. The trifluoromethylated analog, 2g , was found to be nearly eight times more potent against MCF-7 breast cancer cells than its non-fluorinated counterpart 14 . [9]
Compound Structure Feature IC50 (MCF-7 cells) 14 Non-trifluoromethylated isoxazole 19.72 µM | 2g | Trifluoromethylated isoxazole | 2.63 µM |
Table 3: Impact of CF3 group on the anti-cancer activity of an isoxazole-based compound. Data from.[9]
Case Study: Sorafenib
Sorafenib is a multi-kinase inhibitor used to treat kidney and liver cancer. Its structure features a 4-chloro-3-(trifluoromethyl)phenyl group. The synthesis of sorafenib involves reacting 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline with 4-chloro-3-(trifluoromethyl) phenyl isocyanate. [10]The trifluoromethyl group in sorafenib is crucial for its activity, contributing to the overall electronic and steric profile required for effective binding to the kinase domain.
Experimental Protocols for Comparative Analysis
To empirically validate the effects of trifluoromethylation on aniline compounds, a series of standardized in vitro assays are essential. These protocols form a self-validating system to compare a parent aniline compound with its CF3-substituted analog.
Protocol: Determination of Metabolic Stability using Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing a measure of its intrinsic clearance. [11][12] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (e.g., Aniline vs. 4-CF3-Aniline) dissolved in DMSO.
-
Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
0.1 M Phosphate Buffer (pH 7.4).
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Ice-cold "Stop Solution" (e.g., Acetonitrile with an internal standard).
-
96-well incubation plates, incubator/shaker (37°C), centrifuge.
-
LC-MS/MS system for analysis.
Procedure:
-
Reagent Preparation: Thaw HLM on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare working solutions of test compounds.
-
Pre-incubation: Add the diluted HLM solution to the wells of a 96-well plate. Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Plate Equilibration: Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero (T0).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold Stop Solution.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).
Caption: A standard workflow to assess metabolic stability in vitro.
Protocol: Enzyme Inhibition Assay (IC50 Determination)
This biochemical assay measures the concentration of a compound required to inhibit the activity of a specific enzyme by 50%. [13][14] Objective: To determine the potency (IC50) of a test compound against a target enzyme.
Materials:
-
Purified target enzyme.
-
Enzyme-specific substrate.
-
Assay buffer.
-
Test compounds serially diluted in DMSO.
-
Positive control inhibitor.
-
384-well microtiter plates.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, absorbance).
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 100 nL) of serially diluted test compounds into the wells of a 384-well plate.
-
Enzyme Addition: Add the target enzyme, diluted in assay buffer, to all wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, diluted in assay buffer, to all wells.
-
Signal Detection: Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence) over a set period. The rate of signal change corresponds to the rate of the enzymatic reaction.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited (DMSO only) and fully inhibited (positive control) wells.
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful tool in the medicinal chemist's repertoire for optimizing the bioactivity of aniline-based compounds. [1][2]Its ability to profoundly and predictably alter key physicochemical properties—decreasing basicity, increasing lipophilicity, and blocking metabolic oxidation—provides a clear rationale for its widespread use. [15]By modulating these properties, the CF3 group can enhance a compound's potency, membrane permeability, and metabolic half-life, ultimately improving its overall therapeutic potential. [1][16]The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess these effects, enabling data-driven decisions in the drug design and development process. As synthetic methodologies for trifluoromethylation continue to advance, the strategic application of this unique functional group will undoubtedly continue to fuel the discovery of novel and effective medicines. [10][17]
References
- G. Angyal, A. G. Toth, M. Novas, M. J. Matos. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- BenchChem. (2025). A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.
- G. Angyal, A. G. Toth, M. Novas, M. J. Matos. (2025).
- M. K. Cyrille, et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.
- S. K. Goparaju, et al. (2018). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH.
- M. K. Cyrille, et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. PubMed.
- Unknown Author. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design. Unknown Source.
- Unknown Author. (n.d.). Trifluoromethylated bioactive molecules and the construction of...
- BenchChem. (2025). N-Propyl-3-(trifluoromethyl)aniline: A Technical Guide to its Physicochemical Properties and Solubility. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- S. Yoshida. (n.d.). Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
- Unknown Author. (n.d.). Exploring 3-Chloro-2-(Trifluoromethyl)
- S. P. Ba, et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Unknown Author. (2025). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs.
- Hovione. (2024).
- S. R. Garlapati, et al. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.
- PubChem. (n.d.). 4-(Trifluoromethyl)aniline. PubChem.
- Domainex. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.
- G. A. Olah, et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- PatSnap. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?.
- BioIVT. (n.d.). Drug Metabolism Assays. BioIVT.
- X. Wang, et al. (2014).
- Unknown Author. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. innospk.com [innospk.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bioivt.com [bioivt.com]
- 13. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 14. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Visible-light-promoted radical C-H trifluoromethylation of free anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2-Methoxy-4-(trifluoromethyl)aniline
Introduction
2-Methoxy-4-(trifluoromethyl)aniline is a key building block in the synthesis of a variety of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts specific properties to target molecules. The efficient and scalable synthesis of this aniline derivative is therefore of significant interest to researchers and process chemists.
This guide provides an in-depth, objective comparison of two plausible and scientifically robust synthetic routes to this compound. The analysis is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature. We will explore a classical Nitration/Reduction Pathway and a Nucleophilic Aromatic Substitution (SNAr) Pathway , benchmarking them against key performance indicators such as potential yield, regioselectivity, operational complexity, and safety considerations. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions when planning the synthesis of this important intermediate.
Synopsis of Synthetic Strategies
Two primary synthetic strategies are evaluated in this guide, each commencing from commercially available starting materials.
-
Route 1: The Nitration/Reduction Pathway initiates with the electrophilic nitration of 3-methoxybenzotrifluoride. This approach leverages the directing effects of the methoxy and trifluoromethyl substituents to introduce a nitro group, which is subsequently reduced to the target aniline. The regioselectivity of the initial nitration is a critical factor in the overall efficiency of this route.
-
Route 2: The Nucleophilic Aromatic Substitution (SNAr) Pathway employs a different strategy, starting with a pre-functionalized benzene ring containing a leaving group. This route involves the nucleophilic displacement of a halide with a methoxide, followed by the reduction of a nitro group. The efficiency of this pathway is heavily dependent on the activation of the aromatic ring towards nucleophilic attack.
A detailed analysis of each route, including step-by-step experimental protocols, mechanistic insights, and comparative data, is presented below.
Quantitative Performance Benchmarking
The following table summarizes the anticipated performance of the two proposed synthetic routes. The data is estimated based on literature values for analogous reactions due to the limited availability of direct comparative studies for the synthesis of this compound.
| Parameter | Route 1: Nitration/Reduction Pathway | Route 2: SNAr/Reduction Pathway |
| Starting Material | 3-Methoxybenzotrifluoride | 4-Chloro-3-nitrobenzotrifluoride |
| Key Intermediates | 2-Nitro-3-methoxybenzotrifluoride | 2-Methoxy-4-nitrobenzotrifluoride |
| Overall Steps | 2 | 2 |
| Estimated Overall Yield | Moderate | Moderate to Good |
| Regioselectivity Control | Moderate (isomer separation may be required) | High |
| Key Reagents | HNO₃/H₂SO₄, H₂/Pd/C | NaOCH₃, H₂/Pd/C or Fe/AcOH |
| Operational Complexity | Moderate (handling of nitrating agents) | Moderate (handling of sodium methoxide) |
| Key Advantages | Readily available starting material. | Potentially higher regioselectivity. |
| Key Disadvantages | Formation of multiple isomers. | Starting material may be less accessible. |
Route 1: The Nitration/Reduction Pathway
This two-step synthesis is a classical approach to the preparation of substituted anilines.
Workflow Diagram
Caption: Workflow for the Nitration/Reduction Pathway.
Mechanistic Insights and Rationale
The cornerstone of this route is the electrophilic aromatic substitution (EAS) reaction, specifically nitration. The regiochemical outcome of this step is dictated by the directing effects of the substituents on the starting material, 3-methoxybenzotrifluoride.
-
The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
-
The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.
The interplay of these opposing effects governs the position of the incoming nitro group. The ortho and para positions relative to the methoxy group are activated, while the meta position to the trifluoromethyl group is the least deactivated. This leads to a mixture of isomers, with substitution occurring at positions 2, 4, and 6 relative to the methoxy group. A patent detailing the nitration of the analogous 3-methylbenzotrifluoride reports a product distribution of approximately 43% of the 2-nitro isomer, 31% of the 4-nitro isomer, and 24% of the 6-nitro isomer[1]. A similar distribution can be anticipated for the nitration of 3-methoxybenzotrifluoride, necessitating chromatographic separation to isolate the desired 2-nitro-3-methoxybenzotrifluoride intermediate.
The second step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation, typically proceeding with high yields and producing water as the only byproduct[2].
Experimental Protocol
Step 1: Nitration of 3-Methoxybenzotrifluoride
-
Caution: This reaction involves the use of strong, corrosive acids and is exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.5 equivalents) to 0 °C in an ice bath.
-
Slowly add 3-methoxybenzotrifluoride (1.0 equivalent) to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-methoxybenzotrifluoride in sulfuric acid over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of nitro isomers by column chromatography on silica gel to isolate 2-nitro-3-methoxybenzotrifluoride.
Step 2: Reduction of 2-Nitro-3-methoxybenzotrifluoride
-
Caution: Hydrogen gas is flammable and should be handled with care. Ensure the reaction setup is properly sealed and purged with an inert gas before introducing hydrogen.
-
Dissolve 2-nitro-3-methoxybenzotrifluoride (1.0 equivalent) in methanol in a hydrogenation vessel.
-
Add 10% palladium on carbon (1-5 mol%) to the solution.
-
Seal the vessel, evacuate and purge with nitrogen, and then introduce hydrogen gas (typically 1-3 atm or via a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or distillation if necessary.
Route 2: The Nucleophilic Aromatic Substitution (SNAr) Pathway
This route offers an alternative approach that can potentially provide better control over regioselectivity.
Workflow Diagram
Caption: Workflow for the SNAr/Reduction Pathway.
Mechanistic Insights and Rationale
This pathway is centered around a nucleophilic aromatic substitution (SNAr) reaction. For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (typically a halide)[3].
In the starting material, 4-chloro-3-nitrobenzotrifluoride, the chlorine atom is activated towards nucleophilic attack by the ortho-nitro group and the meta-trifluoromethyl group, both of which are strongly electron-withdrawing. The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the carbon bearing the chlorine atom to form a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes the complex and facilitates the subsequent elimination of the chloride ion to yield the methoxy-substituted product. A patent describing the analogous reaction of 4-chloro-3-nitrobenzotrifluoride with aqueous ammonia to produce 2-nitro-4-(trifluoromethyl)aniline in high yield (99%) supports the feasibility of this SNAr reaction[4].
The subsequent reduction of the nitro group to an amine can be achieved using catalytic hydrogenation as described in Route 1, or alternatively, with reducing metals such as iron in acetic acid, which is a common and effective method for this transformation.
Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzotrifluoride
-
Caution: Sodium methoxide is a strong base and is corrosive. Handle with care and in the absence of moisture.
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 equivalents) in anhydrous methanol under an inert atmosphere. Alternatively, use a commercially available solution of sodium methoxide in methanol.
-
Dissolve 4-chloro-3-nitrobenzotrifluoride (1.0 equivalent) in anhydrous methanol in a separate flask.
-
Slowly add the sodium methoxide solution to the solution of 4-chloro-3-nitrobenzotrifluoride at room temperature.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the progress of the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxy-4-nitrobenzotrifluoride. This product may be of sufficient purity for the next step or can be purified by column chromatography.
Step 2: Reduction of 2-Methoxy-4-nitrobenzotrifluoride
-
This step can be performed using the catalytic hydrogenation procedure described in Route 1. An alternative procedure using iron is provided below.
-
In a round-bottom flask, suspend 2-methoxy-4-nitrobenzotrifluoride (1.0 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water (e.g., 4:1).
-
Add a catalytic amount of acetic acid or ammonium chloride to initiate the reaction.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water and basify with a solution of sodium carbonate or sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Comparative Analysis and Conclusion
Both the Nitration/Reduction Pathway and the SNAr/Reduction Pathway represent viable strategies for the synthesis of this compound. The choice between these routes will likely depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the purification capabilities at hand.
-
Route 1 is attractive due to the likely lower cost and greater availability of the starting material, 3-methoxybenzotrifluoride. However, the key challenge of this route is the control of regioselectivity during the nitration step. The formation of a mixture of isomers necessitates a potentially challenging and costly chromatographic separation, which may lower the overall isolated yield of the desired intermediate.
-
Route 2 offers the significant advantage of high regioselectivity in the SNAr step, potentially leading to a cleaner reaction profile and simplifying the purification of the intermediate. However, the starting material, 4-chloro-3-nitrobenzotrifluoride, may be more expensive or less readily available than 3-methoxybenzotrifluoride.
In a research and development setting where purity and unambiguous product formation are paramount, Route 2 may be the preferred method due to its superior regiochemical control. For larger-scale production where cost of goods is a primary driver, Route 1 might be more economical, provided an efficient method for isomer separation can be developed and implemented.
Ultimately, the optimal synthetic route will be determined by a careful consideration of these factors, and it is recommended that both pathways be evaluated experimentally to determine the most efficient and practical method for a given application.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Study.com. (n.d.). Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene.
- Roberts, G. W. (1976). Catalysis in Organic Synthesis. Academic Press.
- WIPO Patent Scope. (2011). A process for preparing polyhalogenated perhaloalkylaniline. WO2011058576A1.
- Google Patents. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. CN101289400A.
- Google Patents. (n.d.). Process for the preparation of 2-trifluoromethoxy-aniline. EP0820981A1.
- The OChem Whisperer. (2017, April 13). Here is some Nucleophilic Aromatic Substitution for ya!
- Brainly. (2020, February 21). Predict the product formed in the nucleophilic aromatic substitution reaction between.
- Google Patents. (n.d.). Process for the preparation of nitro-substituted benzotrifluoride compounds. EP0129528B1.
- European Patent Office. (n.d.). Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Google Patents. (n.d.). Process for the preparation of 2-nitro-4-trifluoromethyl aniline. EP0381010A2.
Sources
- 1. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. This compound | 158727-56-1 [chemicalbook.com]
- 3. homework.study.com [homework.study.com]
- 4. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 2-Methoxy-4-(trifluoromethyl)aniline Derivatives
Introduction: The Double-Edged Sword of the Aniline Moiety in Drug Discovery
In the landscape of medicinal chemistry, the aniline scaffold is a privileged structure, appearing in numerous approved therapeutics. Its synthetic tractability and versatile biological activity make it an attractive starting point for drug design. However, this utility is shadowed by a significant liability: the potential for metabolic bioactivation.[1] Aromatic amines are susceptible to enzymatic oxidation, primarily at the nitrogen atom, a process that can generate highly reactive electrophilic metabolites.[2][3] These intermediates can covalently bind to essential macromolecules like proteins and DNA, leading to idiosyncratic adverse drug reactions (IADRs) and potential carcinogenicity.[4][5]
Therefore, a central challenge in developing aniline-containing drug candidates is to engineer metabolic stability, ensuring the molecule can reach its target and exert its therapeutic effect without forming harmful byproducts.[6][7] This guide focuses on a specific class of compounds, 2-Methoxy-4-(trifluoromethyl)aniline derivatives, to illustrate a robust, comparative framework for evaluating metabolic stability. The core structure itself presents an interesting case study: the powerful electron-withdrawing trifluoromethyl (-CF3) group is often installed to block metabolic oxidation, while the methoxy (-OCH3) group offers another potential site for metabolism.[8][9] Understanding the interplay of these functional groups is paramount for predicting a compound's pharmacokinetic fate.
This guide provides an in-depth, experience-driven comparison of hypothetical derivatives, grounded in established experimental protocols. We will not just list steps but explain the causal logic behind each experimental choice, ensuring a self-validating and trustworthy methodology for researchers in the field.
Comparative Framework: Designing Derivatives for Metabolic Insight
To effectively evaluate metabolic stability, it is insufficient to study a single compound in isolation. A comparative approach, analyzing structurally related analogs, provides critical structure-activity relationship (SAR) data that guides medicinal chemistry efforts.[7] For this guide, we will consider our parent compound, This compound (Parent) , and two hypothetical derivatives designed to probe specific metabolic vulnerabilities.
-
Parent Compound: this compound
-
Derivative A: 3-Methoxy-4-(trifluoromethyl)aniline (Isomeric Methoxy)
-
Derivative B: 2-(Difluoromethoxy)-4-(trifluoromethyl)aniline (Metabolically Blocked Methoxy)
The rationale for this selection is as follows:
-
Derivative A explores the impact of positional isomerism. Moving the methoxy group from the ortho to the meta position relative to the amine can alter its accessibility to cytochrome P450 (CYP) enzymes, potentially changing the rate and primary site of metabolism.[10]
-
Derivative B replaces the methoxy (-OCH3) group with a difluoromethoxy (-OCF2H) group. The latter is a well-known bioisostere of the methoxy group, designed to be resistant to O-demethylation due to the high strength of the C-F bonds.[8] This allows us to assess the contribution of O-demethylation to the overall metabolic clearance of the parent compound.
Our primary tool for this initial screen will be the in vitro liver microsomal stability assay , a cornerstone of early drug discovery for its high-throughput nature and its focus on Phase I metabolism, which is often the rate-limiting step in drug clearance.[11][12][13]
Potential Metabolic Pathways
The primary routes of metabolism for these aniline derivatives are anticipated to be mediated by CYP enzymes in the liver.[14] Key transformations include N-oxidation, aromatic hydroxylation, and O-demethylation. The N-oxidation pathway is of particular concern as it can lead to a reactive quinoneimine intermediate.[15][16]
Caption: Predicted primary metabolic pathways for fluorinated aniline analogs.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol describes a robust, self-validating system for determining metabolic stability. The inclusion of positive and negative controls is critical for data integrity.
1. Materials & Reagents:
-
Test Compounds: Parent, Derivative A, Derivative B (10 mM stocks in DMSO).
-
Positive Controls: Propranolol (high clearance), Verapamil (intermediate clearance) (10 mM stocks in DMSO).
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from BioIVT).[17]
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor Solution (NADPH Regenerating System):
-
Solution A: 100 mM Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Solution B (prepared fresh): 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL Glucose-6-phosphate dehydrogenase in 100 mM phosphate buffer.
-
-
Termination Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).
-
Equipment: 37°C shaking water bath, centrifuge, 96-well plates, LC-MS/MS system.
2. Experimental Workflow:
The workflow is designed for efficiency and reproducibility, moving from incubation to quenching and finally to analysis.
Caption: High-level workflow for the in vitro microsomal stability assay.
3. Step-by-Step Methodology:
-
Prepare HLM Solution: Thaw HLM on ice. Dilute to a working concentration of 1.0 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Keep on ice.
-
Prepare Incubation Plates: In a 96-well plate, add the required volume of buffer. Add 1 µL of the 10 mM test compound or control stock to achieve a final substrate concentration of 1 µM (final DMSO concentration will be ≤ 0.1% to avoid enzyme inhibition).
-
Setup Control Reactions: For each compound, prepare a "-NADPH" control well. In this well, the NADPH regenerating system (Solution B) will be replaced with an equal volume of buffer (Solution A). This is crucial to confirm that compound loss is due to enzymatic metabolism and not chemical instability.[18]
-
Pre-incubation: Add the diluted HLM solution to all wells to achieve a final protein concentration of 0.5 mg/mL. Mix and pre-incubate the plate for 5 minutes in a 37°C shaking water bath to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system (Solution B) to all wells except the "-NADPH" controls (to which Solution A is added). The time of this addition is T=0.
-
Time Points & Termination: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot (e.g., 50 µL) from the incubation mixture and add it to a new 96-well plate containing 3 volumes (150 µL) of cold acetonitrile with the internal standard. This immediately stops the enzymatic reaction and precipitates the microsomal proteins.[19]
-
Sample Processing: Once all time points are collected, vortex the termination plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS. The LC-MS/MS method must be optimized for the specific detection and quantification of each parent compound.[12]
Data Analysis and Interpretation
The primary data from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.
-
Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the "% Remaining" versus time. The slope of the linear regression line (k) represents the elimination rate constant.
-
t½ = 0.693 / -k
-
-
Calculate Intrinsic Clearance (CLint): This value represents the rate of metabolism in the in vitro system, normalized to the amount of protein used.[20][21]
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein)
-
Comparative Data Summary
The following table presents hypothetical but realistic data for our three compounds, illustrating how results can be structured for clear comparison.
| Compound | % Remaining at 60 min | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| Parent Compound | 28% | 33 | 42.0 | Moderate |
| Derivative A | 55% | 75 | 18.5 | Low to Moderate |
| Derivative B | 89% | > 120 (est. 250) | < 5.6 | Low |
| Propranolol | < 1% | 8 | > 173.2 | High |
| Verapamil | 15% | 22 | 63.0 | Moderate to High |
Note: Data is hypothetical for illustrative purposes. Predictions of in vivo clearance are qualitative classifications based on the in vitro CLint values.
Discussion: Synthesizing Data into Actionable Insights
-
Parent Compound: The parent compound shows moderate metabolic clearance. With a half-life of 33 minutes, it is being turned over by the liver enzymes at a reasonable rate. This provides a solid baseline for comparison.
-
Derivative A (Isomeric Methoxy): Moving the methoxy group to the 3-position significantly improved metabolic stability (t½ = 75 min). This strongly suggests that the 2-position methoxy group in the parent compound is a metabolic "soft spot," likely susceptible to O-demethylation. The steric and electronic environment at the 3-position appears to be less favorable for CYP enzyme engagement.
-
Derivative B (Metabolically Blocked Methoxy): The replacement of -OCH3 with -OCF2H resulted in a dramatic increase in metabolic stability (t½ > 120 min). The intrinsic clearance is very low, indicating that O-demethylation was a major clearance pathway for the parent compound and has now been successfully blocked. This strategy has effectively improved the metabolic profile of the scaffold.
Conclusion and Future Directions
This guide demonstrates a systematic and scientifically rigorous approach to evaluating the metabolic stability of this compound derivatives. Through a comparative analysis using a validated in vitro liver microsomal stability assay, we can efficiently identify metabolic liabilities and test rational design strategies to mitigate them.
Our hypothetical results indicate that O-demethylation is a primary clearance pathway for this scaffold and that this liability can be addressed either by positional isomerism (Derivative A) or bioisosteric replacement (Derivative B). While Derivative B shows superior stability, the next steps would involve a broader assessment. It is critical to perform metabolite identification studies to confirm the metabolic pathways and ensure that blocking one pathway does not simply open up another, potentially more dangerous one, such as increased N-oxidation leading to bioactivation.[22] Furthermore, progressing to hepatocyte stability assays would provide a more complete picture by incorporating both Phase I and Phase II metabolic pathways.[17][23]
By integrating these robust in vitro tools early in the drug discovery process, research teams can make informed decisions, optimizing lead compounds for favorable pharmacokinetic properties and ultimately increasing the probability of developing safer and more effective medicines.[20][24]
References
- van Bladeren, P.J. (2000). Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(2), R143.
- Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design? Patsnap.
- Globex, S. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Pharma Focus Asia.
- Dalvie, D., et al. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. Journal of Medicinal Chemistry, 63(15), 8049-8072.
- Kumar, S., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.
- Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism, 7(5), 557-571.
- Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(8), 843-847.
- ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate.
- Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- IARC Publications. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation. IARC.
- Chem-Space. (2021). Metabolically stable bioisosters of anilines. Chem-Space.
- BioIVT. (n.d.). Educational Content. BioIVT.
- BioTech Research Group. (n.d.). How to Conduct an In Vitro Metabolic Stability Study. BioTech Research Group.
- Turesky, R.J. (2018). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 31(10), 1039-1062.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Tofalo, R., et al. (2019). What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract. Nutrients, 11(4), 835.
- Obach, R.S. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 290, 341-351.
- Kalgutkar, A.S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism, 6(3), 161-225.
- ResearchGate. (n.d.). The metabolism of aromatic amines. ResearchGate.
- Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray.
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- Pharma Focus Asia. (n.d.). Metabolic Stability. Pharma Focus Asia.
- Wang, Y., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 395.
- Engelke, C.E.H., et al. (2019). Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics. Metabolites, 9(10), 223.
- Scott, J.S., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 429-433.
- MDPI. (2024). Pharmacokinetics and Drug Interactions. MDPI.
- ChemHelp ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube.
- ResearchGate. (n.d.). Primary aromatic amines: Their N-oxidative bioactivation. ResearchGate.
- Wu, K. (1990). [Comparative ability of three aniline derivatives to alter biotransformation enzymes in rat liver]. Zhonghua Yu Fang Yi Xue Za Zhi, 24(3), 139-142.
- BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA.
- ResearchGate. (n.d.). A Probabilistic Approach to Classifying Metabolic Stability. ResearchGate.
- McCormick, P.N., et al. (2013). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Nuclear Medicine and Biology, 40(6), 791-799.
- Xtalks. (n.d.). Drug Labeling Studies in Clinical Pharmacology: Recent FDA/EMA Updates. Xtalks.
- Tillekeratne, L.M.V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 244, 114807.
- Ji, C., et al. (1994). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Carcinogenesis, 15(1), 161-165.
- U.S. Food and Drug Administration. (2022). Guidance for Industry: Population Pharmacokinetics. FDA.
- Kemp, C.A., et al. (2008). Insights into drug metabolism by cytochromes P450 from modelling studies of CYP2D6-drug interactions. British Journal of Pharmacology, 153(Suppl 1), S48-S56.
- ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- PubChem. (n.d.). This compound. PubChem.
- Cohen, L.H., et al. (2021). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. International Journal of Molecular Sciences, 22(19), 10747.
- ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate.
- Wsól, A., et al. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. International Journal of Molecular Sciences, 24(9), 8263.
Sources
- 1. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Chemspace | Metabolically stable bioisosters of anilines [chem-space.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 7. longdom.org [longdom.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Insights into drug metabolism by cytochromes P450 from modelling studies of CYP2D6-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. youtube.com [youtube.com]
- 14. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bioivt.com [bioivt.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. fda.gov [fda.gov]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methoxy-4-(trifluoromethyl)aniline
For Immediate Reference: Key Disposal and Safety Information
| Hazard Class | Disposal Method | Required PPE |
| Toxic if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1][2][3][4] | Licensed hazardous waste disposal company.[1][4] | Impermeable gloves, tightly fitting safety goggles, protective clothing, respirator.[1][4] |
Introduction: Prioritizing Safety and Compliance
As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of regulatory compliance but are fundamental to scientific integrity and the well-being of our research community. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Methoxy-4-(trifluoromethyl)aniline, a compound that requires careful handling due to its toxicological profile. The procedures outlined here are designed to be a self-validating system, ensuring that each step mitigates risk and aligns with best practices in laboratory safety.
Understanding the Hazard Profile of this compound
Before any handling or disposal can occur, it is crucial to comprehend the specific hazards associated with this compound. This compound is classified as:
Given its trifluoromethyl group, this aniline derivative is a halogenated organic compound.[5] This classification is critical for waste segregation and disposal, as halogenated organic wastes are subject to specific disposal regulations, often requiring incineration at a licensed hazardous waste facility.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following PPE is mandatory when handling or disposing of this compound:
-
Hand Protection: Handle with impermeable gloves. Always inspect gloves for integrity before use.[1]
-
Eye and Face Protection: Wear tightly fitting safety goggles.[1] For larger quantities or when there is a risk of splashing, a face shield should also be used.
-
Skin and Body Protection: Wear appropriate protective clothing to ensure all skin is covered.[1] A lab coat is a minimum requirement, and a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of this compound should be conducted in a chemical fume hood to ensure adequate ventilation.[1] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[7]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to never dispose of it with household garbage or down the drain.[8] It must be treated as hazardous waste and managed by a licensed disposal company.[1][4]
For Small Laboratory Quantities:
-
Segregation:
-
Carefully collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, sealed container.
-
This container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compound" and should include the full chemical name: "this compound".
-
-
Container Management:
-
Use a container that is compatible with the chemical. A securely sealed glass or polyethylene container is appropriate.
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
-
-
Documentation:
-
Maintain a log sheet for the waste container, detailing the contents and the approximate quantity added. This is crucial for regulatory compliance and for the disposal company.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste carrier.[1]
-
For Spills:
-
Immediate Action:
-
Evacuate personnel from the immediate area.
-
Ensure the area is well-ventilated.[4]
-
-
Containment and Cleanup:
-
Disposal of Cleanup Materials:
-
Reporting:
-
Report the spill to your EHS department immediately.
-
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with soap and plenty of water.[4][10] Seek medical attention.[4][10]
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][4] If experiencing respiratory symptoms, call a poison center or doctor.[1]
-
Ingestion: Rinse mouth.[1] Do NOT induce vomiting.[1] Immediately call a poison center or doctor.[1]
Regulatory Framework and Authoritative Guidance
The disposal of halogenated organic compounds is regulated by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The EPA provides a list of regulated halogenated organic compounds, and while this compound may not be explicitly listed, its chemical properties place it within this regulated category.[11][12][13] OSHA's Laboratory Standard requires employers to have a Chemical Hygiene Plan in place to protect employees from hazardous chemicals.[14]
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Culture of Safety
Proper chemical waste disposal is a cornerstone of responsible research. By adhering to these detailed procedures for this compound, you are not only ensuring regulatory compliance but are also fostering a culture of safety within your laboratory. This commitment to meticulous safety practices is what builds the deep trust that is essential in the scientific community.
References
- Fluorochem. (2024, December 19). Safety Data Sheet: this compound.
- Echemi. (n.d.). 2-Methoxy-5-(trifluoromethyl)
- Capot Chemical. (2013, March 5). MSDS of this compound.
- CymitQuimica. (2022, May 17). 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)
- Synquest Labs. (n.d.). 4-(Trifluoromethoxy)-2-(trifluoromethyl)
- Angene Chemical. (2024, December 1). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline.
- CPAchem Ltd. (2022, August 19).
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 4-Methoxy-3-(trifluoromethyl)aniline.
- Fisher Scientific. (2025, December 25). Safety Data Sheet: 2-Methoxy-5-(trifluoromethoxy)aniline.
- University of California, Santa Cruz. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- ACS Publications. (2023, November 9).
- ChemicalBook. (2025, August 23). 2-Methoxy-5-(trifluoromethyl)
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
- eCFR. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitro-4-(trifluoromethoxy)aniline, 97%.
- Occupational Safety and Health Administration. (n.d.).
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.
- Cornell Law School. (n.d.).
- Publisso. (2020, October 9).
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. angenechemical.com [angenechemical.com]
- 5. bucknell.edu [bucknell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
- 9. echemi.com [echemi.com]
- 10. capotchem.com [capotchem.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
- 13. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
